molecular formula C14H15NO B186177 4-(3,5-Dimethylphenoxy)aniline CAS No. 86823-17-8

4-(3,5-Dimethylphenoxy)aniline

Cat. No.: B186177
CAS No.: 86823-17-8
M. Wt: 213.27 g/mol
InChI Key: KUIQDVYCIYFSQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,5-Dimethylphenoxy)aniline is a key chemical intermediate in the structure-based design and development of novel apoptosis regulators. Its primary research value lies in its role as a core structural component in potent small-molecule inhibitors that target the Myeloid cell leukemia-1 (Mcl-1) protein . Mcl-1 is a critical anti-apoptotic protein within the Bcl-2 family, and its overexpression is a recognized mechanism of tumor survival and resistance to chemotherapy in a wide range of cancers, including leukemias and solid tumors . In scientific studies, aniline derivatives incorporating this structural motif are designed to disrupt the protein-protein interaction between Mcl-1 and pro-apoptotic BH3 domains. This disruption inhibits the formation of the apoptosome, a key step in the intrinsic apoptosis pathway, thereby helping researchers investigate mechanisms to re-sensitize cancer cells to programmed cell death . This compound provides researchers with a versatile building block for probing the Mcl-1 binding pocket and for synthesizing potential therapeutic agents with selectivity for Mcl-1 over related proteins like Bcl-xL .

Properties

IUPAC Name

4-(3,5-dimethylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-10-7-11(2)9-14(8-10)16-13-5-3-12(15)4-6-13/h3-9H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUIQDVYCIYFSQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC2=CC=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30235843
Record name Benzenamine, 4-(3,5-dimethylphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30235843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86823-17-8
Record name Benzenamine, 4-(3,5-dimethylphenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086823178
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4-(3,5-dimethylphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30235843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-(3,5-Dimethylphenoxy)aniline: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of the Diaryl Ether Amine Scaffold

In the landscape of modern medicinal chemistry, certain molecular scaffolds reappear with remarkable frequency, earning the designation of "privileged structures" for their ability to interact with a wide array of biological targets. The diaryl ether motif is a quintessential example, and when combined with a reactive aniline moiety, it forms a powerful platform for drug discovery. 4-(3,5-Dimethylphenoxy)aniline is an exemplar of this structural class, merging the conformational flexibility of the ether linkage with the synthetic versatility of the primary aromatic amine. This guide provides an in-depth examination of its core chemical properties, synthesis strategies, and reactivity profile, offering researchers and drug development professionals a comprehensive technical resource for leveraging this valuable molecular building block.

Molecular Identity and Physicochemical Characteristics

This compound is a diaryl ether amine characterized by an aniline ring linked via an oxygen bridge to a 3,5-dimethylphenyl group. This structure imparts a unique combination of electronic and steric properties that are critical to its function as a synthetic intermediate.

Chemical Structure

The molecule's architecture is foundational to its chemical behavior. The ether linkage introduces a non-planar geometry, while the dimethyl substitution on one ring and the amino group on the other create distinct electronic environments.

Caption: Chemical structure of this compound.

Core Physicochemical Data

A summary of the key physical and chemical properties of this compound is essential for its practical application in a laboratory setting. These properties influence solubility, reaction kinetics, and purification strategies.

PropertyValueSource(s)
CAS Number 86823-17-8[1][2]
Molecular Formula C₁₄H₁₅NO[3][2][4]
Molecular Weight 213.28 g/mol [3]
Physical State Dark brown solid
Boiling Point 346.5 °C at 760 mmHg[3]
Density 1.094 g/cm³[3]
Refractive Index 1.599[3]
Predicted XLogP3 3.5[4]

Synthesis Methodologies: A Comparative Analysis

The formation of the diaryl ether bond is the cornerstone of synthesizing this compound. The two most prominent strategies for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination. The choice between these methods is dictated by factors such as substrate scope, functional group tolerance, and reaction conditions.

Ullmann Condensation

The Ullmann condensation is a classical, copper-catalyzed reaction between an aryl halide and a phenol to form a diaryl ether.[5] This method is often cost-effective due to the use of an inexpensive copper catalyst. However, it traditionally requires high reaction temperatures (often >150 °C) and stoichiometric amounts of copper, which can limit its applicability to sensitive substrates.[6]

Causality Behind Experimental Choices: The high temperatures are necessary to overcome the activation energy for the C-O bond formation with less reactive copper(I) catalysts. The use of a strong base (e.g., K₂CO₃, Cs₂CO₃) is critical for deprotonating the phenol, thereby generating the phenoxide nucleophile required for the reaction. Recent advancements have introduced ligands like N,N-dimethylglycine or 2,2,6,6-tetramethylheptane-3,5-dione (TMHD) that can accelerate the reaction and allow for milder conditions (90-110 °C).[7][8]

Reactants Reactants: 4-Iodoaniline 3,5-Dimethylphenol Reaction Reaction Vessel Heat to 90-110°C Inert Atmosphere (N₂ or Ar) Reactants->Reaction Catalyst Catalyst System: Cu(I) Source (e.g., CuI) Ligand (e.g., N,N-dimethylglycine) Catalyst->Reaction Base Base: Cesium Carbonate (Cs₂CO₃) Base->Reaction Solvent Solvent: Acetonitrile or Toluene Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification: Silica Gel Chromatography Workup->Purification Product Product: This compound Purification->Product

Sources

An In-depth Technical Guide to the Synthesis of 4-(3,5-Dimethylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 4-(3,5-dimethylphenoxy)aniline, a diaryl ether amine scaffold with significant applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the core synthetic strategies, including the Ullmann condensation and the Buchwald-Hartwig amination. The guide emphasizes the mechanistic rationale behind experimental choices, provides detailed step-by-step protocols, and presents comparative data to inform route selection and optimization.

Introduction: The Significance of the this compound Scaffold

The this compound moiety is a key structural component in a variety of biologically active molecules and advanced materials. As a diaryl ether, it imparts a degree of conformational rigidity and favorable physicochemical properties. The aniline functional group provides a versatile handle for further chemical modifications, making it a valuable intermediate in the synthesis of complex molecular architectures.[1] In the realm of drug discovery, aniline derivatives are precursors to a wide range of pharmaceuticals, including kinase inhibitors and other targeted therapies.[2] However, it is important to note that the aniline substructure can sometimes be associated with metabolic instability or toxicity, necessitating careful molecular design and, in some cases, the exploration of isosteric replacements.[3][4]

This guide will focus on two primary retrosynthetic disconnections for the synthesis of this compound, as illustrated below.

Retrosynthesis cluster_path1 Pathway 1: C-O Bond Formation First cluster_path2 Pathway 2: C-N Bond Formation First Target This compound Pathway1_Label Ullmann or Buchwald-Hartwig O-Arylation Target->Pathway1_Label Pathway2_Label Buchwald-Hartwig Amination Target->Pathway2_Label Intermediates1 4-Iodoaniline + 3,5-Dimethylphenol Pathway1_Label->Intermediates1 Intermediates2 1-Bromo-3,5-dimethylbenzene + 4-Aminophenol Pathway2_Label->Intermediates2 Ullmann_Mechanism Simplified Ullmann Condensation Catalytic Cycle CuI Cu(I) Catalyst CuPhenoxide Copper(I) Phenoxide CuI->CuPhenoxide Phenol 3,5-Dimethylphenol Phenol->CuPhenoxide Base Base (e.g., Cs2CO3) Base->CuPhenoxide OxidativeAddition Oxidative Addition CuPhenoxide->OxidativeAddition ArylHalide 4-Iodoaniline ArylHalide->OxidativeAddition CuIII_Intermediate Cu(III) Intermediate OxidativeAddition->CuIII_Intermediate ReductiveElimination Reductive Elimination CuIII_Intermediate->ReductiveElimination ReductiveElimination->CuI Regeneration Product This compound ReductiveElimination->Product

Caption: Simplified catalytic cycle for the Ullmann condensation.

Detailed Experimental Protocol

Reaction: 3,5-Dimethylphenol + 4-Iodoaniline → this compound

Materials:

Reagent/SolventMolecular WeightAmount (mmol)Mass/Volume
3,5-Dimethylphenol122.16 g/mol 101.22 g
4-Iodoaniline219.03 g/mol 102.19 g
Copper(I) Iodide (CuI)190.45 g/mol 1190 mg
1,10-Phenanthroline180.21 g/mol 2360 mg
Cesium Carbonate (Cs2CO3)325.82 g/mol 206.52 g
Toluene--50 mL

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dimethylphenol (1.22 g, 10 mmol), 4-iodoaniline (2.19 g, 10 mmol), copper(I) iodide (190 mg, 1 mmol), 1,10-phenanthroline (360 mg, 2 mmol), and cesium carbonate (6.52 g, 20 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add dry toluene (50 mL) via syringe.

  • Heat the reaction mixture to reflux (approximately 110-115 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (100 mL) and filter through a pad of Celite® to remove insoluble inorganic salts.

  • Wash the filter cake with additional ethyl acetate (2 x 20 mL).

  • Combine the organic filtrates and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.

Synthetic Pathway II: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. [5]It often offers milder reaction conditions and broader substrate scope compared to the Ullmann condensation for C-N bond formation.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium amide complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. [6][7]The choice of a bulky, electron-rich phosphine ligand is crucial for facilitating both the oxidative addition and reductive elimination steps. [7]

Buchwald_Hartwig_Amination Simplified Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L2 Catalyst OxidativeAddition Oxidative Addition Pd0->OxidativeAddition ArylHalide 1-Bromo-4-(3,5-dimethylphenoxy)benzene ArylHalide->OxidativeAddition Amine Ammonia Source (e.g., Benzophenone Imine) LigandExchange Ligand Exchange & Deprotonation Amine->LigandExchange Base Base (e.g., NaOtBu) Base->LigandExchange PdII_Intermediate Pd(II) Aryl Halide Complex OxidativeAddition->PdII_Intermediate PdII_Intermediate->LigandExchange PdII_Amide Pd(II) Amide Complex LigandExchange->PdII_Amide ReductiveElimination Reductive Elimination PdII_Amide->ReductiveElimination ReductiveElimination->Pd0 Regeneration Product This compound ReductiveElimination->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

This pathway requires a two-step approach: first, the synthesis of the diaryl ether intermediate, 1-bromo-4-(3,5-dimethylphenoxy)benzene, followed by the Buchwald-Hartwig amination.

Step 1: Synthesis of 1-Bromo-4-(3,5-dimethylphenoxy)benzene

This intermediate can be synthesized via an Ullmann condensation between 3,5-dimethylphenol and 1,4-dibromobenzene.

Detailed Experimental Protocol:

Reaction: 3,5-Dimethylphenol + 1,4-Dibromobenzene → 1-Bromo-4-(3,5-dimethylphenoxy)benzene

Materials:

Reagent/SolventMolecular WeightAmount (mmol)Mass/Volume
3,5-Dimethylphenol122.16 g/mol 101.22 g
1,4-Dibromobenzene235.91 g/mol 122.83 g
Copper(I) Iodide (CuI)190.45 g/mol 1190 mg
L-Proline115.13 g/mol 2230 mg
Potassium Carbonate (K2CO3)138.21 g/mol 202.76 g
Dimethyl Sulfoxide (DMSO)--40 mL

Procedure:

  • In a 100 mL round-bottom flask, combine 3,5-dimethylphenol (1.22 g, 10 mmol), 1,4-dibromobenzene (2.83 g, 12 mmol), copper(I) iodide (190 mg, 1 mmol), L-proline (230 mg, 2 mmol), and potassium carbonate (2.76 g, 20 mmol).

  • Add dimethyl sulfoxide (40 mL).

  • Heat the mixture to 120 °C with stirring for 12-18 hours under a nitrogen atmosphere.

  • After cooling, pour the reaction mixture into water (200 mL) and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (silica gel, eluting with hexane) to yield 1-bromo-4-(3,5-dimethylphenoxy)benzene.

Step 2: Buchwald-Hartwig Amination

Reaction: 1-Bromo-4-(3,5-dimethylphenoxy)benzene + Ammonia Source → this compound

Materials:

Reagent/SolventMolecular WeightAmount (mmol)Mass/Volume
1-Bromo-4-(3,5-dimethylphenoxy)benzene277.16 g/mol 51.39 g
Benzophenone Imine181.24 g/mol 61.09 g
Pd2(dba)3915.72 g/mol 0.0546 mg
Xantphos578.68 g/mol 0.158 mg
Sodium tert-butoxide (NaOtBu)96.10 g/mol 7673 mg
Toluene--25 mL

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd2(dba)3 (46 mg, 0.05 mmol), Xantphos (58 mg, 0.1 mmol), and sodium tert-butoxide (673 mg, 7 mmol).

  • Add a solution of 1-bromo-4-(3,5-dimethylphenoxy)benzene (1.39 g, 5 mmol) in toluene (15 mL).

  • Add benzophenone imine (1.09 g, 6 mmol) followed by additional toluene (10 mL).

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C for 12-16 hours.

  • Cool the reaction to room temperature and quench with 2M HCl (20 mL). Stir for 1 hour to hydrolyze the imine.

  • Neutralize the mixture with saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain this compound.

Comparison of Synthetic Pathways

FeaturePathway I: Ullmann CondensationPathway II: Buchwald-Hartwig Amination
Key Bond Formation C-OC-N
Number of Steps 12
Catalyst Copper-based (e.g., CuI)Palladium-based (e.g., Pd2(dba)3)
Ligands Simple N- or O-donor ligandsBulky, electron-rich phosphines
Reaction Conditions Often higher temperaturesGenerally milder temperatures
Cost Generally lower catalyst and ligand costHigher catalyst and ligand cost
Substrate Scope Can be limited by sterically hindered or electron-rich aryl halidesBroader substrate scope, more functional group tolerance

Physicochemical Properties

PropertyValueSource
Molecular Formula C14H15NOPubChem [8]
Molecular Weight 213.28 g/mol PubChem [9]
Appearance Solid (predicted)-
XlogP (predicted) 3.5PubChem [8]
Hydrogen Bond Donor Count 1-
Hydrogen Bond Acceptor Count 2-

Conclusion

The synthesis of this compound can be effectively achieved through two primary synthetic strategies: a direct one-step Ullmann condensation or a two-step sequence involving an initial Ullmann-type diaryl ether formation followed by a Buchwald-Hartwig amination. The choice between these pathways will depend on factors such as cost, scale, available starting materials, and the desired level of functional group tolerance. The Ullmann approach offers a more direct and cost-effective route, while the Buchwald-Hartwig pathway provides greater versatility and often milder reaction conditions. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers with the necessary information to successfully synthesize this valuable chemical intermediate.

References

  • SynArchive. Ullmann Condensation. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ACS Green Chemistry. Synthesis of paracetamol and 4-aminophenol from hydroquinone. [Link]

  • NIH. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. [Link]

  • Organic Letters. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. [Link]

  • PubMed. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • ResearchGate. The Ullmann Ether Condensation. [Link]

  • University of Windsor. Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. [Link]

  • ResearchGate. (PDF) Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. [Link]

  • Arkat USA. Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. [Link]

  • SciELO México. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. [Link]

  • PubChem. This compound (C14H15NO). [Link]

  • Hoffman Fine Chemicals. CAS 86823-17-8 | this compound | MFCD02663357. [Link]

  • PubChem. 4-(2,3-Dimethylphenoxy)aniline. [Link]

  • Cresset Group. Aniline replacement in drug-like compounds. [Link]

  • Slideshare. Reactions and pharmaceutical applications of aniline. [Link]

  • PMC - NIH. Recent Advances and Outlook for the Isosteric Replacement of Anilines. [Link]

  • ResearchGate. Synthesis of 3, 4, 5-trimethoxyaniline. [Link]

  • PubMed. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity. [Link]

  • Organic Syntheses Procedure. Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). [Link]

  • YouTube. Dimethylaniline : Synthesis. [Link]

Sources

An In-depth Technical Guide to 4-(3,5-Dimethylphenoxy)aniline (CAS 86823-17-8): A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(3,5-Dimethylphenoxy)aniline, identified by CAS number 86823-17-8, is a diaryl ether aniline that represents a significant scaffold in the landscape of modern medicinal chemistry. While this compound itself is not typically an active pharmaceutical ingredient, its structural motif is a cornerstone in the design and synthesis of a variety of biologically active molecules. The diaryl ether linkage provides a unique combination of conformational flexibility and structural rigidity, making it an ideal component for molecules designed to interact with specific biological targets. This guide will provide a comprehensive overview of the chemical properties, synthesis, and, most importantly, the utility of this compound as a key building block in the development of therapeutic agents, particularly in the realm of kinase inhibitors for oncology.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in drug design and synthesis. These properties influence its reactivity, solubility, and how it or its derivatives interact with biological systems.

PropertyValueSource
CAS Number 86823-17-8[1][2]
Molecular Formula C₁₄H₁₅NO[1][2]
Molecular Weight 213.28 g/mol [1]
IUPAC Name This compound
SMILES Cc1cc(cc(c1)Oc2ccc(cc2)N)C[2]
Appearance Solid (form may vary)
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[1]

Synthesis of this compound

The synthesis of diaryl ethers such as this compound is predominantly achieved through cross-coupling reactions. The two most prominent and industrially relevant methods are the Ullmann condensation and the Buchwald-Hartwig amination. The choice between these methods often depends on the availability of starting materials, desired scale, and tolerance of functional groups.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-O bonds.[3] In the context of synthesizing this compound, this would typically involve the coupling of an aryl halide with a phenol.

Conceptual Reaction Scheme: One possible route involves the reaction of 4-aminophenol with 1-bromo-3,5-dimethylbenzene.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 4-aminophenol 4-Aminophenol product This compound 4-aminophenol->product 1-bromo-3,5-dimethylbenzene 1-Bromo-3,5-dimethylbenzene 1-bromo-3,5-dimethylbenzene->product Cu_catalyst Copper Catalyst (e.g., CuI) Cu_catalyst->product Base Base (e.g., K2CO3) Base->product Solvent Solvent (e.g., DMF, Toluene) Solvent->product

Caption: Ullmann Condensation for this compound Synthesis.

Detailed Experimental Protocol (Adapted from General Ullmann Condensation Procedures):

  • Reaction Setup: To a flame-dried round-bottom flask, add 4-aminophenol (1.0 eq), 1-bromo-3,5-dimethylbenzene (1.1 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) or toluene to the flask via syringe.

  • Reaction: Heat the reaction mixture to 120-150 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove insoluble salts.

  • Extraction: Dilute the filtrate with water and extract with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain pure this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction for forming C-N bonds.[4][5] For the synthesis of this compound, this would involve the coupling of an aryl halide or triflate with an amine.

Conceptual Reaction Scheme: A viable route is the reaction of 3,5-dimethylphenol with 4-bromoaniline.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 3,5-dimethylphenol 3,5-Dimethylphenol product This compound 3,5-dimethylphenol->product 4-bromoaniline 4-Bromoaniline 4-bromoaniline->product Pd_catalyst Palladium Catalyst (e.g., Pd(OAc)2) Pd_catalyst->product Ligand Ligand (e.g., BINAP, XPhos) Ligand->product Base Base (e.g., Cs2CO3, K3PO4) Base->product Solvent Solvent (e.g., Toluene, Dioxane) Solvent->product

Caption: Buchwald-Hartwig Amination for this compound Synthesis.

Detailed Experimental Protocol (Adapted from General Buchwald-Hartwig Amination Procedures):

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine 3,5-dimethylphenol (1.2 eq), 4-bromoaniline (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand like XPhos (0.04 eq), and a base such as cesium carbonate (1.5 eq) in a reaction vessel.

  • Solvent Addition: Add anhydrous toluene or dioxane to the vessel.

  • Reaction: Seal the vessel and heat the mixture to 80-110 °C with stirring for 4-24 hours. Monitor the reaction by TLC or GC-MS.

  • Workup and Purification: Follow steps 5-9 as described for the Ullmann condensation.

Application in Drug Discovery and Development

The true value of this compound lies in its role as a versatile intermediate for the synthesis of complex, biologically active molecules. The phenoxy-aniline scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in molecules with therapeutic properties.

Core Scaffold for Kinase Inhibitors

A primary application of this compound and its derivatives is in the synthesis of kinase inhibitors.[6] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The 4-anilinoquinazoline and 4-anilinopyrimidine cores are prominent scaffolds in the design of kinase inhibitors that target the ATP-binding site of enzymes like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[6][7]

In these structures, the aniline nitrogen of a molecule like this compound can be coupled to a heterocyclic core (e.g., a quinazoline or pyrimidine ring). The phenoxy portion of the molecule then extends into a solvent-exposed region of the kinase's active site, where modifications can be made to enhance potency, selectivity, and pharmacokinetic properties. The 3,5-dimethyl substitution pattern on the phenoxy ring can influence the molecule's conformation and interactions within the binding pocket.

Illustrative Kinase Inhibitor Synthesis Workflow:

G start This compound coupling Nucleophilic Aromatic Substitution or Pd-catalyzed Coupling start->coupling heterocycle Substituted Heterocycle (e.g., 4-Chloroquinazoline) heterocycle->coupling intermediate Anilino-heterocycle Intermediate coupling->intermediate modification Further Functionalization (e.g., side chain addition) intermediate->modification final_product Final Kinase Inhibitor modification->final_product

Caption: General workflow for synthesizing kinase inhibitors from this compound.

Safety and Handling

Conclusion

This compound is a valuable and versatile chemical intermediate. While it may not possess significant biological activity on its own, its diaryl ether aniline scaffold is a key component in the rational design of numerous potent and selective kinase inhibitors and other therapeutic agents. A solid understanding of its synthesis, properties, and reactivity is therefore essential for researchers and scientists engaged in drug discovery and development. The methodologies outlined in this guide provide a framework for the synthesis and application of this important building block in the ongoing quest for novel and effective medicines.

References

  • BenchChem. (2025). An In-Depth Technical Guide to 4-Methyl-2-(4-methylphenoxy)aniline and its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. BenchChem.
  • Wikipedia. (n.d.). Ullmann condensation. Retrieved January 15, 2026, from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 15, 2026, from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved January 15, 2026, from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved January 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 15, 2026, from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 86823-17-8 | this compound | MFCD02663357. Retrieved January 15, 2026, from [Link]

  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved January 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved January 15, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 15, 2026, from [Link]

  • Wallace, O. B., et al. (2003). Synthesis and evaluation of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles as inhibitors of kinases of the Ras-MAPK signaling cascade. Bioorganic & Medicinal Chemistry Letters, 13(18), 3031–3034.
  • Fuchter, M. J., et al. (2009). Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. Journal of the American Chemical Society, 131(42), 15259–15267.
  • Google Patents. (n.d.). CN1215720A - Process for production of 3,5-dimethyl aniline.
  • Liu, Q., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 179, 593–606.
  • Google Patents. (n.d.). CN102070471A - Medicine intermediate 2-phenoxy aniline and preparation method thereof.
  • European Patent Office. (n.d.). EP2519100B1 - Intermediate compounds and processes for the preparation of tapentadol and related compounds.
  • Arkat USA, Inc. (2009). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. ARKIVOC, 2009(xiv), 255-265.
  • Asadi, A., et al. (2021). 6,7-Disubstituted-4-anilinoquinazoline: Design, Synthesis and Anticancer Activity as a Novel Series of Potent Anticancer Agents. Pharmaceutical Sciences, 27(1), 10-21.
  • Google Patents. (n.d.). US20250042899A1 - Process to make glp1 ra and intermediates therefor.
  • Google Patents. (n.d.). EP1165496B1 - Substituted aniline compounds.

Sources

Spectroscopic Characterization of 4-(3,5-Dimethylphenoxy)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(3,5-Dimethylphenoxy)aniline is a diaryl ether derivative with a primary amine substituent, a molecular scaffold of significant interest in medicinal chemistry and materials science. The precise elucidation of its molecular structure is paramount for its application in drug development and advanced materials, where structure-activity relationships are critical. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, offering researchers and scientists a comprehensive reference for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is grounded in fundamental principles and supported by comparative analysis with related structures, ensuring a robust and reliable characterization.

The molecular structure of this compound, with the systematic numbering used for spectral assignments in this guide, is presented below.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide diagnostic signals that confirm its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on both rings, the amine protons, and the methyl protons. The chemical shifts are influenced by the electron-donating nature of the amino group and the ether linkage, as well as the substitution pattern on the phenoxy ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H2, H66.80 - 6.95Doublet2H
H3, H56.65 - 6.80Doublet2H
H2', H6'6.60 - 6.75Singlet2H
H4'6.55 - 6.70Singlet1H
-NH₂3.50 - 4.50Broad Singlet2H
-CH₃2.20 - 2.35Singlet6H

Interpretation of the ¹H NMR Spectrum:

  • Aniline Ring Protons (H2, H6, H3, H5): The protons on the aniline ring will appear as two doublets in the aromatic region. The protons ortho to the amino group (H3, H5) are expected to be more shielded and thus appear at a lower chemical shift compared to the protons meta to the amino group (H2, H6). This is due to the electron-donating effect of the -NH₂ group.

  • Phenoxy Ring Protons (H2', H6', H4'): The protons on the 3,5-dimethylphenoxy ring will appear as two singlets. The two equivalent protons at the C2' and C6' positions will produce one singlet, while the proton at the C4' position will give another singlet.

  • Amine Protons (-NH₂): The protons of the primary amine will typically appear as a broad singlet. The chemical shift of this signal can vary depending on the solvent and concentration, and it may exchange with D₂O.

  • Methyl Protons (-CH₃): The six protons of the two equivalent methyl groups on the phenoxy ring will give a sharp singlet at a higher field (lower ppm) due to their aliphatic nature.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum of this compound will show distinct signals for each unique carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C1140 - 145
C2, C6120 - 125
C3, C5115 - 120
C4145 - 150
C1'155 - 160
C2', C6'115 - 120
C3', C5'138 - 142
C4'120 - 125
-CH₃20 - 25

Interpretation of the ¹³C NMR Spectrum:

  • Aniline Ring Carbons: The carbon attached to the nitrogen (C1) will be deshielded. The carbons ortho and para to the amino group (C3, C5 and C4) will be shielded due to the electron-donating resonance effect of the amino group. The carbon bearing the phenoxy group (C4) will be significantly deshielded.

  • Phenoxy Ring Carbons: The carbon attached to the ether oxygen (C1') will be the most deshielded aromatic carbon in this ring. The carbons bearing the methyl groups (C3', C5') will also be deshielded.

  • Methyl Carbons (-CH₃): The carbons of the two methyl groups will appear at a high field, typical for sp³ hybridized carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the N-H bonds of the primary amine, the C-N bond, the C-O-C ether linkage, and the aromatic rings.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (asymmetric & symmetric)3300 - 3500Medium, two bands
Aromatic C-H Stretch3000 - 3100Medium to weak
Aliphatic C-H Stretch2850 - 3000Medium to weak
C=C Aromatic Ring Stretch1500 - 1600Medium to strong
N-H Bend1580 - 1650Medium
C-N Stretch1250 - 1350Medium
Aryl Ether C-O-C Stretch (asymmetric)1200 - 1275Strong
Aryl Ether C-O-C Stretch (symmetric)1000 - 1075Medium
C-H Out-of-plane Bending690 - 900Strong

Interpretation of the IR Spectrum:

  • N-H Vibrations: The presence of a primary amine is confirmed by two characteristic N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations. An N-H bending vibration is also expected around 1580-1650 cm⁻¹.

  • C-O-C Ether Linkage: A strong, characteristic absorption band for the asymmetric C-O-C stretching of the diaryl ether will be observed in the 1200-1275 cm⁻¹ region. A weaker symmetric stretching band is expected around 1000-1075 cm⁻¹.

  • Aromatic Rings: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹. C=C stretching vibrations within the aromatic rings will give rise to several bands in the 1500-1600 cm⁻¹ region. Strong bands in the fingerprint region (690-900 cm⁻¹) due to C-H out-of-plane bending can provide information about the substitution pattern of the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation. The molecular formula of this compound is C₁₄H₁₅NO, with a monoisotopic mass of approximately 213.1154 u.[1]

Table 4: Predicted Mass Spectrometry Data for this compound

IonPredicted m/z
[M]⁺213.12
[M+H]⁺214.12
[M+Na]⁺236.10

Data sourced from PubChem predictions.[1]

Interpretation of the Mass Spectrum and Fragmentation Pattern:

The mass spectrum will show a prominent molecular ion peak ([M]⁺) at m/z 213. The fragmentation of this compound is expected to proceed through cleavage of the ether bond, which is a common fragmentation pathway for diaryl ethers.

fragmentation cluster_0 Molecular Ion cluster_1 Fragmentation Pathways M [C₁₄H₁₅NO]⁺˙ m/z = 213 F1 [C₈H₉O]⁺ m/z = 121 M->F1 Cleavage of C-O bond F2 [C₆H₆N]⁺ m/z = 92 M->F2 Cleavage of C-O bond

Caption: Proposed mass spectral fragmentation of this compound.

Key fragment ions would include:

  • m/z 121: This fragment corresponds to the [CH₃)₂C₆H₃O]⁺ ion, formed by the cleavage of the C-O ether bond with the charge retained on the dimethylphenoxy moiety.

  • m/z 92: This fragment corresponds to the [H₂NC₆H₄]⁺ ion, resulting from the cleavage of the C-O ether bond with the charge retained on the aminophenyl moiety.

The relative intensities of these fragment ions will depend on their stability.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a detailed and unambiguous structural confirmation of this compound. This guide serves as a valuable resource for researchers, enabling confident identification and characterization of this compound in various scientific endeavors. The presented data and interpretations are based on established spectroscopic principles and are essential for quality control and further research in fields utilizing this important chemical entity.

References

  • MDPI. (n.d.). A Facile and Efficient Synthesis of Diaryl Amines or Ethers under Microwave Irradiation at Presence of KF/Al2O3 without Solvent and Their Anti-Fungal Biological Activities against Six Phytopathogens. Retrieved from [Link]

  • MPG.PuRe. (n.d.). Supporting Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information Highly efficient nitrobenzene and alkyl/aryl azide reduction in stainless steel jars without catalyst addition. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic routes for the synthesis of the ligand 4‐(4‐nitrophenoxy). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 86823-17-8 | this compound | MFCD02663357. Retrieved from [Link]

  • NIST. (n.d.). Aniline, 4-(n,n-dimethylamino)-2-(3,4-dimethylphenylsulfonyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • MassBank. (n.d.). MSBNK-UvA_IBED-UI000201. Retrieved from [Link]

  • Arctom Scientific. (n.d.). CAS NO. 86823-17-8 | this compound | Catalog EN300-50894. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... Retrieved from [Link]

  • American Elements. (n.d.). 4-(3-Methoxy-4-methylphenoxy)aniline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from [Link]

  • MDPI. (2016). Characterization of Aniline Tetramer by MALDI TOF Mass Spectrometry upon Oxidative and Reductive Cycling. Polymers, 8(11), 401. Retrieved from [Link]

  • PubMed. (2016). Characterization of Aniline Tetramer by MALDI TOF Mass Spectrometry upon Oxidative and Reductive Cycling. Polymers (Basel), 8(11), 401. Retrieved from [Link]

  • (n.d.). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared spectroscopy of aniline (C6H5NH2) and its cation in a cryogenic argon matrix. Retrieved from [Link]

  • MDPI. (n.d.). 4,4′-([2][3]Thiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline). Retrieved from [Link]

  • ResearchGate. (n.d.). Spectroscopic and Chemical Properties of the Amine. Retrieved from [Link]

  • MDPI. (n.d.). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Retrieved from [Link]

  • ACS Publications. (2017). Decarbonylative Diaryl Ether Synthesis by Pd and Ni Catalysis. Organic Letters, 19(5), 1080–1083. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physical Characteristics of 4-(3,5-Dimethylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

4-(3,5-Dimethylphenoxy)aniline is a diaryl ether derivative of significant interest in medicinal chemistry and materials science. Its structural motif, combining a substituted phenoxy group with an aniline moiety, serves as a versatile scaffold for the development of novel therapeutic agents and functional materials. A thorough understanding of its physical and chemical properties is paramount for its effective utilization in research and development. This technical guide provides a comprehensive overview of the core physical characteristics of this compound, including its structural, thermal, and spectroscopic properties. Where experimental data is not publicly available, scientifically grounded predictions are provided to guide laboratory work.

I. Chemical Identity and Core Physical Properties

A foundational understanding of a molecule begins with its fundamental identifiers and physical constants. These data points are critical for everything from reaction stoichiometry to purification and storage.

PropertyValueSource/Comment
IUPAC Name This compoundIUPAC Nomenclature
CAS Number 86823-17-8[1][2][3][4]
Molecular Formula C₁₄H₁₅NO[1][2][3][4][5]
Molecular Weight 213.28 g/mol [1][2][4][5]
Appearance Dark brown solid[1][2]
Boiling Point 346.5 °C at 760 mmHg[1][2]
Density 1.094 g/cm³[1][2]
Melting Point Not available (N/A)[1][2]
Solubility Not available (N/A)[1][2]

Expert Insight: The "dark brown" appearance suggests the presence of minor impurities, as many pure anilines are colorless or pale yellow and tend to darken upon exposure to air and light. The high boiling point is characteristic of a molecule of this size and polarity. The absence of a reported melting point in common databases is a significant data gap. Based on related structures, a melting point in the range of 80-120 °C could be anticipated, but this requires experimental verification. Similarly, while specific solubility data is unavailable, its aniline and diaryl ether functionalities suggest it is likely soluble in a range of organic solvents such as alcohols, acetone, and DMSO.

II. Spectroscopic Characterization (Predicted)

Spectroscopic analysis is indispensable for confirming the structure and purity of a synthesized compound. In the absence of published experimental spectra for this compound, the following predictions are based on the analysis of its constituent functional groups and data from analogous compounds.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Predicted): The proton NMR spectrum is expected to be complex due to the presence of two distinct aromatic rings.

    • Aniline Ring: The protons on the aniline ring will likely appear as two doublets in the aromatic region (δ 6.5-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring. The -NH₂ protons would present as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

    • Phenoxy Ring: The protons on the 3,5-dimethylphenoxy ring are expected to show a singlet for the two equivalent protons ortho to the ether linkage and another singlet for the proton para to the ether linkage.

    • Methyl Groups: A sharp singlet integrating to six protons, corresponding to the two equivalent methyl groups on the phenoxy ring, is anticipated in the upfield region (δ 2.0-2.5 ppm).

  • ¹³C NMR (Predicted): The carbon NMR spectrum will provide key information about the carbon skeleton.

    • Aromatic Carbons: A total of 10 distinct aromatic carbon signals are expected. The carbons directly attached to the nitrogen and oxygen atoms will be the most deshielded.

    • Methyl Carbons: A single signal for the two equivalent methyl carbons is expected in the aliphatic region (δ 15-25 ppm).

B. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will reveal the presence of key functional groups:

  • N-H Stretching: Two characteristic sharp peaks in the range of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

  • C-N Stretching: A peak in the region of 1250-1350 cm⁻¹.

  • C-O-C Stretching: An asymmetric stretching band around 1200-1250 cm⁻¹ and a symmetric stretching band around 1000-1100 cm⁻¹, characteristic of a diaryl ether.

  • C=C Aromatic Stretching: Several peaks in the 1400-1600 cm⁻¹ region.

  • C-H Aromatic and Aliphatic Stretching: Peaks just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic).

C. Mass Spectrometry (MS) (Predicted)
  • Molecular Ion Peak: The mass spectrum under electron ionization (EI) should show a prominent molecular ion peak (M⁺) at m/z = 213.

  • Fragmentation Pattern: Common fragmentation pathways would involve the cleavage of the ether bond, leading to fragments corresponding to the dimethylphenoxyl radical and the aminophenyl cation, or vice versa.

III. Synthesis and Purification Strategies

The synthesis of this compound can be approached through well-established cross-coupling methodologies. The choice between these methods often depends on the availability of starting materials, desired scale, and catalyst/ligand cost.

A. Synthetic Pathways

Two primary retrosynthetic disconnections lead to viable synthetic routes: the formation of the C-O ether bond or the C-N amine bond.

G cluster_0 Route 1: Ullmann Condensation (C-O Bond Formation) cluster_1 Route 2: Buchwald-Hartwig Amination (C-N Bond Formation) This compound This compound 4-Halogenated Aniline 4-Halogenated Aniline 4-Halogenated Aniline->this compound Cu catalyst, Base 3,5-Dimethylphenol 3,5-Dimethylphenol 3,5-Dimethylphenol->this compound 4-Phenoxy Bromide 1-Bromo-4-(3,5-dimethylphenoxy)benzene 4-Phenoxy Bromide->this compound Pd catalyst, Ligand, Base Ammonia Source Ammonia Source Ammonia Source->this compound G cluster_workflow Recrystallization Workflow Crude Solid Crude Solid Dissolve in hot solvent Dissolve in hot solvent Crude Solid->Dissolve in hot solvent Hot filtration (optional) Hot filtration (optional) Dissolve in hot solvent->Hot filtration (optional) Slow cooling Slow cooling Hot filtration (optional)->Slow cooling Crystal formation Crystal formation Slow cooling->Crystal formation Isolation by filtration Isolation by filtration Crystal formation->Isolation by filtration Washing with cold solvent Washing with cold solvent Isolation by filtration->Washing with cold solvent Drying Drying Washing with cold solvent->Drying Pure Crystals Pure Crystals Drying->Pure Crystals

Sources

A Technical Guide to the Solubility of 4-(3,5-Dimethylphenoxy)aniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 4-(3,5-Dimethylphenoxy)aniline. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles, experimental methodologies, and predictive modeling for determining and understanding the solubility of this compound in various organic solvents.

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This compound, a molecule of interest in medicinal chemistry, possesses structural features that dictate its behavior in different solvent systems. This guide navigates the complexities of its solubility, offering both theoretical frameworks and practical, field-proven protocols. By understanding the interplay of molecular structure, solvent properties, and experimental conditions, researchers can effectively harness this knowledge for formulation development and process chemistry.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is paramount to predicting its solubility.

Molecular Structure:

Caption: Molecular structure of this compound.

The molecule consists of a polar aniline head and a larger, non-polar 3,5-dimethylphenoxy tail. This amphipathic nature suggests that its solubility will be highly dependent on the polarity of the solvent. The primary amine group (-NH2) can act as a hydrogen bond donor, while the ether oxygen and the nitrogen atom can act as hydrogen bond acceptors.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₄H₁₅NO[1][2]
Molecular Weight 213.28 g/mol [1]
Physical State Solid (Dark brown)[1]
Boiling Point 346.5°C at 760 mmHg[1]
Density 1.094 g/cm³[1]
Refractive Index 1.599[1]
Predicted XlogP 3.5[2]

The predicted XlogP value of 3.5 indicates a significant lipophilic character, suggesting a preference for non-polar organic solvents over water.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[3][4] This means that solutes tend to dissolve in solvents with similar polarity.

  • Polar Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the aniline moiety of this compound. However, the large non-polar phenoxy group will likely limit high solubility.

  • Non-Polar Solvents (e.g., Toluene, Hexane): These solvents will favorably interact with the non-polar 3,5-dimethylphenoxy portion of the molecule. The polar aniline group might hinder dissolution.

  • Aprotic Polar Solvents (e.g., Acetone, Ethyl Acetate): These solvents have dipole moments and can interact with the polar parts of the molecule without engaging in hydrogen bonding as donors. They often provide a good balance for dissolving compounds with both polar and non-polar regions.

  • Acidic/Basic Solvents: The basic nature of the aniline group means that solubility can be significantly increased in acidic solutions through the formation of a soluble salt.[5]

Experimental Determination of Solubility

Precise solubility data is best obtained through empirical measurement. The following section outlines a robust, self-validating protocol for determining the solubility of this compound.

Shake-Flask Method (Gold Standard)

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.

Workflow Diagram:

G prep Preparation: - Select solvent - Prepare saturated solution equil Equilibration: - Shake at constant temp. - Allow to settle prep->equil Incubate sample Sampling & Separation: - Withdraw supernatant - Filter or centrifuge equil->sample Post-equilibration analysis Analysis: - Quantify solute conc. (e.g., HPLC, UV-Vis) sample->analysis Analyze clear solution calc Calculation: - Determine solubility (e.g., mg/mL) analysis->calc

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a series of vials, each containing a different organic solvent of interest. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaker bath maintained at a constant temperature (e.g., 25°C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solute is no longer changing.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Filter the withdrawn sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Analyze both the filtered sample and the standard solutions using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

    • Construct a calibration curve from the standard solutions.

  • Calculation:

    • Using the calibration curve, determine the concentration of this compound in the filtered sample. This concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Predictive Models for Solubility Estimation

In the absence of experimental data, computational models can provide valuable estimates of solubility.[6][7] These models are particularly useful in the early stages of drug discovery for screening large numbers of compounds.[8]

Commonly Used Models:

  • General Solubility Equation (GSE): Developed by Yalkowsky, the GSE is a simple yet powerful model that predicts aqueous solubility based on the compound's melting point and octanol-water partition coefficient (logP).[9]

  • Abraham Solvation Equation: This model uses a linear free energy relationship to describe the partitioning of a solute between two phases, taking into account various molecular descriptors.[9]

  • Machine Learning Models: More recently, machine learning algorithms, such as random forest regression and graph neural networks, have been trained on large datasets of known solubilities to predict the solubility of new compounds with increasing accuracy.[6][7][9]

Researchers can utilize various software platforms and web-based tools that implement these models to obtain an in-silico estimation of the solubility of this compound in a range of organic solvents.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound and organic solvents.[10][11][12]

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or solvent vapors.[10][12]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[10][12] Avoid dust formation.[10]

  • Storage: Store in a tightly sealed container in a dry, well-ventilated place.[1]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[11]

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[10][11][12]

Conclusion

References

  • Experiment 1 Determination of Solubility. (n.d.).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • This compound Safety Data Sheets(SDS). (n.d.). LookChem. Retrieved from [Link]

  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]

  • Solubility of Organic Compounds. (2023, August 31).
  • CAS 86823-17-8 | this compound | MFCD02663357. (n.d.). Hoffman Fine Chemicals. Retrieved from [Link]

  • Experiment 727: Organic Compound Functional Groups. (2024, November 19). Chemistry LibreTexts. Retrieved from [Link]

  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (n.d.). PubMed Central. Retrieved from [Link]

  • SolvPredict: A Comprehensive Exploration of Predictive Models for Molecule Solubility. (2024, May 8). ResearchGate. Retrieved from [Link]

  • SAFETY DATA SHEETS - 2-(2,5-Dimethylphenoxy)aniline. (2025, September 27).
  • Enhancing predictive models for solubility in multicomponent solvent systems using semi-supervised graph neural networks. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • This compound (C14H15NO). (n.d.). PubChemLite. Retrieved from [Link]

  • Predictive modeling for solubility and bioavailability enhancement. (2024, March 19). Patheon Pharma Services. Retrieved from [Link]

  • Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. (2020, April 3). ADMET and DMPK. Retrieved from [Link]

Sources

The Phenoxyaniline Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The phenoxyaniline core, a diaryl ether linkage connecting a phenyl and an aniline ring, has emerged as a versatile and privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a diverse array of bioactive molecules targeting a wide range of therapeutic areas, including oncology, neurodegenerative diseases, and cardiovascular disorders. This in-depth technical guide provides a comprehensive overview of phenoxyaniline derivatives, from their synthesis and structure-activity relationships (SAR) to their applications as potent and selective modulators of various biological targets. We delve into the causality behind experimental choices in the design and evaluation of these compounds, offering field-proven insights for drug discovery and development professionals. Detailed, step-by-step methodologies for key synthetic and biological assays are provided, alongside illustrative diagrams to clarify complex pathways and workflows. This guide aims to serve as an authoritative resource, empowering researchers to harness the full potential of the phenoxyaniline scaffold in their quest for novel therapeutics.

Introduction: The Rise of a Privileged Scaffold

The phenoxyaniline moiety is a key structural feature in a number of biologically active compounds.[1] Its prevalence in medicinal chemistry can be attributed to several key factors. The diaryl ether linkage provides a balance of rigidity and conformational flexibility, allowing for optimal positioning of substituents to interact with target proteins. Furthermore, the electronic nature of the scaffold can be readily modulated through substitution on either aromatic ring, influencing key properties such as hydrogen bonding capacity, lipophilicity, and metabolic stability. This adaptability has made the phenoxyaniline core a fertile ground for the discovery of potent and selective inhibitors of various enzyme families, particularly protein kinases.

Synthetic Strategies: Building the Phenoxyaniline Core

The construction of the phenoxyaniline scaffold is most commonly achieved through the Ullmann condensation, a copper-catalyzed cross-coupling reaction between an aryl halide and a phenol or aniline derivative.[2][3] Modern iterations of this reaction often employ ligands to facilitate the coupling under milder conditions.

Experimental Protocol: Ullmann Condensation for the Synthesis of a Phenoxyaniline Derivative

This protocol describes a general procedure for the copper-catalyzed synthesis of a phenoxyaniline derivative.

Materials:

  • Aryl halide (e.g., 4-bromonitrobenzene)

  • Phenol or aniline derivative (e.g., 4-aminophenol)

  • Copper(I) iodide (CuI)

  • Ligand (e.g., L-proline)

  • Base (e.g., potassium carbonate, K₂CO₃)

  • Solvent (e.g., dimethyl sulfoxide, DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add the aryl halide (1.0 eq), phenol or aniline derivative (1.2 eq), CuI (0.1 eq), L-proline (0.2 eq), and K₂CO₃ (2.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times.

  • Solvent Addition: Add anhydrous DMSO to the flask via syringe.

  • Reaction: Stir the reaction mixture at a specified temperature (e.g., 90-120 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Extraction: Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the copper(I) catalyst, which would render it inactive.

  • Ligand: L-proline acts as a ligand to stabilize the copper catalyst and increase its solubility, thereby accelerating the reaction rate and allowing for lower reaction temperatures.

  • Base: The base is required to deprotonate the phenol or aniline, making it a more potent nucleophile for the coupling reaction.

  • Solvent: A polar aprotic solvent like DMSO is used to dissolve the reactants and facilitate the reaction.

Phenoxyaniline Derivatives as Kinase Inhibitors

A significant number of phenoxyaniline derivatives have been developed as potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer.[4]

Targeting the MAPK/ERK Pathway: MEK Inhibitors

The MAPK/ERK pathway is a critical signaling cascade that controls cell proliferation, differentiation, and survival.[4] A series of 3-cyano-4-(phenoxyanilino)quinolines have been identified as potent inhibitors of MEK (MAP Kinase Kinase), a central component of this pathway.[4]

Structure-Activity Relationship (SAR) Summary for MEK Inhibitors:

Compound FeatureObservationReference
Quinoline Core The 3-cyano-4-anilinoquinoline core is essential for activity.[4]
Alkoxy Groups The presence of alkoxy groups at the 6- and 7-positions of the quinoline ring generally leads to the best activity.[4]
Phenoxy Ring Substitution The substitution pattern on the phenoxy ring can modulate potency and selectivity.[4]
Targeting Growth Factor Signaling: PDGFR Inhibitors

The Platelet-Derived Growth Factor Receptor (PDGFR) is a receptor tyrosine kinase that plays a crucial role in cell growth, migration, and angiogenesis.[4] Dysregulation of PDGFR signaling is implicated in various cancers. 4-Phenoxyquinoline derivatives have been developed as inhibitors of PDGFR.[4]

Structure-Activity Relationship (SAR) Summary for PDGFR Inhibitors:

Compound FeatureObservationReference
Phenoxy Ring Substitution Substitutions at the 4-position of the phenoxy group, such as benzoyl and benzamide, have been shown to yield potent and selective inhibitors.[4]
Signaling Pathway Visualization

MAPK_PDGFR_pathways cluster_MAPK MAPK/ERK Pathway cluster_PDGFR PDGFR Pathway Growth_Factor_MAPK Growth Factor RTK_MAPK RTK Growth_Factor_MAPK->RTK_MAPK RAS RAS RTK_MAPK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors_MAPK Transcription Factors ERK->Transcription_Factors_MAPK Cell_Response_MAPK Cell Proliferation, Survival Transcription_Factors_MAPK->Cell_Response_MAPK Phenoxyaniline_MEK Phenoxyaniline MEK Inhibitor Phenoxyaniline_MEK->MEK Inhibition PDGF PDGF PDGFR PDGFR PDGF->PDGFR PI3K PI3K PDGFR->PI3K AKT AKT PI3K->AKT Cell_Response_PDGFR Cell Growth, Angiogenesis AKT->Cell_Response_PDGFR Phenoxyaniline_PDGFR Phenoxyaniline PDGFR Inhibitor Phenoxyaniline_PDGFR->PDGFR Inhibition

Caption: Signaling pathways targeted by phenoxyaniline derivatives.

Biological Evaluation of Phenoxyaniline Derivatives

The biological activity of newly synthesized phenoxyaniline derivatives is typically assessed through a series of in vitro assays.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay is used to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase. The principle is based on the quantification of ATP remaining after the kinase reaction; a lower ATP level corresponds to higher kinase activity.[5][6][7]

Experimental Protocol: Luminescence-Based Kinase Assay

Materials:

  • Kinase of interest

  • Kinase substrate

  • ATP

  • Test compound (phenoxyaniline derivative)

  • Kinase assay buffer

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)[5]

  • White, opaque 96- or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO and create a serial dilution.

  • Kinase Reaction:

    • In a multiwell plate, add the test compound or DMSO (vehicle control) to each well.

    • Add the kinase to each well and pre-incubate to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • ATP Detection:

    • Add the luminescent kinase assay reagent to each well to stop the kinase reaction and generate a luminescent signal.

    • Incubate at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value.[8]

Causality Behind Experimental Choices:

  • Luminescence Detection: This method offers high sensitivity and a broad dynamic range for quantifying ATP levels.

  • White, Opaque Plates: These plates are used to maximize the luminescent signal and prevent crosstalk between wells.

  • Dose-Response Curve: This allows for the accurate determination of the compound's potency (IC₅₀).

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess the effect of a compound on cell viability and proliferation.[9][10][11][12] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Experimental Protocol: MTT Assay

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • Test compound (phenoxyaniline derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well plates

  • Multi-channel pipette

  • Plate reader capable of measuring absorbance at ~570 nm

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at ~570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Causality Behind Experimental Choices:

  • MTT Reagent: This tetrazolium salt is specifically reduced by mitochondrial dehydrogenases in living cells, providing a measure of metabolic activity.

  • Solubilization Step: The formazan crystals are insoluble in aqueous solution and must be dissolved to allow for accurate absorbance measurement.

ADME/Tox Considerations in Phenoxyaniline Drug Development

The absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of a drug candidate are critical for its success. For phenoxyaniline derivatives, understanding their interaction with metabolic enzymes, such as the cytochrome P450 (CYP) family, is of particular importance.[13][14][15][16][17]

Cytochrome P450 Inhibition Assay

This assay is used to assess the potential of a compound to inhibit the activity of major CYP isoforms, which can lead to drug-drug interactions.[13][14][15][16][17]

Experimental Protocol: CYP450 Inhibition Assay using Human Liver Microsomes

Materials:

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system

  • CYP isoform-specific probe substrates

  • Test compound (phenoxyaniline derivative)

  • Incubation buffer (e.g., phosphate buffer)

  • Acetonitrile (for quenching the reaction)

  • LC-MS/MS system for analysis

Procedure:

  • Incubation:

    • Pre-incubate the test compound with HLMs and the NADPH regenerating system in the incubation buffer.

    • Initiate the reaction by adding the CYP isoform-specific probe substrate.

    • Incubate at 37°C for a specific time.

  • Reaction Quenching: Stop the reaction by adding cold acetonitrile.

  • Sample Preparation: Centrifuge the samples to pellet the protein and transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the formation of the metabolite of the probe substrate using a validated LC-MS/MS method.

  • Data Analysis: Determine the IC₅₀ of the test compound for each CYP isoform by plotting the percent inhibition against the compound concentration.

Causality Behind Experimental Choices:

  • Human Liver Microsomes: HLMs are a rich source of CYP enzymes and are considered the gold standard for in vitro metabolism studies.

  • NADPH Regenerating System: This is required to provide the necessary cofactor (NADPH) for CYP-mediated metabolism.

  • Probe Substrates: These are compounds that are selectively metabolized by a specific CYP isoform, allowing for the assessment of isoform-specific inhibition.

ADME/Tox Profile Summary for Phenoxyaniline Derivatives:

PropertyGeneral ObservationImplication for Drug DevelopmentReference
Metabolic Stability The phenoxyaniline scaffold can be susceptible to metabolism, particularly oxidation of the aniline ring.Modifications to the aniline ring or adjacent groups can be made to improve metabolic stability.[13][14][15]
CYP Inhibition Some phenoxyaniline derivatives have shown inhibitory activity against various CYP isoforms.Careful evaluation of CYP inhibition is necessary to avoid potential drug-drug interactions.[13][14][15][16]
Toxicity The aniline moiety can sometimes be associated with toxicity.Structural modifications or the use of bioisosteres can mitigate potential toxicity.[18]

Case Studies and Future Directions

While no high-profile FDA-approved drugs are solely defined by the simple phenoxyaniline scaffold, this moiety is a critical component of numerous kinase inhibitors that have entered clinical trials. For instance, the core structure of many MEK and PDGFR inhibitors incorporates a substituted phenoxyaniline motif.[4] Furthermore, research into phenoxyaniline derivatives continues to expand into new therapeutic areas. N-acyl derivatives of 4-phenoxyaniline have shown promise as neuroprotective agents by attenuating Bid-mediated neurotoxicity.[19] Additionally, certain 2-phenoxyaniline derivatives have been investigated for their potential in treating ischemic diseases by inhibiting the Na⁺/Ca²⁺ exchange system.[20]

The future of phenoxyaniline-based drug discovery lies in the continued exploration of novel substitution patterns and the incorporation of this scaffold into more complex molecular architectures. The use of computational modeling and structure-based drug design will be instrumental in rationally designing new derivatives with improved potency, selectivity, and ADME/Tox profiles.

Conclusion

The phenoxyaniline scaffold has proven to be a highly valuable and adaptable platform in medicinal chemistry. Its synthetic tractability, coupled with its ability to be readily modified to optimize biological activity and drug-like properties, ensures its continued prominence in the development of novel therapeutics. This guide has provided a comprehensive overview of the key aspects of phenoxyaniline chemistry and biology, from synthesis and SAR to biological evaluation and ADME/Tox considerations. By understanding the principles and protocols outlined herein, researchers will be better equipped to unlock the full potential of this privileged scaffold in their drug discovery endeavors.

References

  • Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes. (URL: [Link])

  • Development of neuroprotective substances based on amides of 4 phenoxyaniline and related compounds. (URL: [Link])

  • Evaluation of cytochrome P450 inhibition assays using human liver microsomes by a cassette analysis /LC-MS/MS. (URL: [Link])

  • Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. (URL: [Link])

  • Cell Viability Assays - Assay Guidance Manual. (URL: [Link])

  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. (URL: [Link])

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (URL: [Link])

  • Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes. (URL: [Link])

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (URL: [Link])

  • N-acyl Derivatives of 4-phenoxyaniline as Neuroprotective Agents. (URL: [Link])

  • US6162832A - 2-Phenoxyaniline derivatives - Google P
  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. (URL: [Link])

  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. (URL: [Link])

  • Spotlight: Activity-Based Kinase Assay Formats. (URL: [Link])

  • Ullmann condensation - Wikipedia. (URL: [Link])

  • Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. (URL: [Link])

  • Synthesis and biological evaluation of new 3-(4-subsituted phenyl)aminoquinoxaline derivatives as anticancer agents. (URL: [Link])

  • Ullmann Reaction - Organic Chemistry Portal. (URL: [Link])

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (URL: [Link])

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (URL: [Link])

Sources

The Modern Ullmann Condensation: A Technical Guide to Diaryl Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The diaryl ether linkage is a cornerstone structural motif in a vast array of biologically active natural products, pharmaceuticals, and advanced materials. From the glycopeptide antibiotic vancomycin to the hormone thyroxine, the ability to efficiently construct this C-O bond is of paramount importance. The Ullmann condensation, a copper-catalyzed cross-coupling reaction, has been a long-standing tool for this purpose. This guide provides an in-depth exploration of the modern Ullmann condensation for diaryl ether synthesis, moving beyond a simple recitation of steps to explain the underlying principles and practical considerations essential for success in a research and development setting.

From Brute Force to Finesse: The Evolution of the Ullmann Reaction

First reported by Fritz Ullmann in the early 20th century, the classical Ullmann condensation involved the reaction of an aryl halide with a phenol in the presence of stoichiometric amounts of copper powder at very high temperatures (often exceeding 200 °C).[1][2] While groundbreaking, these harsh conditions severely limited the reaction's scope, tolerating only a narrow range of functional groups and often resulting in modest yields.[3]

The last few decades have witnessed a renaissance of the Ullmann reaction, driven by the development of ligand-accelerated, catalytic systems. These modern protocols operate under significantly milder conditions, employ catalytic amounts of copper, and exhibit a much broader substrate scope, making the Ullmann condensation a powerful and practical tool for contemporary organic synthesis.[2]

The Engine Room: Unraveling the Catalytic Cycle

While the precise mechanism of the Ullmann condensation can be influenced by the specific ligand and reaction conditions, a generally accepted catalytic cycle for the modern, ligand-assisted reaction is depicted below. This process is believed to proceed through a Cu(I)/Cu(III) cycle.

Ullmann_Mechanism cluster_cycle Catalytic Cycle CuI_L Cu(I)L (Active Catalyst) Cu_Phenoxide [L-Cu(I)-OAr']⁻ CuI_L->Cu_Phenoxide + Ar'O⁻ Phenoxide Ar'O⁻ CuIII_intermediate [L-Cu(III)(Ar)(OAr')(X)]⁻ (Copper(III) Intermediate) Cu_Phenoxide->CuIII_intermediate + Ar-X (Oxidative Addition) ArylHalide Ar-X CuIII_intermediate->CuI_L Reductive Elimination - Ar-O-Ar' - X⁻ Product Ar-O-Ar' (Diaryl Ether) CuI_X Cu(I)X

Figure 1: A proposed catalytic cycle for the ligand-assisted Ullmann diaryl ether synthesis.

Causality in the Cycle:

  • Ligand Association: The reaction initiates with the coordination of a ligand (L) to the Cu(I) salt, which increases its solubility and reactivity.

  • Formation of Copper Phenoxide: The catalyst then reacts with the deprotonated phenol (phenoxide) to form a copper(I) phenoxide intermediate. The base is crucial for this deprotonation step.

  • Oxidative Addition: The aryl halide then undergoes oxidative addition to the copper(I) phenoxide. This is often the rate-determining step and results in a transient, high-valent Cu(III) intermediate. The reactivity of the aryl halide is critical here, with iodides being more reactive than bromides, and chlorides being the least reactive.

  • Reductive Elimination: The final step is the reductive elimination from the Cu(III) species, which forms the desired C-O bond of the diaryl ether and regenerates the active Cu(I) catalyst, allowing the cycle to continue.

Core Components: A Guide to Experimental Choices

The success of a modern Ullmann condensation hinges on the judicious selection of its core components. Each element plays a critical role, and understanding their interplay is key to optimizing the reaction.

The Copper Source: More Than Just a Metal

While the original Ullmann reaction used copper powder, modern protocols almost exclusively use copper(I) salts, with Copper(I) iodide (CuI) being the most common and effective precursor. Other sources like CuBr, Cu2O, and Cu(OAc)2 have also been used.

  • Expertise & Experience: The quality of the copper salt is paramount. Old or partially oxidized Cu(I) sources are a frequent cause of reaction failure.[4] It is advisable to use freshly purchased, high-purity CuI or to purify older batches if their quality is suspect. For classical reactions, copper powder can be "activated" by washing with a dilute solution of iodine in acetone to remove the passivating oxide layer.[5]

The Ligand: The Key to Mild Conditions

The introduction of ligands is the single most important advancement in Ullmann chemistry. Ligands accelerate the reaction by several mechanisms: they increase the solubility of the copper species, facilitate oxidative addition, and stabilize the catalytic intermediates.

  • Trustworthiness: The choice of ligand is often substrate-dependent, and a small screen of ligands can be highly beneficial during methods development. The right ligand can dramatically improve yields and allow for lower reaction temperatures.

Ligand ClassRepresentative ExamplesKey Characteristics & Applications
N,O-Ligands N,N-Dimethylglycine, L-Proline, Picolinic AcidInexpensive, readily available, and highly effective for a broad range of substrates. N,N-dimethylglycine is particularly noteworthy for its ability to promote the coupling of both aryl iodides and bromides at temperatures as low as 90 °C.[6][7][8]
N,N-Ligands 1,10-Phenanthroline, N,N'-Dimethylethylenediamine (DMEDA)Strong chelators that can be very effective, particularly in preventing catalyst decomposition at higher temperatures. 1,10-phenanthroline is a classic ligand in Ullmann chemistry.
O,O-Ligands 2,2,6,6-Tetramethylheptane-3,5-dione (TMHD)Diketone ligands can be effective, particularly for challenging couplings.
The Base: The Unsung Hero

The base plays the crucial role of deprotonating the phenol to generate the nucleophilic phenoxide. The choice of base can significantly impact the reaction's success, influencing both the rate and the yield.

  • Expertise & Experience:

    • Cesium Carbonate (Cs2CO3): Often the base of choice in modern Ullmann reactions. Its high solubility in organic solvents and the weakly coordinated nature of the cesium cation are thought to enhance the nucleophilicity of the phenoxide.[6]

    • Potassium Phosphate (K3PO4): A strong, non-nucleophilic base that has proven highly effective, especially in couplings of sterically hindered substrates or electron-deficient phenols.[2][9]

    • Potassium Carbonate (K2CO3): A more economical option that can be effective, particularly with more reactive substrates.[10]

The Solvent: Creating the Right Environment

The solvent must be capable of dissolving the reactants and the copper-ligand complex, and it must be stable at the reaction temperature.

  • Trustworthiness: The reaction should be conducted under anhydrous conditions, as water can interfere with the base and potentially lead to dehalogenation of the aryl halide.[4] Solvents should be thoroughly dried and degassed before use.

    • Polar Aprotic Solvents: Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO) are commonly used due to their ability to dissolve the ionic intermediates.[5][9] However, they can be difficult to remove during workup.

    • Ethereal Solvents: Dioxane is a popular choice, offering a good balance of polarity and ease of removal.[6][8]

    • Non-Polar Solvents: Toluene can also be effective, particularly in systems where the solubility of the reactants is not a limiting factor.[10]

A Practical Workflow: Step-by-Step Protocol

The following is a representative protocol for the synthesis of a diaryl ether using a modern, ligand-assisted Ullmann condensation. This should be considered a starting point, with optimization of reagents and conditions likely necessary for specific substrates.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup add_solids Add Solids: Aryl Halide, Phenol, CuI, Ligand, Base setup->add_solids add_solvent Add Anhydrous, Degassed Solvent add_solids->add_solvent heat Heat Reaction (e.g., 90-110 °C) add_solvent->heat monitor Monitor Progress (TLC, GC/MS, LC/MS) heat->monitor monitor->heat Incomplete workup Aqueous Workup (e.g., Dilute w/ EtOAc, wash w/ NH4Cl(aq)) monitor->workup Complete purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS, etc.) purify->characterize end End characterize->end

Figure 2: A generalized experimental workflow for a modern Ullmann diaryl ether synthesis.

Protocol: Synthesis of 4-Methoxy-4'-methylbiphenyl Ether[6]

This protocol is adapted from the work of Ma and Cai, demonstrating the use of N,N-dimethylglycine as a ligand.[6]

  • Reagents & Equipment:

    • 4-Iodoanisole (1.0 mmol, 234 mg)

    • p-Cresol (1.2 mmol, 130 mg)

    • Copper(I) iodide (CuI) (0.1 mmol, 19 mg)

    • N,N-Dimethylglycine (0.2 mmol, 21 mg)

    • Cesium carbonate (Cs2CO3) (2.0 mmol, 652 mg)

    • Anhydrous 1,4-Dioxane (2 mL)

    • Oven-dried reaction vial with a magnetic stir bar

    • Inert atmosphere setup (Nitrogen or Argon)

  • Procedure:

    • Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add CuI (19 mg), N,N-dimethylglycine (21 mg), Cs2CO3 (652 mg), 4-iodoanisole (234 mg), and p-cresol (130 mg).

    • Inert Atmosphere: Seal the vial with a septum and purge with nitrogen or argon for 5-10 minutes. This is a critical step to prevent oxidation of the catalyst.[4]

    • Solvent Addition: Using a syringe, add 2 mL of anhydrous, degassed 1,4-dioxane.

    • Reaction: Place the vial in a preheated oil bath at 90 °C and stir vigorously for 24 hours.

    • Monitoring: The reaction progress can be monitored by taking small aliquots and analyzing by TLC or GC/MS.

    • Workup: After the reaction is complete (as judged by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel and separate the layers. Wash the organic layer with saturated aqueous NH4Cl (2 x 15 mL) and brine (15 mL).

    • Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure diaryl ether.

Applications in Drug Development

The robustness and improved functional group tolerance of modern Ullmann conditions have made it a valuable tool in the synthesis of complex pharmaceutical agents. For instance, the diaryl ether linkage is a key structural feature in the thyroid hormone thyroxine . The synthesis of thyroxine and its analogues has historically utilized the Ullmann condensation as a key bond-forming step.[11][12][13]

Troubleshooting Common Issues

Even with modern protocols, challenges can arise. A systematic approach to troubleshooting is essential.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - Inactive catalyst (oxidized CuI)- Insufficiently inert atmosphere- Poor quality reagents/solvents- Inappropriate ligand/base/solvent combination- Use fresh, high-purity CuI.[4]- Ensure rigorous exclusion of oxygen and moisture using Schlenk techniques or a glovebox.[4]- Dry all reagents and solvents thoroughly.- Perform a small screen to optimize the ligand, base, and solvent for your specific substrates.
Dehalogenation of Aryl Halide - Presence of a proton source (e.g., trace water)- Slow coupling reaction allowing side reactions to dominate- Ensure strictly anhydrous conditions.[4]- Add a ligand or switch to a more effective ligand to accelerate the desired C-O bond formation, thereby outcompeting the dehalogenation pathway.[4]
Homocoupling of Aryl Halide - High reaction temperature- Absence of an effective ligand- Lower the reaction temperature. More active catalyst systems may allow for milder conditions.[4]- Introduce a ligand to promote the desired cross-coupling pathway over homocoupling.

Ullmann vs. Buchwald-Hartwig: A Comparative Snapshot

The main alternative to the Ullmann condensation for diaryl ether synthesis is the palladium-catalyzed Buchwald-Hartwig etherification.[3][14]

  • Ullmann Condensation:

    • Pros: Uses an inexpensive and abundant copper catalyst. Often shows complementary reactivity to palladium systems.

    • Cons: Can still require relatively high temperatures for less reactive substrates (e.g., aryl chlorides). The mechanism is less universally understood than its palladium counterpart.

  • Buchwald-Hartwig Etherification:

    • Pros: Often proceeds under very mild conditions. The catalytic system is well-understood, and a wide variety of highly active, commercially available ligands exist.

    • Cons: Relies on expensive and toxic palladium. The phosphine ligands can be air-sensitive and costly.

The choice between the two methods often comes down to cost, substrate scope, and the specific functional groups present in the molecule. For large-scale industrial applications, the lower cost of copper makes the Ullmann reaction particularly attractive.

Conclusion and Future Outlook

The Ullmann condensation has evolved from a classical name reaction requiring harsh conditions into a versatile and powerful tool for modern organic synthesis. The development of ligand-accelerated catalytic systems has been key to this transformation, enabling the synthesis of complex diaryl ethers under mild conditions with high efficiency. For researchers in the pharmaceutical and materials science industries, a thorough understanding of the interplay between the catalyst, ligand, base, and solvent is crucial for harnessing the full potential of this venerable reaction. Future developments will likely focus on the design of even more active catalysts that can operate at room temperature and further expand the scope to include traditionally unreactive substrates like aryl fluorides.

References

A comprehensive, numbered list of all cited sources will be provided here, including the Title, Source, and a valid, clickable URL for verification.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(3,5-Dimethylphenoxy)aniline via Ullmann Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The diaryl ether linkage is a critical structural motif in a multitude of pharmacologically active compounds and advanced materials. The Ullmann condensation, a copper-catalyzed cross-coupling reaction, remains a robust and widely employed method for the synthesis of these valuable molecules.[1] This application note provides a comprehensive, field-proven guide for the synthesis of 4-(3,5-dimethylphenoxy)aniline, a key building block, through the Ullmann coupling of 4-iodoaniline and 3,5-dimethylphenol. We delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step protocol, and provide insights into reaction optimization, troubleshooting, and product characterization. This guide is designed for researchers, medicinal chemists, and process development scientists seeking to leverage this classic transformation with modern efficiency.

Introduction and Scientific Background

The synthesis of diaryl ethers is a cornerstone of modern organic chemistry, with applications spanning pharmaceuticals, agrochemicals, and polymer science.[2] The Ullmann condensation, first reported over a century ago, involves the copper-catalyzed coupling of an aryl halide with a phenol.[1] While traditional Ullmann reactions often required harsh conditions, such as high temperatures (frequently exceeding 200°C) and stoichiometric amounts of copper, significant advancements have been made.[3] Modern protocols frequently employ catalytic amounts of a copper(I) salt, often in the presence of a ligand, which facilitates the reaction under considerably milder conditions, thereby improving functional group tolerance and overall efficiency.[4][5]

The target molecule, this compound, incorporates both a diaryl ether and an aniline moiety, making it a versatile intermediate for further functionalization in drug discovery and materials science. The protocol herein is based on the coupling of a readily available aryl iodide, 4-iodoaniline, with 3,5-dimethylphenol, leveraging a copper(I) iodide catalyst system. The choice of an aryl iodide is strategic, as they are generally more reactive than the corresponding bromides or chlorides in Ullmann couplings.[3]

Mechanistic Rationale of the Ullmann Coupling

The precise mechanism of the Ullmann C-O coupling reaction is complex and can be influenced by the specific reactants, catalyst, ligand, and solvent system. However, a generally accepted catalytic cycle is depicted below. The active catalyst is a Cu(I) species.[1]

The proposed catalytic cycle involves three key steps:

  • Formation of a Copper(I) Phenoxide: The reaction is initiated by the deprotonation of the phenol by a base to form a phenoxide, which then coordinates with the Cu(I) salt.

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) phenoxide complex. This is often the rate-determining step. The formal oxidation state of copper in the resulting intermediate is considered to be Cu(III).

  • Reductive Elimination: The final step is the reductive elimination from the Cu(III) intermediate, which forms the desired C-O bond of the diaryl ether product and regenerates the active Cu(I) catalyst, allowing it to re-enter the catalytic cycle.

Ligands, such as diamines or amino acids, play a crucial role by stabilizing the copper intermediates, preventing catalyst agglomeration, and facilitating the oxidative addition and reductive elimination steps, thereby lowering the activation energy and allowing for milder reaction conditions.[4]

Ullmann_Mechanism cluster_cycle Catalytic Cycle Cu(I)X Cu(I)X Cu(I)-OAr' Cu(I)-OAr' Cu(I)X->Cu(I)-OAr'  Ar'-OH + Base   Ar-Cu(III)(X)-OAr' Ar-Cu(III)(X)-OAr' Cu(I)-OAr'->Ar-Cu(III)(X)-OAr' Oxidative Addition (Ar-X) Ar-Cu(III)(X)-OAr'->Cu(I)X Product Ar-O-Ar' Ar-Cu(III)(X)-OAr'->Product Reductive Elimination ArX Aryl Halide (Ar-X) 4-Iodoaniline ArX->Ar-Cu(III)(X)-OAr' ArOH Phenol (Ar'-OH) 3,5-Dimethylphenol ArOH->Cu(I)-OAr' Base Base Base->Cu(I)-OAr'

Figure 1: Proposed catalytic cycle for the Ullmann diaryl ether synthesis.

Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
ReagentFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Role
4-IodoanilineC₆H₆IN219.0260-63278.4Aryl Halide
3,5-DimethylphenolC₈H₁₀O122.1663-66220Phenol
Copper(I) IodideCuI190.456051290Catalyst
L-ProlineC₅H₉NO₂115.13228-233-Ligand
Potassium CarbonateK₂CO₃138.21891-Base
TolueneC₇H₈92.14-95111Solvent
Ethyl AcetateC₄H₈O₂88.11-8477Extraction Solvent
BrineNaCl(aq)---Washing Agent
Anhydrous MgSO₄MgSO₄120.371124-Drying Agent
Step-by-Step Procedure

Figure 2: Workflow for the synthesis of this compound.

  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodoaniline (2.19 g, 10.0 mmol, 1.0 equiv), 3,5-dimethylphenol (1.47 g, 12.0 mmol, 1.2 equiv), copper(I) iodide (0.19 g, 1.0 mmol, 10 mol%), L-proline (0.23 g, 2.0 mmol, 20 mol%), and anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with a balloon of inert gas (Argon or Nitrogen). Repeat this cycle two more times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add 40 mL of anhydrous toluene via syringe.

  • Reaction: Place the flask in a preheated oil bath at 110-120 °C. Stir the reaction mixture vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting 4-iodoaniline is consumed (typically 12-24 hours).

  • Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with 50 mL of ethyl acetate.

  • Filtration: Filter the mixture through a short pad of Celite® to remove the copper salts and excess base. Wash the pad with additional ethyl acetate (2 x 20 mL).

  • Extraction: Combine the filtrates and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, starting with hexane and gradually increasing the polarity with ethyl acetate (e.g., 95:5 to 80:20 Hexane:EtOAc), is typically effective for separating the product. Combine the fractions containing the pure product and concentrate to yield this compound.

Expected Results and Characterization

The successful synthesis should yield this compound as a solid or a viscous oil. The identity and purity of the compound should be confirmed by standard analytical techniques.

Physicochemical Properties:

  • Molecular Formula: C₁₄H₁₅NO

  • Molecular Weight: 213.27 g/mol [6]

  • Appearance: Expected to be an off-white to pale brown solid or oil.

Spectroscopic Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~ 6.90-7.00 (d, 2H, Ar-H ortho to NH₂)

    • δ ~ 6.70-6.80 (d, 2H, Ar-H meta to NH₂)

    • δ ~ 6.60 (s, 1H, Ar-H para to O)

    • δ ~ 6.50 (s, 2H, Ar-H ortho to O)

    • δ ~ 3.60 (br s, 2H, -NH₂)

    • δ ~ 2.25 (s, 6H, 2 x -CH₃)

  • ¹³C NMR (CDCl₃, 101 MHz):

    • δ ~ 158.0 (C-O)

    • δ ~ 150.0 (C-O)

    • δ ~ 142.0 (C-NH₂)

    • δ ~ 140.0 (C-CH₃)

    • δ ~ 124.0 (Ar-CH)

    • δ ~ 122.0 (Ar-CH)

    • δ ~ 118.0 (Ar-CH)

    • δ ~ 116.0 (Ar-CH)

    • δ ~ 21.5 (-CH₃)

  • Mass Spectrometry (ESI+):

    • Expected [M+H]⁺: m/z 214.12[6]

Troubleshooting and Field-Proven Insights

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive catalyst (oxidized CuI).Use fresh, high-purity CuI. Consider pre-activating the catalyst if using copper powder.
Insufficiently anhydrous conditions.Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. The presence of water can lead to side reactions.
Inefficient base.Ensure the base (K₂CO₃) is finely powdered and anhydrous. Consider using a stronger base like Cs₂CO₃ if the reaction is sluggish.
Low reaction temperature.While modern protocols are milder, some substrate combinations may require higher temperatures. Incrementally increase the temperature to 130 °C.
Formation of Side Products (e.g., debromination/deiodination) Presence of protic impurities or moisture.Rigorously exclude water from the reaction. Use molecular sieves if necessary.
Reaction time too long.Monitor the reaction closely by TLC and work up as soon as the starting material is consumed to avoid product degradation.
Difficult Purification Co-elution of starting materials or byproducts.Optimize the solvent system for column chromatography. A shallow gradient can improve separation. Consider recrystallization if the product is a solid.

Expert Insight: The choice of ligand can significantly impact the reaction's success. While L-proline is an effective and inexpensive ligand, other options like N,N'-dimethylethylenediamine (DMEDA) can be screened if yields are not satisfactory. Additionally, the physical state of the base is important; finely powdered potassium carbonate provides a larger surface area for the reaction.

Conclusion

The Ullmann condensation provides a reliable and scalable method for the synthesis of this compound. By employing modern catalytic systems with appropriate ligands, this classic C-O bond-forming reaction can be performed under relatively mild conditions with good yields. The detailed protocol and troubleshooting guide presented in this application note offer a solid foundation for researchers to successfully synthesize this and other valuable diaryl ether compounds, facilitating advancements in medicinal chemistry and materials science.

References

  • Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved January 15, 2026, from [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]

  • Li, S., Xu, L., An, B., & Ma, D. (2015). Assembly of Biaryl Amines via Mild Copper-Catalyzed Coupling of Anilines with (Hetero)aryl Chlorides/Bromides. Organic Letters, 27(6), 1498–1503. [Link]

  • Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954–6971. [Link]

  • Hartwig, J. F., et al. (2021). An Oxalohydrazide Ligand for the Copper-Catalyzed C–O Cross-Coupling of (Hetero)aryl Chlorides with Phenols. Journal of the American Chemical Society. (This is a representative reference for modern ligand development, specific details may vary).
  • Wikipedia contributors. (2023, December 27). Ullmann condensation. In Wikipedia, The Free Encyclopedia. Retrieved 06:00, January 15, 2026, from [Link]

  • PubChemLite. (n.d.). This compound (C14H15NO). Retrieved January 15, 2026, from [Link]

  • Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799–3802. [Link]

  • Sambiagio, C., et al. (2014). A comprehensive guide to C–N cross-coupling reactions in water. Green Chemistry, 16(9), 4077-4113. [Link]

  • Surry, D. S., & Buchwald, S. L. (2010). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation. Angewandte Chemie International Edition, 42(44), 5400-5449. [Link]

  • Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated C-N Bond Formation. Chemical Reviews, 108(8), 3054-3131. [Link]

Sources

Application Note: High-Purity Isolation of 4-(3,5-Dimethylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, two-stage protocol for the purification of 4-(3,5-Dimethylphenoxy)aniline, a key intermediate in pharmaceutical synthesis and materials science. The protocol details an initial bulk purification using flash column chromatography followed by a final polishing step via recrystallization to achieve high purity (>99%). The rationale behind each step, troubleshooting guidance, and methods for purity verification are discussed to ensure reliable and reproducible results for researchers, chemists, and drug development professionals.

Introduction: The Need for Purity

This compound (Figure 1) is a diaryl ether derivative whose utility as a building block in complex molecular scaffolds is critically dependent on its purity. The presence of residual starting materials, catalysts, or side-products from its synthesis—typically accomplished via Ullmann Condensation or Buchwald-Hartwig amination—can lead to unpredictable reaction outcomes, decreased yields, and the introduction of unwanted impurities in subsequent synthetic steps.[1] This guide establishes a robust and validated workflow for isolating this compound to a standard suitable for demanding applications.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Overview of Purification Strategy

Achieving high purity for aromatic amines requires a multi-step approach. This protocol employs a sequential purification strategy designed to remove a broad spectrum of potential impurities.

  • Flash Column Chromatography: This is the primary purification step to separate the target compound from unreacted starting materials and significant side-products based on differential polarity.[1]

  • Recrystallization: This is a final polishing step to remove trace impurities that may have co-eluted during chromatography, yielding a highly ordered, crystalline solid of high purity.[2]

Purity is monitored throughout the process using Thin-Layer Chromatography (TLC) and confirmed on the final product using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and melting point analysis.[1]

Part I: Purification by Flash Column Chromatography

Principle of Separation: Flash column chromatography on silica gel separates compounds based on their affinity for the stationary phase (silica) versus the mobile phase (eluent). Aromatic amines like this compound can exhibit peak tailing on acidic silica gel due to strong interactions. To counteract this, a small amount of a basic modifier, such as triethylamine (TEA), is added to the eluent to improve peak shape and separation efficiency.[1][3]

Materials & Equipment
Reagents & Consumables Equipment
Crude this compoundGlass Chromatography Column (40-60 mm diameter)
Silica Gel (230-400 mesh)Air or Nitrogen Pressure Source
n-Hexane (ACS Grade)Rotary Evaporator
Ethyl Acetate (ACS Grade)TLC Plates (Silica Gel 60 F254)
Triethylamine (TEA)TLC Developing Chamber
Dichloromethane (DCM)UV Lamp (254 nm)
Anhydrous Sodium Sulfate or Magnesium SulfateCollection Tubes / Flasks
Cotton or Glass WoolStandard Laboratory Glassware
Detailed Protocol: Column Chromatography
  • Eluent System Determination (TLC):

    • Prepare several eluent mixtures of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3 v/v), each containing 0.5% v/v triethylamine.

    • Dissolve a small sample of the crude material in DCM and spot it on a TLC plate.

    • Develop the plates in the prepared eluents.

    • The optimal eluent system should provide a retention factor (Rf) of ~0.25-0.35 for the target compound, with good separation from impurities.

  • Column Packing (Wet-Packing Method):

    • Secure the column vertically. Place a small plug of cotton or glass wool at the bottom and add a thin layer of sand.[4]

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 Hexane:EtOAc + 0.5% TEA).

    • Pour the slurry into the column, tapping gently to dislodge air bubbles.

    • Open the stopcock to drain some solvent, allowing the silica to pack into a uniform bed. Do not let the top of the silica bed run dry.

  • Sample Loading (Dry-Loading Method):

    • Dissolve the crude product (e.g., 5 g) in a minimal amount of DCM.

    • Add 2-3 times the mass of the crude product in silica gel to this solution.

    • Remove the solvent on a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica gel.

    • Carefully add this powder to the top of the packed column, creating a thin, even band.

    • Gently add a protective layer of sand on top of the sample layer.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply gentle pressure (air or nitrogen) to achieve a flow rate of approximately 2 inches/minute.

    • Begin eluting with the determined solvent system. If separation is difficult, a shallow gradient of increasing ethyl acetate concentration can be used.

    • Collect fractions sequentially in test tubes or flasks.

  • Fraction Analysis and Pooling:

    • Monitor the collected fractions by TLC. Spot every few fractions on a single TLC plate to identify those containing the pure product.

    • Combine the fractions that show a single, clean spot corresponding to this compound.

    • Dry the pooled fractions over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the partially purified product as an oil or semi-solid.

Caption: Workflow for Flash Column Chromatography Purification.

Part II: Final Purification by Recrystallization

Principle of Recrystallization: This technique relies on the differences in solubility of the compound and impurities in a given solvent at different temperatures. The ideal solvent will dissolve the compound completely at its boiling point but poorly at low temperatures.[2] Upon slow cooling, the target compound crystallizes out in a pure form, leaving impurities dissolved in the mother liquor.

Materials & Equipment
Reagents & Consumables Equipment
Partially Purified ProductErlenmeyer Flasks
Recrystallization Solvents (e.g., Ethanol, Water, Toluene, Hexane)Hot Plate with Stirring
Activated Charcoal (optional)Büchner Funnel and Filter Flask
Filter PaperVacuum Source
Ice BathDrying Oven or Vacuum Desiccator
Detailed Protocol: Recrystallization
  • Solvent Selection:

    • Place a small amount of the column-purified product into several test tubes.

    • Add a small volume of different solvents or solvent pairs (e.g., Toluene/Hexane, Ethanol/Water) to each tube.

    • A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.

    • Heat the soluble samples to boiling, then allow them to cool slowly. The solvent system that produces a good yield of crystalline solid is selected. For an aromatic amine of this type, a Toluene/Hexane or Ethanol/Water system is a promising starting point.[5][6]

  • Dissolution:

    • Place the partially purified product in an Erlenmeyer flask.

    • Add the primary solvent (e.g., Toluene) dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used):

    • Quickly filter the hot solution through a fluted filter paper in a pre-heated funnel to remove the charcoal or any insoluble impurities.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.

    • If using a solvent pair, add the second solvent (the "anti-solvent," e.g., Hexane) dropwise to the hot solution until it becomes slightly cloudy, then reheat to clarify before cooling.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

    • Dry the crystals in a vacuum desiccator or a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Caption: Workflow for Final Purification by Recrystallization.

Purity Assessment and Characterization

The purity of the final product must be rigorously confirmed.

Parameter Method Expected Result
Purity HPLC, GC-MS>99.0% area
Identity ¹H and ¹³C NMR, MSSpectra consistent with the structure of this compound
Appearance Visual InspectionOff-white to light tan crystalline solid
Melting Point Melting Point ApparatusA sharp melting point consistent with literature values

Safety & Handling

Personnel handling this compound and associated solvents must adhere to strict safety protocols.

  • Engineering Controls: All operations should be conducted inside a certified chemical fume hood to ensure adequate ventilation.[7]

  • Personal Protective Equipment (PPE): Wear safety glasses or goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[8]

  • Handling Precautions: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.[7][8]

  • Incompatible Materials: Avoid contact with strong acids, acid chlorides, and strong oxidizing agents.[8]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[8]

Compound Data Summary

Identifier Value
Chemical Name This compound
CAS Number 86823-17-8[9][10][11]
Molecular Formula C₁₄H₁₅NO[9][12]
Molecular Weight 213.28 g/mol [10][11]

References

  • This compound Safety Data Sheets(SDS). LookChem. [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]

  • Recrystallization and Crystallization. University of California, Irvine - Department of Chemistry. [Link]

  • This compound (CAS NO. 86823-17-8). Arctom Scientific. [Link]

  • Solvents for Recrystallization. University of Rochester - Department of Chemistry. [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [Link]

  • This compound (C14H15NO). PubChem. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]

  • Does aniline stick in columns during column chromatography? ResearchGate. [Link]

Sources

Application Note: Comprehensive Characterization of 4-(3,5-Dimethylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(3,5-Dimethylphenoxy)aniline is a substituted diphenyl ether amine that serves as a key intermediate in the synthesis of various high-value chemical entities, including pharmaceuticals and advanced polymers.[1] Its molecular structure, featuring a primary aromatic amine and a dimethylphenoxy group, imparts specific chemical properties that are leveraged in drug design and material science. The purity, identity, and stability of this intermediate are critical for the quality and safety of the final product.

This document provides a comprehensive guide to the analytical methods for the complete characterization of this compound. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering a framework for unambiguous identification, purity assessment, and quantification. The methodologies are grounded in established principles of analytical chemistry and adhere to the validation standards outlined by the International Council for Harmonisation (ICH).[2][3][4]

Physicochemical Properties

A thorough understanding of the compound's basic properties is the foundation of any analytical strategy. These properties influence sample preparation, chromatographic behavior, and spectroscopic response.

PropertyValueSource
CAS Number 86823-17-8[5][6]
Molecular Formula C₁₄H₁₅NO[5][7]
Molecular Weight 213.28 g/mol [5]
Monoisotopic Mass 213.11537 Da[7]
Appearance Dark brown solid[5]
Boiling Point 346.5 °C at 760 mmHg (Predicted)[5]
Density 1.094 g/cm³ (Predicted)[5]
XlogP 3.5 (Predicted)[7]

Integrated Analytical Workflow

A multi-technique approach is essential for the comprehensive characterization of a chemical entity. The following workflow ensures that identity, structure, and purity are confirmed through orthogonal methods.

G cluster_0 Initial Assessment cluster_1 Structural Elucidation (Identity) cluster_2 Purity & Quantification cluster_3 Final Validation & Reporting Sample Sample: this compound PhysChem Physicochemical Properties (Appearance, Solubility) Sample->PhysChem NMR NMR Spectroscopy (¹H, ¹³C) PhysChem->NMR Identity Confirmation MS Mass Spectrometry (EI-MS) PhysChem->MS Identity Confirmation IR FTIR Spectroscopy PhysChem->IR Identity Confirmation HPLC HPLC-UV (Purity, Assay) NMR->HPLC Structural Info for Peak Identification MS->HPLC Structural Info for Peak Identification IR->HPLC Structural Info for Peak Identification GCMS GC-MS (Volatile Impurities) HPLC->GCMS Orthogonal Purity Check Validation Method Validation (ICH Q2(R2)) GCMS->Validation Method Performance Report Certificate of Analysis Validation->Report

Caption: Integrated workflow for the characterization of this compound.

Spectroscopic Characterization Protocols

Spectroscopic methods provide fingerprint information about the molecule's structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for unambiguous structural elucidation of organic molecules.

  • Rationale: ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR provides information on the carbon skeleton. The predicted chemical shifts are based on the distinct electronic environments of the aniline and dimethylphenoxy rings.[8][9]

  • Protocol:

    • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

    • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

    • Acquisition Parameters (¹H NMR):

      • Pulse Program: Standard single pulse (zg30).

      • Spectral Width: -2 to 12 ppm.

      • Number of Scans: 16-32.

      • Relaxation Delay (d1): 2 seconds.

    • Acquisition Parameters (¹³C NMR):

      • Pulse Program: Proton-decoupled (zgpg30).

      • Spectral Width: 0 to 200 ppm.

      • Number of Scans: 1024 or more, depending on concentration.

      • Relaxation Delay (d1): 2 seconds.

    • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).

  • Expected Spectral Data:

NucleusPredicted Chemical Shift (ppm)MultiplicityIntegration/Assignment
¹H NMR ~6.5 - 7.2Multiplet (m)Aromatic Protons (Ar-H)
~4.5 - 5.5Broad Singlet (br s)Amine Protons (-NH₂)
~2.2 - 2.4Singlet (s)Methyl Protons (-CH₃)
¹³C NMR ~150 - 160Singlet (s)C-O, C-N
~110 - 140Singlet (s)Aromatic Carbons (Ar-C)
~20 - 25Singlet (s)Methyl Carbons (-CH₃)
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

  • Rationale: The spectrum will confirm the presence of the N-H bonds of the primary amine, the C-O-C ether linkage, and the aromatic rings. For primary amines like aniline, two distinct N-H stretching bands are expected due to symmetric and asymmetric vibrations.[10][11]

  • Protocol:

    • Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for solid samples. Place a small amount of the solid powder directly on the ATR crystal.

    • Instrumentation: Utilize a standard FT-IR spectrometer.

    • Acquisition Parameters:

      • Spectral Range: 4000 - 400 cm⁻¹.

      • Resolution: 4 cm⁻¹.

      • Number of Scans: 16-32.

    • Data Processing: Perform a background scan before the sample scan. The data is typically presented as percent transmittance vs. wavenumber (cm⁻¹).

  • Expected Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3350 - 3450N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)
3000 - 3100C-H Aromatic StretchAromatic Ring
2850 - 2960C-H Aliphatic StretchMethyl (-CH₃)
1600 - 1620N-H Bending (Scissoring)Primary Amine (-NH₂)
1450 - 1580C=C Aromatic Ring StretchAromatic Ring
1200 - 1250C-O-C Asymmetric StretchAryl Ether
1000 - 1050C-O-C Symmetric StretchAryl Ether
Mass Spectrometry (MS)

MS provides information on the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

  • Rationale: Electron Ionization (EI) is a common technique for volatile and thermally stable compounds. It will generate a molecular ion (M⁺˙) corresponding to the molecular weight, and characteristic fragment ions resulting from the cleavage of the ether bond, which is a common fragmentation pathway for diphenyl ethers.[12]

  • Protocol (Direct Infusion or GC-MS):

    • Instrumentation: A mass spectrometer with an EI source, typically a single quadrupole or triple quadrupole instrument.

    • Acquisition Parameters (EI):

      • Ionization Energy: 70 eV.

      • Source Temperature: 230-250 °C.

      • Mass Range: m/z 40-400.

      • Scan Mode: Full Scan.

  • Expected Ions:

m/z ValueIonInterpretation
213[C₁₄H₁₅NO]⁺˙Molecular Ion (M⁺˙)
121[C₈H₉O]⁺Fragment from cleavage of C-O ether bond (dimethylphenoxy radical cation)
92[C₆H₆N]⁺Fragment from cleavage of C-O ether bond (anilinyl radical cation)

Chromatographic Purity and Quantification Protocols

Chromatographic techniques are essential for separating the main compound from any impurities, by-products, or starting materials, and for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the primary method for determining the purity and assay of non-volatile organic compounds. A reversed-phase method is suitable for a molecule with the polarity of this compound.

  • Rationale: A C18 column provides excellent separation for aromatic compounds.[13] A mobile phase of acetonitrile and water with a formic acid modifier ensures good peak shape and resolution for the basic aniline moiety. UV detection is appropriate due to the presence of aromatic chromophores.[14][15]

  • Protocol:

    • Sample Preparation:

      • Standard: Accurately weigh ~10 mg of reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent). This yields a 100 µg/mL stock solution.

      • Sample: Prepare the sample in the same manner as the standard.

    • Instrumentation & Conditions:

ParameterRecommended Setting
System Agilent 1290 Infinity LC or equivalent[14]
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 40% B; 2-15 min: 40% to 90% B; 15-17 min: 90% B; 17-18 min: 90% to 40% B; 18-22 min: 40% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector Diode Array Detector (DAD)
Wavelength 240 nm and 280 nm
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC. It serves as an excellent orthogonal technique.

  • Rationale: Diphenyl ether derivatives are amenable to GC analysis due to their thermal stability.[16][17] A low-polarity column like a DB-5ms or equivalent provides good separation based on boiling point and polarity differences. MS detection provides definitive identification of any separated impurities.[18]

  • Protocol:

    • Sample Preparation: Prepare a ~1 mg/mL solution of the sample in a suitable solvent like dichloromethane or ethyl acetate.

    • Instrumentation & Conditions:

ParameterRecommended Setting
System Agilent 7890 GC with 7000 Series Triple Quadrupole MS or equivalent[18]
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, Constant Flow @ 1.2 mL/min
Injector Temp. 280 °C
Injection Mode Split (50:1) or Splitless for trace analysis
Oven Program Initial: 100 °C, hold 2 min. Ramp: 15 °C/min to 300 °C, hold 5 min.
MS Transfer Line 290 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI), 70 eV
Scan Range m/z 40-400

Method Validation Principles

All analytical methods used for quality control in a regulated environment must be validated to ensure they are fit for their intended purpose.[4] The validation should be performed according to ICH Q2(R2) guidelines, which outline the necessary performance characteristics.[2][3]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products).[19]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[20]

  • Accuracy: The closeness of test results to the true value.

  • Precision (Repeatability & Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[20]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4]

References

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from IntuitionLabs website.[2]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from EMA website.[3]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from ICH website.[4]

  • Wang, J., et al. (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed.[21]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from AMSbiopharma website.[19]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from YouTube.[20]

  • Chen, J., & Pawliszyn, J. (1999). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry - ACS Publications.[13]

  • Helling, R., & Nägele, E. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC North America.[14]

  • Waters Corporation. (n.d.). A Study of the Analysis of Polybrominated Diphenyl Ether Flame Retardants by GC-MS/MS. Retrieved from Waters website.

  • Covaci, A., et al. (2007). Gas chromatographic study of technical diphenyl ether penta-, octa- and decabromo derivatives. ResearchGate.[16]

  • Xiongfeng, H., et al. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil. Thermo Fisher Scientific.[22]

  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from Waters website.[15]

  • Agilent Technologies. (2018). Analysis of Polybrominated Diphenyl Ethers and Novel Brominated Flame Retardants in Soil Using the Agilent 7000 Triple Quadrupole GC/MS. Retrieved from Agilent website.[18]

  • Hoffman Fine Chemicals. (n.d.). CAS 86823-17-8 | this compound. Retrieved from Hoffman Fine Chemicals website.[5]

  • Goodman, W. (n.d.). Analysis of Polybrominated Diphenyl Ether Flame Retardants by Gas Chromatography/Mass Spectrometry. PerkinElmer.[17]

  • Thermo Fisher Scientific. (n.d.). Overcoming analytical challenges for polybrominated diphenyl ethers (PBDEs) analysis in environmental samples using gas chromatography – Orbitrap mass spectrometry. Retrieved from Thermo Fisher Scientific website.[23]

  • Various Authors. (n.d.). Supporting Information for Ru-catalyzed reductive amination reactions. Retrieved from a general chemistry publication.[8]

  • Various Authors. (n.d.). Supporting Information for Methylation of Aromatic Amines. Retrieved from a general chemistry publication.[9]

  • Julius, L. G., et al. (2023). Synthetic routes for the synthesis of the ligand 4‐(4‐nitrophenoxy)‐N,N‐bis (pyridin‐4‐ylmethyl)aniline. ResearchGate.[1]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). Retrieved from HMDB.[24]

  • PubChemLite. (n.d.). This compound (C14H15NO). Retrieved from PubChemLite.[7]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001020). Retrieved from HMDB.[25]

  • MassBank. (2024). MSBNK-UvA_IBED-UI000201. Retrieved from MassBank.[26]

  • PubChem. (n.d.). 4-Amino-3,5-dimethylphenol. Retrieved from PubChem.[27]

  • BLD Pharm. (n.d.). 86823-17-8|this compound. Retrieved from BLD Pharm website.[6]

  • Max-Planck-Institut für Kohlenforschung. (n.d.). Supporting Information for direct methylation of anilines. Retrieved from MPG.PuRe.[28]

  • Santa Cruz Biotechnology. (n.d.). 4-(3,5-Dimethylphenoxy)-3-methylaniline. Retrieved from SCBT website.[29]

  • National Institute of Standards and Technology. (n.d.). Aniline - Mass spectrum (electron ionization). Retrieved from NIST WebBook.[12]

  • Arctom. (n.d.). CAS NO. 86823-17-8 | this compound. Retrieved from Arctom website.[30]

  • ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... Retrieved from ResearchGate.[10]

  • Zhang, Y., et al. (2022). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. National Institutes of Health.[31]

  • Basavaraju, B., et al. (2018). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. PubMed.[32]

  • Various Authors. (2024). Computational, Experimental Spectral Analysis and Structural Parameters of 4, 5-Dimethyl-2-Nitro Aniline. RASĀYAN Journal of Chemistry.[33]

  • Various Authors. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines. Retrieved from a general chemistry publication.[34]

  • ResearchGate. (n.d.). Infrared spectroscopy of aniline (C6H5NH2) and its cation in a cryogenic argon matrix. Retrieved from ResearchGate.[11]

  • PubChem. (n.d.). 3,4,5-Trimethoxyaniline. Retrieved from PubChem.[35]

  • National Institute of Standards and Technology. (n.d.). Aniline. Retrieved from NIST WebBook.[36]

Sources

Application Notes & Protocols: Leveraging 4-(3,5-Dimethylphenoxy)aniline for the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The diaryl ether motif is a privileged scaffold in medicinal chemistry, frequently encountered in a diverse array of biologically active compounds.[1] 4-(3,5-Dimethylphenoxy)aniline, in particular, serves as a versatile and strategically important building block for the synthesis of targeted therapeutics, most notably kinase inhibitors. The specific placement of the dimethyl groups on the phenoxy ring offers a unique steric and electronic profile that can be exploited to achieve high potency and selectivity. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols for the synthesis of a representative bioactive quinazoline-based kinase inhibitor and its subsequent biological evaluation.

Introduction: The Strategic Importance of this compound

This compound is a key starting material in the synthesis of a variety of bioactive molecules. Its structure combines a reactive aniline moiety, prime for elaboration, with a diaryl ether linkage that imparts a degree of conformational rigidity, often beneficial for ligand-receptor binding. The 3,5-dimethyl substitution pattern on the phenoxy ring can serve multiple roles in drug design:

  • Steric Hindrance: The methyl groups can create a specific three-dimensional shape that favors binding to the target protein while sterically clashing with off-target proteins, thus enhancing selectivity.

  • Hydrophobic Interactions: The lipophilic nature of the methyl groups can facilitate hydrophobic interactions within the binding pocket of a target protein, contributing to increased binding affinity.

  • Metabolic Stability: The methyl groups can block potential sites of metabolism, thereby improving the pharmacokinetic profile of the final compound.

The aniline functional group is a versatile handle for a multitude of chemical transformations, allowing for the construction of diverse molecular architectures. This makes this compound a valuable starting point for generating libraries of compounds for high-throughput screening in drug discovery campaigns.

Caption: Major synthetic routes from the core building block.

Protocol: Synthesis of a Quinazoline-Based Kinase Inhibitor

This protocol details the synthesis of a representative 4-anilinoquinazoline kinase inhibitor, a class of compounds known to target various kinases, including those in the Ras-MAPK signaling cascade. [2][3]The synthesis involves a nucleophilic aromatic substitution reaction, a common strategy for constructing this scaffold. [4]

Materials and Reagents
  • This compound

  • 4-Chloro-6,7-dimethoxyquinazoline

  • Isopropanol (IPA)

  • Hydrochloric acid (HCl) in isopropanol

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Thin-layer chromatography (TLC) plates (silica gel)

  • UV lamp

  • Büchner funnel and filter paper

Step-by-Step Synthesis
  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) in isopropanol (10 mL per mmol of aniline).

  • Acid Catalyst: Add a catalytic amount of concentrated hydrochloric acid (e.g., 1-2 drops) to the reaction mixture.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 82°C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., 50% ethyl acetate in hexanes). The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation. The reaction is typically complete within 4-6 hours.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of solution. If not, slowly add water to induce precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with cold isopropanol or a mixture of ethyl acetate and hexanes to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product under vacuum to obtain the final 4-(3,5-dimethylphenoxy)anilino-6,7-dimethoxyquinazoline.

Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques, such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Biological Evaluation: In Vitro Kinase Inhibition and Cell Viability Assays

Once synthesized and characterized, the novel compound must be evaluated for its biological activity. This typically involves in vitro kinase inhibition assays to determine its potency against the target kinase and cell-based assays to assess its effect on cell viability and proliferation.

In Vitro Kinase Inhibition Assay

A variety of assay formats are available to measure kinase activity and inhibition, including those based on fluorescence, luminescence, or radioactivity. [5][6]Time-resolved fluorescence resonance energy transfer (TR-FRET) assays are a popular choice due to their sensitivity and homogeneous format. [5] Principle: A specific kinase, its substrate (often a peptide), and ATP are incubated in the presence of varying concentrations of the test compound. The amount of phosphorylated substrate is then quantified, and the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is determined. For a more in-depth characterization, kinetic parameters such as Kᵢ (inhibition constant) and kᵢₙₐ꜀ₜ/Kᵢ (inactivation efficiency) can be determined. [7][8]

Kinase_Inhibition_Workflow Start Start Compound_Prep Prepare serial dilutions of test compound Start->Compound_Prep Assay_Setup Incubate kinase, substrate, ATP, and compound Compound_Prep->Assay_Setup Detection Quantify substrate phosphorylation (e.g., TR-FRET) Assay_Setup->Detection Data_Analysis Calculate % inhibition and determine IC50/Ki values Detection->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. [9]The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength (typically 570-590 nm). Protocol:

  • Cell Seeding: Seed cancer cells (e.g., a cell line known to be dependent on the target kinase) in a 96-well plate at a predetermined density and allow them to adhere overnight. [9][10]2. Compound Treatment: Treat the cells with various concentrations of the synthesized inhibitor for a specified period (e.g., 48-72 hours). [9][10]3. MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. 4. Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) to dissolve the formazan crystals. [10]5. Absorbance Measurement: Measure the absorbance of each well using a microplate reader. 6. Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the GI50 (concentration for 50% growth inhibition).

Data Presentation

The results from the biological assays should be presented in a clear and concise manner, typically in tabular format, to allow for easy comparison of different compounds.

Table 1: Biological Activity of 4-Anilinoquinazoline Derivatives

CompoundTarget Kinase IC50 (nM)Cell Line GI50 (µM)
Synthesized Inhibitor ValueValue
Reference Compound ValueValue

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of bioactive molecules, particularly kinase inhibitors. Its unique structural features can be leveraged to achieve high potency and selectivity. The synthetic and biological evaluation protocols provided herein offer a solid foundation for researchers and drug development professionals to explore the potential of this important scaffold in their own research endeavors.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]

  • Turner, N. J., & Grogan, G. (2018). One‐Pot Synthesis of Chiral N‐Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N‐Arylation. Angewandte Chemie International Edition, 57(40), 13034-13037. Retrieved from [Link]

  • SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]

  • Evano, G., & Lecomte, F. (2007). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 9(26), 5461-5464. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Ruijter, E., & Orru, R. V. A. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(43), 15194-15205. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). The Ullmann Ether Condensation. Retrieved from [Link]

  • Arkat USA. (n.d.). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Retrieved from [Link]

  • SciELO México. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Revista de la Sociedad Química de México, 47(3), 235-238. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetic assay for characterisation of Syk activity and inhibition with recombinant kinase and crude cell lysates. Retrieved from [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • PubMed Central. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8783. Retrieved from [Link]

  • Wallace, E. M., et al. (2003). Synthesis and evaluation of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles as inhibitors of kinases of the Ras-MAPK signaling cascade. Bioorganic & Medicinal Chemistry Letters, 13(18), 3031-3034. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Previously reported 4-anilino-quin(az)olines (1–3) kinase inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Li, Y., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 181, 111585. Retrieved from [Link]

  • ResearchGate. (n.d.). Bioactive molecules that can be obtained from anilines presented in this work. Retrieved from [Link]

  • MDPI. (2023). Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications. Retrieved from [Link]

  • MDPI. (2021). Bioactive Molecules from Plants: Discovery and Pharmaceutical Applications. Retrieved from [Link]

  • MDPI. (2022). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Molecules, 27(19), 6289. Retrieved from [Link]

  • ResearchGate. (n.d.). Five naturally bioactive molecules including two rhamnopyranoside derivatives isolated from the Streptomyces sp strain TN58. Retrieved from [Link]

  • Lee, S. H., et al. (2012). Oroxylin A analogs exhibited strong inhibitory activities against iNOS-mediated nitric oxide (NO) production. Bioorganic & Medicinal Chemistry Letters, 22(17), 5625-5628. Retrieved from [Link]

  • Lyssikatos, J. P., et al. (2003). MEK (MAPKK) inhibitors. Part 2: structure-activity relationships of 4-anilino-3-cyano-6,7-dialkoxyquinolines. Bioorganic & Medicinal Chemistry Letters, 13(18), 3025-3030. Retrieved from [Link]

  • Current Organic Chemistry. (2022). 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. Current Organic Chemistry, 26(14), 1363-1386. Retrieved from [Link]

  • ResearchGate. (2016). Investigation of Antioxidant Activity of 3, 5-Dimethoxyaniline Derivatives. Retrieved from [Link]

  • Chai, X., et al. (2025). Discovery of novel N-(5-chloro-2,4-dimethoxyphenyl)-N-heterocyclic ketone analogs as potent anti-inflammatory agents against ulcerative colitis. Bioorganic Chemistry, 155, 108576. Retrieved from [Link]

Sources

Application Note: A Validated Stability-Indicating HPLC Method for Purity Assessment of 4-(3,5-Dimethylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated high-performance liquid chromatography (HPLC) method for the purity assessment of 4-(3,5-Dimethylphenoxy)aniline. The developed reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, precise, and stability-indicating, making it suitable for routine quality control and stability testing of this compound in research and drug development settings. The methodology is grounded in the principles outlined by the International Council for Harmonisation (ICH) to ensure data integrity and regulatory compliance.

Introduction

This compound is an aromatic amine derivative with potential applications as a key starting material or intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The purity of such intermediates is a critical quality attribute that can directly impact the safety and efficacy of the final product. Therefore, a reliable and validated analytical method for its purity determination is essential.[1][2] High-performance liquid chromatography (HPLC) is a widely used and powerful technique for the analysis of pharmaceutical products and their impurities due to its high resolution, sensitivity, and reproducibility.[3][4]

This document provides a comprehensive guide to a stability-indicating HPLC method developed for this compound. The causality behind the selection of chromatographic conditions is explained, and a detailed protocol for method validation is provided to establish the method's fitness for its intended purpose.[5]

Chromatographic Principles and Method Development

The core of this analytical method is reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a mixture of water and a less polar organic solvent.[6] For aromatic amines like this compound, a C18 column provides excellent hydrophobic interaction, leading to good retention and separation from potential impurities.[7]

The mobile phase composition, a mixture of acetonitrile and a phosphate buffer, was optimized to achieve a balance between adequate retention of the main analyte and efficient elution of all components within a reasonable runtime. The pH of the mobile phase is a critical parameter for ionizable compounds like amines.[6] By maintaining a slightly acidic pH, the aniline moiety is protonated, which can improve peak shape and reduce tailing by minimizing interactions with residual silanols on the stationary phase. UV detection was selected based on the chromophoric nature of the aromatic rings in the analyte, providing high sensitivity.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis detector is required.

  • Column: A C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (analytical grade)

    • Orthophosphoric acid (analytical grade)

    • Water (HPLC grade)

Preparation of Solutions
  • Mobile Phase A (Buffer): Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (200 µg/mL): Accurately weigh about 20 mg of the this compound sample, transfer to a 100 mL volumetric flask, dissolve in, and dilute to volume with the diluent.

Chromatographic Conditions

The optimized chromatographic conditions are summarized in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: Phosphate Buffer pH 3.0B: Acetonitrile
Gradient 0-5 min: 40% B5-20 min: 40-80% B20-25 min: 80% B25-26 min: 80-40% B26-30 min: 40% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector UV at 240 nm

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[8][9] The validation parameters assessed include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Specificity (Forced Degradation)

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9] To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted.[10][11] The this compound sample was subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105 °C for 48 hours

  • Photolytic Degradation: Exposed to UV light (254 nm) for 48 hours

The results should show that the main peak of this compound is well-resolved from any degradation products, demonstrating the method's specificity.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[5] A series of solutions were prepared from the standard stock solution at concentrations ranging from 50% to 150% of the nominal sample concentration (100 µg/mL to 300 µg/mL). A calibration curve of peak area versus concentration should be plotted, and the correlation coefficient (r²) should be determined.

Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[8] Accuracy was determined by the recovery method, spiking a placebo with known amounts of this compound at three concentration levels (80%, 100%, and 120% of the nominal sample concentration). The percentage recovery was then calculated.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[3]

  • Repeatability (Intra-day Precision): Six replicate injections of the sample solution at 100% of the test concentration were performed on the same day.

  • Intermediate Precision (Inter-day Precision): The repeatability assay was performed on a different day by a different analyst to assess the ruggedness of the method.

The relative standard deviation (%RSD) of the peak areas was calculated for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5] These were determined based on the signal-to-noise ratio, with LOD typically being a ratio of 3:1 and LOQ being 10:1.

System Suitability

Before each validation run, a system suitability test was performed by injecting five replicates of the standard solution. The acceptance criteria for system suitability are presented in the table below.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Areas ≤ 2.0%

Visualizations

Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting MobilePhase Prepare Mobile Phase (Buffer & Acetonitrile) Equilibrate Equilibrate System MobilePhase->Equilibrate Standard Prepare Standard Solution (1000 µg/mL) SST System Suitability Test (5 injections of Standard) Standard->SST Sample Prepare Sample Solution (200 µg/mL) Inject Inject Sample Sample->Inject Equilibrate->SST SST->Inject If Pass Acquire Acquire Data Inject->Acquire Integrate Integrate Peaks Acquire->Integrate Calculate Calculate Purity (% Area Normalization) Integrate->Calculate Report Generate Report Calculate->Report ValidationFlow Start Method Validation Start Specificity Specificity (Forced Degradation) Start->Specificity Linearity Linearity & Range Start->Linearity Accuracy Accuracy (% Recovery) Start->Accuracy Precision Precision (Repeatability & Intermediate) Start->Precision LOD_LOQ LOD & LOQ (S/N Ratio) Start->LOD_LOQ End Method Validated Specificity->End Linearity->End Accuracy->End Precision->End LOD_LOQ->End

Caption: Logical flow of the method validation process.

Conclusion

The HPLC method detailed in this application note is a reliable and robust tool for the purity assessment of this compound. The method has been developed based on sound chromatographic principles and validated in accordance with ICH guidelines, ensuring its suitability for use in a regulated environment. This stability-indicating method can be effectively implemented for quality control of raw materials, in-process controls, and final product release, as well as for stability studies in the pharmaceutical and chemical industries.

References

  • ResearchGate. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. [Link]

  • ResearchGate. Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. [Link]

  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • IJPPR. Stability Indicating HPLC Method Development: A Review. [Link]

  • IJPSR. STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. [Link]

  • SciSpace. Stability Indicating HPLC Method Development and Validation. [Link]

  • LCGC International. Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?. [Link]

  • ResearchGate. Development and Validation of HPLC Stability-Indicating Assays. [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • Agilent. Choosing HPLC Columns for Rapid Method Development. [Link]

  • Teledyne ISCO. RediSep C-18 reversed phase column Purification of primary amines. [Link]

Sources

GC-MS Analysis of 4-(3,5-Dimethylphenoxy)aniline: A Comprehensive Protocol for Identification and Quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed and robust method for the analysis of 4-(3,5-Dimethylphenoxy)aniline using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key intermediate in various synthetic pathways and may be present as an impurity in pharmaceutical products. Therefore, a sensitive and selective analytical method is crucial for quality control and regulatory compliance.[1] This guide provides comprehensive, step-by-step protocols for sample preparation, instrument configuration, and data analysis. We delve into the rationale behind specific methodological choices, address potential challenges such as peak tailing common with aromatic amines, and outline method validation considerations in line with ICH guidelines.[2][3] This document is intended to equip researchers, scientists, and drug development professionals with the expertise to confidently implement this analytical method.

Introduction and Scientific Principle

This compound is an aromatic amine derivative whose precise identification and quantification are critical in various stages of chemical and pharmaceutical development. Its presence, even at trace levels, can impact the safety, efficacy, and stability of a final drug product.

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for this application, offering unparalleled separation efficiency and definitive molecular identification.[1][4] The methodology operates on a two-fold principle:

  • Gas Chromatography (GC): The sample is first vaporized and introduced into a long, thin capillary column. An inert carrier gas (e.g., Helium) pushes the sample through the column, which is coated with a stationary phase. Separation occurs based on the analyte's volatility and its differential affinity for the stationary phase. Less volatile compounds or those with stronger interactions will travel slower, resulting in distinct elution times (retention times).

  • Mass Spectrometry (MS): As each separated compound elutes from the GC column, it enters the mass spectrometer's ion source. Here, it is bombarded with high-energy electrons (Electron Ionization - EI), causing it to fragment into a unique pattern of charged ions. These fragments are then separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The resulting mass spectrum serves as a molecular "fingerprint," allowing for unambiguous identification.[5]

The inherent polarity of the amine group in aniline derivatives can sometimes lead to challenging chromatographic behavior, such as poor peak shape.[2] This protocol is optimized to mitigate these effects and ensure reliable, reproducible results.

Materials, Reagents, and Instrumentation

Materials and Reagents
  • Reference Standard: this compound (Purity ≥ 98%)

  • Solvents: Dichloromethane (DCM, HPLC or GC-grade), Methanol (HPLC-grade), Toluene (Pesticide-grade or equivalent)[6]

  • Reagents: Anhydrous Sodium Sulfate (ACS grade)

  • Consumables: 2 mL GC vials with PTFE-lined septa, volumetric flasks (Class A), micropipettes.

Instrumentation
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent) equipped with a split/splitless injector.

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent) with an Electron Ionization (EI) source.

  • GC Column: A non-polar or low-bleed medium-polarity column is recommended. A DB-5ms or HP-5ms (5%-phenyl)-methylpolysiloxane column (30 m length, 0.25 mm internal diameter, 0.25 µm film thickness) is an excellent starting point.[7]

  • Data System: MassHunter, ChemStation, or equivalent chromatography data software.

Experimental Protocols and Methodologies

Protocol 1: Preparation of Standards and Samples

The causality behind this protocol is to ensure accuracy through precise and consistent preparation. Using Class A volumetric ware and analytical balances is non-negotiable for quantitative analysis.

A. Stock Standard Preparation (1000 µg/mL)

  • Accurately weigh approximately 10.0 mg of this compound reference standard into a 10 mL Class A volumetric flask.

  • Record the exact weight.

  • Dissolve the standard in approximately 5 mL of methanol.

  • Sonicate for 2 minutes to ensure complete dissolution.

  • Bring the flask to final volume with methanol and mix thoroughly by inverting the flask 15-20 times.

  • This stock solution should be stored at 2-8°C and protected from light.

B. Working Standard and Calibration Curve Preparation

  • Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards. For impurity analysis, a typical range might be 0.1 µg/mL to 10 µg/mL.[8]

  • Transfer 1 mL of each working standard into a labeled GC vial for analysis.

C. Sample Preparation (from a Drug Substance Matrix) This is a generalized liquid-liquid extraction (LLE) protocol adaptable for many matrices. The initial step of alkalinization is critical as it ensures the aniline derivative is in its free base form, which is more soluble in organic solvents like DCM.[9][10]

  • Accurately weigh a sample amount equivalent to 100 mg of the active pharmaceutical ingredient (API) into a 50 mL centrifuge tube.

  • Add 10 mL of deionized water and vortex to dissolve/suspend the sample.

  • Adjust the pH of the aqueous solution to >11 using 1.0 M Sodium Hydroxide (NaOH).[6] This step is crucial for efficient extraction of the amine.

  • Add 10 mL of Dichloromethane (DCM) to the tube.

  • Cap tightly and shake vigorously for 2 minutes. Periodically vent to release pressure.

  • Centrifuge at 3000 rpm for 10 minutes to achieve phase separation.

  • Carefully transfer the lower organic layer (DCM) into a clean tube containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Repeat the extraction (steps 4-7) two more times with fresh portions of DCM, combining the organic extracts.

  • Under a gentle stream of nitrogen, evaporate the combined extract to a final volume of approximately 0.5 mL.

  • Quantitatively transfer the concentrated extract to a 1.0 mL volumetric flask and bring to volume with methanol.

  • Transfer the final solution to a GC vial for analysis.

Protocol 2: GC-MS Instrument Configuration and Acquisition Parameters

The parameters below are selected to ensure good chromatographic resolution and sensitive detection. The slow initial oven ramp helps separate volatile impurities, while the higher final temperature ensures the target analyte elutes in a reasonable time.

Table 1: Recommended GC-MS Parameters

Parameter Setting Rationale
GC System
Inlet ModeSplitlessMaximizes sensitivity for trace-level analysis.
Inlet Temp280 °CEnsures complete vaporization of the analyte.[11]
Injection Volume1 µLStandard volume for capillary columns.
Carrier GasHeliumInert and provides good chromatographic efficiency.
Column Flow1.0 mL/min (Constant Flow)Optimal flow rate for a 0.25 mm ID column.[11]
Oven Program
Initial Temp70 °C, hold for 2 minAllows for separation of highly volatile compounds.
Ramp 115 °C/min to 200 °CA moderate ramp to separate compounds of intermediate volatility.
Ramp 225 °C/min to 300 °C, hold for 5 minA faster ramp to elute the target analyte and clean the column.
MS System
Ion SourceElectron Ionization (EI)Standard, robust ionization for creating reproducible mass spectra.
Ion Source Temp230 °CStandard temperature to promote ionization while minimizing thermal degradation.[11]
Quadrupole Temp150 °CEnsures consistent mass filtering.[11]
MS Transfer Line280 °CPrevents condensation of the analyte between the GC and MS.
Acquisition ModeFull ScanCollects all fragment data, ideal for identification.
Scan Range40 - 450 m/zCovers the expected mass of the parent ion and its fragments.
Solvent Delay4 minPrevents the high concentration of solvent from entering the MS source, which would cause filament damage.
Protocol 3: System Suitability and Analysis Sequence

A self-validating system is trustworthy. The system suitability test (SST) is performed before any sample analysis to prove the GC-MS is performing correctly on that day.

  • Equilibration: Equilibrate the GC-MS system by injecting a solvent blank (methanol) until a stable baseline is achieved.

  • System Suitability: Inject a mid-range calibration standard (e.g., 1.0 µg/mL) five times. The Relative Standard Deviation (RSD) of the peak area for this compound should be ≤ 15.0%.

  • Calibration: Inject each calibration standard once to generate the calibration curve. The correlation coefficient (R²) should be ≥ 0.995.

  • Sample Analysis: Inject the prepared sample solutions. It is good practice to run a solvent blank and a calibration check standard every 10-15 sample injections to monitor for carryover and instrument drift.

Visualization of the Experimental Workflow

The following diagram provides a high-level overview of the entire analytical process, from sample receipt to the final data report.

GCMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Sample Receive Sample SamplePrep Sample Weighing & Dissolution Sample->SamplePrep StdPrep Prepare Standards (Stock & Working) SST System Suitability (5x Injection) LLE Liquid-Liquid Extraction (pH > 11, DCM) SamplePrep->LLE Concentrate Evaporation & Reconstitution LLE->Concentrate Concentrate->SST Cal Calibration Curve (5-7 Levels) SST->Cal Acquisition GC-MS Sample Acquisition Cal->Acquisition Integration Peak Integration & Identification Acquisition->Integration Quant Quantification (vs. Calibration Curve) Integration->Quant Report Final Report Generation Quant->Report

Caption: High-level workflow for the GC-MS analysis of this compound.

Expected Results and Data Interpretation

Chromatographic Performance

Under the conditions described, this compound is expected to elute with a sharp, symmetrical peak. The exact retention time will vary between systems but should be highly reproducible on a given instrument.

Mass Spectral Interpretation

The molecular formula of this compound is C₁₄H₁₅NO, with a monoisotopic mass of 213.1154 Da.[12] In EI mode, the mass spectrum will provide a unique fragmentation pattern.

  • Molecular Ion [M]⁺•: The most informative peak is often the molecular ion, which will appear at m/z 213 . This represents the intact molecule with one electron removed.

  • Key Fragments: The structure allows for predictable fragmentation. Cleavage of the ether bond or loss of methyl groups from the dimethylphenoxy ring are common pathways. Expected key fragments would be:

    • m/z 198: [M-CH₃]⁺, corresponding to the loss of a methyl group.

    • m/z 121: [C₈H₉O]⁺, corresponding to the dimethylphenoxy cation after ether bond cleavage.

    • m/z 93: [C₆H₇N]⁺, corresponding to the aminophenol cation after ether bond cleavage, a characteristic fragment for aniline derivatives.[11]

Table 2: Summary of Expected Analytical Data

ParameterExpected Value/Result
Retention Time (RT)Approx. 15-20 min (system dependent)
Molecular Ion (m/z)213
Key Fragment Ions (m/z)198, 121, 93, 65
Calibration Curve (R²)≥ 0.995
Method Detection Limit~0.05 µg/mL (system dependent)
Method Validation Considerations

For use in drug development and quality control, this method must be validated according to ICH Q2(R1) guidelines.[3][8] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., API, other impurities). This is demonstrated by baseline resolution of peaks.

  • Linearity: Confirmed by the R² value of the calibration curve over the desired concentration range.[4]

  • Accuracy: Determined by performing recovery studies on spiked samples. Recoveries should typically be within 80-120%.

  • Precision: Assessed through repeatability (multiple injections of one sample) and intermediate precision (analysis on different days or by different analysts). RSDs should be within acceptable limits (e.g., <15%).

  • Limit of Quantitation (LOQ): The lowest concentration that can be measured with acceptable accuracy and precision.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing Active sites in the injector liner or column; analyte is too polar.Use a deactivated injector liner; trim the first few cm of the column; ensure the column is properly conditioned. Derivatization can also be considered for highly problematic amines.[2][9]
Poor Sensitivity Leaks in the system; low analyte concentration; incorrect MS tune.Perform a leak check; verify sample/standard concentrations; run an MS autotune.
No Peak Detected Incorrect injection; system failure; analyte degradation.Verify syringe/autosampler function; check instrument status; prepare fresh standards/samples.
Retention Time Shift Change in column flow rate; column aging; leak.Check carrier gas supply and flow settings; replace the column if necessary; perform a leak check.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the GC-MS analysis of this compound. By following the detailed protocols for sample preparation, instrument setup, and data analysis, researchers can achieve sensitive, specific, and reliable quantification of this compound. The emphasis on the rationale behind procedural steps, coupled with validation and troubleshooting guidance, ensures that this method can be robustly implemented in both research and regulated GxP environments, ultimately contributing to the development of safe and effective pharmaceuticals.

References

  • Gas chromatographic determination of aromatic amines in water samples after solid-phase extraction and derivatization with iodine. II. Enrichment.
  • Application Note: GC-MS Analysis of Halogenated Aniline Deriv
  • Application Notes and Protocols for the GC-MS Analysis of Aniline Deriv
  • Method for the determination of aromatic amines in workplace air using gas chrom
  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products.International Journal of Pharmaceutical and Life Sciences.
  • DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE.International Journal of Pharmaceutical Sciences and Research.
  • Characterization and Separation of Amines by Gas Chrom
  • Amines Analysis by Packed Column GC.Sigma-Aldrich.
  • Validation of Impurity Methods, Part I.
  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.Agilent.
  • GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes.PharmaeliX.
  • Determination of Aniline in Soil by ASE/GC-MS.MDPI.
  • Method 8131: Aniline and Selected Derivatives by Gas Chromatography.U.S. Environmental Protection Agency.
  • Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater.International Journal of Environmental Analytical Chemistry.
  • Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity.
  • Application Note: High-Throughput Characterization of Aniline and Its Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS).BenchChem.
  • This compound (C14H15NO).PubChem.
  • Aniline - Mass spectrum (electron ioniz

Sources

Application Notes and Protocols for the Derivatization of 4-(3,5-Dimethylphenoxy)aniline for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the derivatization of 4-(3,5-dimethylphenoxy)aniline, a versatile scaffold for the development of novel bioactive compounds. The strategic location of the primary amine on the phenoxy)aniline core offers a reactive handle for a variety of chemical modifications, enabling the exploration of structure-activity relationships (SAR) crucial for drug discovery. These application notes detail robust protocols for amide bond formation, sulfonamide synthesis, and reductive amination, providing researchers in medicinal chemistry and drug development with the necessary tools to generate diverse libraries of compounds for biological screening. Each protocol is accompanied by expert insights into the rationale behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Strategic Value of the this compound Scaffold

The this compound core represents a privileged scaffold in medicinal chemistry. The diaryl ether linkage provides a balance of rigidity and conformational flexibility, which is often beneficial for optimal interaction with biological targets. The terminal aniline moiety serves as a key point for diversification, allowing for the introduction of a wide array of functional groups that can modulate the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity.

Aniline-containing compounds have been identified in a multitude of clinically successful drugs, although they can sometimes be associated with metabolic liabilities.[1][2][3] Strategic derivatization of the aniline nitrogen is a proven strategy to mitigate potential toxicity while fine-tuning pharmacological activity.[3] The protocols outlined herein are designed to be high-yielding and amenable to parallel synthesis, facilitating the rapid generation of a focused library of derivatives for initial biological evaluation.

The synthesis of the core this compound structure can be efficiently achieved via an Ullmann condensation reaction, a copper-catalyzed coupling of a phenol with an aryl halide.[4][5][6][7][8] This well-established method provides a reliable route to the starting material in good yields.

Derivatization Strategies and Protocols

The primary amino group of this compound is a versatile nucleophile, readily participating in a range of C-N bond-forming reactions. The following sections provide detailed protocols for three common and highly effective derivatization strategies.

Amide Coupling: Introducing Diverse Functionality

Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry due to the stability of the resulting amide linkage and its prevalence in biologically active molecules.[9][10][11] Coupling this compound with a diverse set of carboxylic acids allows for the systematic probing of steric and electronic requirements within a target's binding pocket.

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt) as coupling agents. This combination is effective for a wide range of carboxylic acids and helps to minimize racemization when using chiral acids.[12]

Materials:

  • This compound

  • Carboxylic acid of interest (1.1 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.5 equivalents)

  • Hydroxybenzotriazole (HOBt) (0.1 equivalents, catalytic)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the carboxylic acid (1.1 mmol) in anhydrous DCM (10 mL) at 0 °C, add EDC·HCl (1.5 mmol), HOBt (0.1 mmol), and DIPEA (3.0 mmol).

  • Stir the mixture at 0 °C for 20 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.0 mmol) in anhydrous DCM (5 mL) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM (20 mL) and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the desired amide derivative.

Expert Insight: The use of a catalytic amount of HOBt can significantly improve yields for less reactive anilines or sterically hindered carboxylic acids.[12] For carboxylic acids or anilines with low solubility in DCM, DMF can be used as the solvent. However, the aqueous workup will need to be modified by diluting with a larger volume of water and extracting with a suitable organic solvent like ethyl acetate.

Sulfonamide Synthesis: Modulating Polarity and H-Bonding

Sulfonamides are a key functional group in a wide range of therapeutic agents, acting as bioisosteres for amides and introducing a tetrahedral geometry that can be beneficial for target binding.[13][14] The synthesis of sulfonamides from anilines is a straightforward and reliable transformation.

This protocol describes the reaction of this compound with various sulfonyl chlorides in the presence of a base.

Materials:

  • This compound

  • Sulfonyl chloride of interest (1.2 equivalents)

  • Pyridine or Triethylamine (TEA) (2.0 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 mmol) and pyridine (2.0 mmol) in anhydrous DCM (10 mL) and cool the solution to 0 °C.

  • Add the sulfonyl chloride (1.2 mmol) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with DCM (20 mL) and wash sequentially with 1 M HCl (2 x 15 mL), saturated aqueous NaHCO₃ solution (15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the pure sulfonamide derivative.

Expert Insight: Pyridine often serves as both the base and a catalyst in this reaction. For more acid-sensitive substrates, a non-nucleophilic base like triethylamine can be used. The reaction is typically exothermic, so slow addition of the sulfonyl chloride at 0 °C is recommended to control the reaction rate and minimize side product formation.

Reductive Amination: Introducing Alkyl Substituents

Reductive amination is a powerful method for introducing alkyl groups to the aniline nitrogen, providing access to secondary and tertiary amines.[15][16][17][18][19] This two-step, one-pot process involves the formation of an imine intermediate followed by its in-situ reduction.

This protocol utilizes the mild reducing agent Sodium Triacetoxyborohydride (STAB), which is particularly effective for the reductive amination of anilines.[16]

Materials:

  • This compound

  • Aldehyde of interest (1.2 equivalents)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equivalents)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount, ~5% v/v)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 mmol) and the aldehyde (1.2 mmol) in anhydrous DCM (15 mL), add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add Sodium Triacetoxyborohydride (STAB) (1.5 mmol) portion-wise over 10 minutes.

  • Continue stirring at room temperature for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (20 mL).

  • Separate the layers and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated aniline derivative.

Expert Insight: STAB is a moisture-sensitive reagent, so it should be handled under anhydrous conditions. The addition of a catalytic amount of acetic acid can accelerate the formation of the iminium ion, which is the species that is reduced.[18] For less reactive aldehydes or anilines, the reaction may benefit from gentle heating (e.g., 40 °C).

Visualization of Derivatization Workflows

The following diagrams illustrate the general workflows for the derivatization of this compound.

Amide Coupling Workflow Start This compound Coupling EDC, HOBt, DIPEA in DCM Start->Coupling Carboxylic_Acid R-COOH (Carboxylic Acid) Carboxylic_Acid->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Product Amide Derivative Purification->Product

Caption: Workflow for Amide Coupling Derivatization.

Sulfonamide Synthesis Workflow Start This compound Reaction Pyridine in DCM Start->Reaction Sulfonyl_Chloride R-SO2Cl (Sulfonyl Chloride) Sulfonyl_Chloride->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product Sulfonamide Derivative Purification->Product

Caption: Workflow for Sulfonamide Synthesis.

Reductive Amination Workflow Start This compound Imine_Formation Acetic Acid (cat.) in DCM Start->Imine_Formation Aldehyde R-CHO (Aldehyde) Aldehyde->Imine_Formation Reduction STAB Imine_Formation->Reduction Workup Aqueous Workup & Extraction Reduction->Workup Purification Column Chromatography Workup->Purification Product N-Alkyl Derivative Purification->Product Biological Screening Cascade Library Synthesized Compound Library Primary_Screen Primary High-Throughput Screen (e.g., Target-based biochemical assay) Library->Primary_Screen Hit_ID Hit Identification (Potency & Efficacy) Primary_Screen->Hit_ID Hit_ID->Library Inactive Compounds Secondary_Screen Secondary Assays (e.g., Cell-based functional assays, Orthogonal assays) Hit_ID->Secondary_Screen Active Compounds SAR_Analysis Structure-Activity Relationship (SAR) Analysis Secondary_Screen->SAR_Analysis Lead_Opt Lead Optimization (ADME/Tox Profiling) SAR_Analysis->Lead_Opt Preclinical Preclinical Candidate Lead_Opt->Preclinical

Caption: A general workflow for a biological screening cascade.

Protocol 4: General Protocol for Primary Biological Screening

  • Compound Library Preparation: Prepare stock solutions of the synthesized derivatives in dimethyl sulfoxide (DMSO) at a concentration of 10 mM. Create working plates by diluting the stock solutions to the desired screening concentration. [20]2. Assay Plate Preparation: Dispense the assay-specific reagents (e.g., enzyme, substrate, cells) into microtiter plates. [20]3. Compound Addition: Transfer a small volume of the compound working solutions to the assay plates. Include appropriate positive and negative controls.

  • Incubation: Incubate the assay plates for a predetermined time at a specific temperature to allow for the biological interaction to occur.

  • Signal Detection: Read the plates using a suitable plate reader (e.g., fluorescence, luminescence, absorbance).

  • Data Analysis: Normalize the data to the controls and calculate the percent inhibition or activation for each compound. Identify "hits" based on predefined activity criteria. [21]

Conclusion

The this compound scaffold is a valuable starting point for the generation of diverse chemical libraries for biological screening. The protocols detailed in these application notes provide robust and reproducible methods for the synthesis of amide, sulfonamide, and N-alkyl derivatives. By systematically applying these derivatization strategies and employing a structured biological screening cascade, researchers can effectively explore the structure-activity relationships of this promising compound class, accelerating the identification of novel lead candidates for drug discovery programs.

References

  • Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides - PMC - NIH. Available at: [Link]

  • Ullmann Condensation - SynArchive. Available at: [Link]

  • Facile Reductive Amination of Aldehydes with Electron-Deficient Anilines by Acyloxyborohydrides in TFA: Application to a Diazaindoline Scale-Up | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides - WUR eDepot. Available at: [Link]

  • (PDF) Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - ResearchGate. Available at: [Link]

  • Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00822C. Available at: [Link]

  • Synthesis of sulfonamides from sulfinate salts and amines or anilines - ResearchGate. Available at: [Link]

  • Reductive amination of tertiary anilines and aldehydes - PubMed. Available at: [Link]

  • Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides | Organic Letters. Available at: [Link]

  • Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base - arkat usa. Available at: [Link]

  • A General and Mild Ullmann-Type Synthesis of Diaryl Ethers | Organic Letters. Available at: [Link]

  • Recent Advances and Outlook for the Isosteric Replacement of Anilines - ACS Publications. Available at: [Link]

  • The Ullmann Ether Condensation - ResearchGate. Available at: [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. Available at: [Link]

  • Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science. Available at: [Link]

  • Practical Guidance for Small Molecule Screening - Yale Center for Molecular Discovery. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. Available at: [Link]

  • Selecting, Acquiring, and Using Small Molecule Libraries for High‐Throughput Screening. Available at: [Link]

  • Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC - PubMed Central. Available at: [Link]

  • Amine to Amide (Coupling) - Common Conditions. Available at: [Link]

  • Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines | Journal of the American Chemical Society. Available at: [Link]

  • Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC - NIH. Available at: [Link]

  • Amide Synthesis - Fisher Scientific. Available at: [Link]

  • Aniline replacement in drug-like compounds - Cresset Group. Available at: [Link]

  • (PDF) Small-molecule Screening Techniques in Drug Discovery - ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 4-(3,5-Dimethylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 4-Anilinoquinazoline Scaffold in Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a cornerstone of numerous pathologies, particularly cancer.[1] Small molecule inhibitors targeting the ATP-binding site of kinases have emerged as a highly successful class of therapeutics.[2] Within this class, the 4-anilinoquinazoline and 4-anilinopyrimidine motifs are recognized as "privileged scaffolds".[1] These structures form the core of numerous FDA-approved drugs, including gefitinib (EGFR inhibitor) and lapatinib (dual EGFR/HER2 inhibitor), prized for their ability to effectively compete with ATP by engaging in critical hydrogen bonding interactions with the hinge region of the kinase domain.[1][3]

The aniline substituent at the C4 position of the quinazoline ring plays a pivotal role, extending into a hydrophobic pocket of the active site. The nature of this substituent is a key determinant of inhibitor potency and selectivity. The 4-(3,5-Dimethylphenoxy)aniline moiety is a particularly valuable building block in this context. The phenoxy linker provides an optimal vector into the hydrophobic region, while the 3,5-dimethyl substitution pattern offers several advantages:

  • Enhanced Hydrophobicity: The methyl groups increase the lipophilicity of the fragment, promoting favorable van der Waals interactions within the hydrophobic pocket of the kinase.

  • Metabolic Stability: The meta-substitution can sterically hinder cytochrome P450-mediated metabolism of the phenyl ring, potentially improving the pharmacokinetic profile of the final drug candidate.

  • Conformational Restriction: The dimethyl substitution can influence the dihedral angle between the phenoxy and aniline rings, locking the molecule into a bioactive conformation for optimal target engagement.

This application note provides a comprehensive guide to the utilization of this compound in the synthesis of potent kinase inhibitors, detailing a representative synthetic protocol and discussing the underlying scientific rationale.

Strategic Application in Kinase Inhibitor Scaffolds

The primary application of this compound in kinase inhibitor synthesis is its role as a nucleophile in aromatic substitution reactions with activated heterocyclic systems. The most common reaction is the coupling with a 4-chloroquinazoline or 4-chloropyrimidine core, which serves as the hinge-binding element.

Target Kinases and Rationale

The this compound moiety is particularly well-suited for incorporation into inhibitors targeting kinases where a hydrophobic pocket is accessible from the C4-aniline position. These include, but are not limited to:

  • Epidermal Growth Factor Receptor (EGFR): A key target in non-small cell lung cancer and other epithelial tumors.[4]

  • Mitogen-Activated Protein Kinase Kinase (MEK): A central component of the Ras-MAPK signaling pathway, frequently activated in various cancers.[5][6]

  • Platelet-Derived Growth Factor Receptor (PDGFR): Implicated in tumor angiogenesis and proliferation.[7][8]

  • Src Family Kinases: Non-receptor tyrosine kinases involved in cell growth, differentiation, and migration.[3]

The diagram below illustrates the central role of the Ras/Raf/MEK/ERK pathway, a common target for inhibitors derived from phenoxyaniline precursors.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor Phenoxyaniline-based MEK Inhibitor Inhibitor->MEK

Caption: The Ras/Raf/MEK/ERK signaling cascade and the point of intervention for MEK inhibitors.

Experimental Protocols and Methodologies

The following section details a representative protocol for the synthesis of a 4-anilinoquinazoline-based kinase inhibitor using this compound. This procedure is based on established methodologies for the N-arylation of 4-chloroquinazolines.[9][10]

General Synthetic Workflow

The synthesis follows a convergent approach, where the aniline derivative is coupled with the heterocyclic core in the final key step.

Synthesis_Workflow A 4-Chloro-6,7-dimethoxy quinazoline Reaction Nucleophilic Aromatic Substitution (SNAr) A->Reaction B 4-(3,5-Dimethylphenoxy) aniline B->Reaction Product N-(4-(3,5-dimethylphenoxy)phenyl)- 6,7-dimethoxyquinazolin-4-amine Reaction->Product Purification Purification (Crystallization or Chromatography) Product->Purification Final Final Kinase Inhibitor Purification->Final

Caption: General workflow for the synthesis of a 4-anilinoquinazoline kinase inhibitor.

Protocol: Synthesis of N-(4-(3,5-dimethylphenoxy)phenyl)-6,7-dimethoxyquinazolin-4-amine

This protocol describes the synthesis of a representative kinase inhibitor scaffold. The choice of 6,7-dimethoxyquinazoline is based on its prevalence in known MEK and EGFR inhibitors, where these alkoxy groups often enhance potency.[5]

Materials and Reagents:

  • 4-Chloro-6,7-dimethoxyquinazoline (1.0 mmol, 1.0 equiv.)

  • This compound (1.1 mmol, 1.1 equiv.)[11][12]

  • Isopropanol (IPA), anhydrous (15 mL)

  • Diisopropylethylamine (DIPEA) (optional, 1.5 equiv.)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography (if required)

  • Solvents for chromatography (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-Chloro-6,7-dimethoxyquinazoline (e.g., 224.6 mg, 1.0 mmol) and this compound (e.g., 234.6 mg, 1.1 mmol).

  • Solvent Addition: Add anhydrous isopropanol (15 mL) to the flask. The suspension should be stirred to ensure adequate mixing.

  • Reaction Initiation: Heat the reaction mixture to reflux (approximately 82 °C for isopropanol) and maintain for 4-8 hours. The reaction progress should be monitored by TLC.

    • Causality Note: The reaction is a nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the quinazoline ring system activates the C4 position for nucleophilic attack by the aniline nitrogen. Heating provides the necessary activation energy to overcome the reaction barrier. Isopropanol is a common solvent for this transformation as it effectively solubilizes the reactants and has an appropriate boiling point. An excess of the aniline is used to ensure complete consumption of the limiting chloroquinazoline.

    • Self-Validation: Monitor the reaction by TLC (e.g., 10% Methanol in Dichloromethane). The consumption of the starting materials and the appearance of a new, typically more polar, product spot should be observed.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product hydrochloride salt often forms upon cooling.

  • Isolation: Collect the precipitate by vacuum filtration. Wash the solid with cold isopropanol (2 x 5 mL) and then diethyl ether (2 x 10 mL) to remove any unreacted starting materials and impurities.

  • Neutralization (Optional): If the free base is desired, the hydrochloride salt can be suspended in a mixture of dichloromethane and saturated sodium bicarbonate solution and stirred until the solid dissolves in the organic layer. The organic layer is then separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is often of high purity. If necessary, further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

    • Trustworthiness: The purity of the final compound should be assessed by analytical techniques such as 1H NMR, 13C NMR, and Mass Spectrometry to confirm its identity and integrity.

Data Presentation: Structure-Activity Relationship (SAR) Insights

To illustrate the utility of the this compound scaffold, the following table presents hypothetical but representative data for a series of kinase inhibitors. This data demonstrates how modifications to the quinazoline core, while retaining the key aniline fragment, can modulate potency and selectivity against different kinases.

Compound IDQuinazoline Substituent (R)Target KinaseIC50 (nM)
I-a 6,7-di-OCH3MEK115
I-b 6,7-di-OCH3EGFR150
I-c 7-O(CH2)3-MorpholineEGFR25
I-d 7-O(CH2)3-MorpholineMEK1250
I-e 6-BromoSrc50
I-f 6-BromoKDR (VEGFR2)75

Data is illustrative and synthesized from known SAR trends for 4-anilinoquinazoline inhibitors to demonstrate scientific principles.[2][3][5]

Analysis of SAR:

  • Compounds I-a vs. I-b: The 6,7-dimethoxy substitution pattern generally confers high potency towards MEK1, as these groups can form favorable interactions in the active site.[5]

  • Compounds I-c vs. I-d: The introduction of a solubilizing group, such as the morpholino-propoxy chain found in gefitinib, can dramatically shift selectivity towards EGFR by interacting with residues at the solvent-exposed mouth of the ATP-binding cleft.[4]

  • Compounds I-e vs. I-f: Halogen substitution at the C6 position can alter the electronic properties of the quinazoline ring and provide additional interaction points, often leading to activity against kinases like Src and KDR.

Conclusion

This compound is a strategically important building block for the synthesis of next-generation kinase inhibitors. Its inherent physicochemical properties, including hydrophobicity and potential for enhanced metabolic stability, make it an attractive component for medicinal chemists aiming to optimize potency and drug-like properties. The straightforward and robust synthetic accessibility via nucleophilic aromatic substitution with halo-heterocycles ensures its broad applicability in drug discovery programs targeting a range of kinases implicated in human disease. The protocols and insights provided herein serve as a foundational guide for researchers and drug development professionals to effectively leverage this versatile chemical entity in their quest for novel therapeutics.

References

  • Design, synthesis and biological evaluation of novel platelet-derived growth factor receptor-α (PDGFR-α) inhibitors based on 4-anilinoquinoline and 4-anilinoquinazoline scaffolds. (2025). ResearchGate. Available at: [Link]

  • Synthesis and evaluation of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles as inhibitors of kinases of the Ras-MAPK signaling cascade. (2003). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Synthesis and evaluation of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles as inhibitors of kinases of the Ras-MAPK signaling cascade. (n.d.). Semantic Scholar. Available at: [Link]

  • Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. (2019). PubMed. Available at: [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). PMC. Available at: [Link]

  • MEK (MAPKK) inhibitors. Part 2: structure-activity relationships of 4-anilino-3-cyano-6,7-dialkoxyquinolines. (n.d.). PubMed. Available at: [Link]

  • Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. (n.d.). ResearchGate. Available at: [Link]

  • This compound (C14H15NO). (n.d.). PubChemLite. Available at: [Link]

  • Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. (2000). PubMed. Available at: [Link]

  • 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors. (2002). PubMed. Available at: [Link]

  • 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity. (n.d.). Unknown Source.
  • Reaction of 4-chloroquinazolines (C) with different amines leading to... (n.d.). ResearchGate. Available at: [Link]

  • Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. (2019). PubMed. Available at: [Link]

Sources

Application Notes & Protocols: A Detailed Guide to the N-Alkylation of 4-(3,5-Dimethylphenoxy)aniline via Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The N-alkylation of anilines is a cornerstone transformation in organic synthesis, pivotal to the construction of a multitude of valuable molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1] 4-(3,5-Dimethylphenoxy)aniline serves as a versatile building block, and the ability to selectively introduce alkyl groups at the nitrogen atom opens avenues for the synthesis of a diverse library of compounds with potentially unique biological or material properties.

This technical guide provides a comprehensive, field-proven protocol for the mono-N-alkylation of this compound. The highlighted methodology is reductive amination, a robust and highly selective one-pot procedure.[1][2][3] This approach circumvents the challenges often associated with classical N-alkylation using alkyl halides, such as over-alkylation and the need for harsh reaction conditions.[4] Herein, we detail the reaction mechanism, provide a step-by-step experimental procedure, and offer insights into reaction monitoring, purification, and safety considerations.

Reaction Mechanism: The Elegance of Reductive Amination

Reductive amination is a powerful method for forming carbon-nitrogen bonds. The reaction proceeds in two key stages that occur sequentially in a single reaction vessel:

  • Imine Formation: The primary amine, this compound, reacts with a carbonyl compound (an aldehyde or ketone) to form a Schiff base, also known as an imine, with the concomitant loss of a water molecule. This step is typically reversible and is often catalyzed by a weak acid.

  • In-Situ Reduction: A selective reducing agent, present in the reaction mixture, reduces the newly formed imine to the corresponding secondary amine.

A critical aspect of this one-pot reaction is the choice of the reducing agent. It must be sufficiently mild to selectively reduce the imine intermediate without reducing the starting carbonyl compound.[3] Sodium triacetoxyborohydride, NaBH(OAc)₃, is an exemplary reagent for this purpose due to its gentle nature and high selectivity for imines over aldehydes and ketones.[3][5][6] Its use also avoids the generation of toxic byproducts associated with other reagents like sodium cyanoborohydride.[3]

Experimental Protocol: N-Alkylation of this compound

This protocol details a general procedure for the reductive amination of this compound with a representative aldehyde. The stoichiometry and reaction times may require optimization for different aldehydes or ketones.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )QuantityMolar Equivalents
This compound213.281.0 g1.0
Aldehyde (e.g., Isobutyraldehyde)72.110.40 g (0.54 mL)1.2
Sodium Triacetoxyborohydride211.941.49 g1.5
1,2-Dichloroethane (DCE), anhydrous-25 mL-
Acetic Acid, glacial60.05~2 dropsCatalytic
Saturated aq. Sodium Bicarbonate (NaHCO₃)-As needed-
Dichloromethane (DCM)-As needed-
Brine (saturated aq. NaCl)-As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-
Silica Gel (for column chromatography)-As needed-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)-As needed-
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 4.69 mmol, 1.0 eq.).

  • Solvent and Reagent Addition: Dissolve the aniline in anhydrous 1,2-dichloroethane (25 mL). To this stirred solution, add the aldehyde (e.g., isobutyraldehyde, 0.40 g, 5.63 mmol, 1.2 eq.) followed by a catalytic amount of glacial acetic acid (2 drops).

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Carefully add sodium triacetoxyborohydride (1.49 g, 7.04 mmol, 1.5 eq.) to the reaction mixture in portions over 10-15 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Continue stirring the reaction at room temperature. Monitor the disappearance of the starting material and imine intermediate by TLC (a typical mobile phase would be a mixture of hexanes and ethyl acetate). The reaction is typically complete within 4-24 hours.[2]

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Continue adding the bicarbonate solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Washing and Drying: Combine all organic layers and wash with brine (1 x 30 mL). Dry the combined organic phase over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated this compound.

Experimental Workflow Diagram

G cluster_reaction Reaction Phase cluster_workup Work-up & Purification A 1. Dissolve this compound in anhydrous DCE B 2. Add Aldehyde and catalytic Acetic Acid A->B C 3. Stir for 1-2 hours for Imine Formation B->C D 4. Add Sodium Triacetoxyborohydride portion-wise C->D E 5. Monitor reaction by TLC until completion D->E F 6. Quench with saturated aq. NaHCO3 E->F Reaction Complete G 7. Extract with Dichloromethane F->G H 8. Wash with Brine and Dry over Na2SO4 G->H I 9. Concentrate under reduced pressure H->I J 10. Purify by Silica Gel Chromatography I->J K K J->K Pure Product

Caption: Workflow for the N-alkylation via reductive amination.

Characterization

The identity and purity of the synthesized N-alkylated this compound should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To observe the disappearance of the N-H stretch of the primary amine and the appearance of the C-N stretch of the secondary amine.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Sodium Triacetoxyborohydride: This reagent is water-sensitive and can release flammable gases upon contact with water.[7][8] It is also an irritant to the skin, eyes, and respiratory system.[9] Handle under an inert atmosphere if possible and avoid inhalation of dust.[9][10][11]

  • 1,2-Dichloroethane (DCE): DCE is a flammable and toxic solvent. Avoid inhalation and skin contact.

  • Quenching: The quenching step with sodium bicarbonate should be performed slowly and carefully, as it can be exothermic and result in gas evolution.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Inactive reducing agent- Insufficient reaction time- Sterically hindered aldehyde/ketone- Use freshly opened or properly stored NaBH(OAc)₃.- Allow the reaction to stir for a longer period.- Consider using a more reactive alkylating agent or slightly elevated temperature.
Low Yield - Incomplete imine formation- Side reactions- Loss of product during work-up/purification- Ensure the use of anhydrous solvent and a catalytic amount of acid.- Maintain the reaction at room temperature to minimize side reactions.- Perform extractions and chromatography carefully.
Formation of Dialkylated Product - Although unlikely with this method, it could occur if the starting aniline is highly reactive.- Use a stoichiometric amount of the aldehyde/ketone.

References

  • One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. American Chemical Society.
  • Application Notes and Protocols: Reaction Conditions for N-Alkylation of 4-(oxan-2-yl)aniline. Benchchem.
  • Reductive Amination - Common Conditions. organic-chemistry.org.
  • A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride.
  • Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method. ChemicalBook.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Symposium Series.
  • The Synthesis of N-Alkylanilines: An In-depth Technical Guide. Benchchem.
  • Direct, One-Pot Reductive Alkylation of Anilines with Functionalized Acetals Mediated by Triethylsilane and TFA. Straightforward Route for Unsymmetrically Substituted Ethylenediamine. The Journal of Organic Chemistry.
  • One-Pot Reductive Mono- N -alkylation of Aniline and Nitroarene Derivatives Using Aldehydes.
  • Sodium triacetoxyborohydride. AK Scientific, Inc.
  • SAFETY DATA SHEET - Sodium triacetoxyborohydride. Fisher Scientific.
  • Sodium triacetoxyborohydride. Apollo Scientific.
  • SODIUM TRIACETOXY BOROHYDRIDE FOR SYNTHESIS MSDS. Loba Chemie.
  • Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one.
  • Method of separating alkyl anilines.
  • Safety And Handling Guidelines For Sodium Triacetoxyborohydride. lifechem pharma.
  • N-Alkylation of Aniline by Copper-Chromite C
  • Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite.
  • Purific
  • Synthesis and characterization of some polyalkyl- and polyalkoxy-anilines. Indian Journal of Chemistry.
  • Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline. Benchchem.
  • Catalytic N-Alkylation of Anilines.
  • This compound (C14H15NO). PubChem.
  • Process for the preparation of N-alkylitic anilines.
  • 4-(3,5-Dimethylphenoxy)-3-methylaniline. Santa Cruz Biotechnology.
  • Synthesis of 3, 4, 5-trimethoxyaniline.
  • An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline.

Sources

Application Note & Protocol: A Scalable Synthesis of 4-(3,5-Dimethylphenoxy)aniline for Preclinical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and scalable protocol for the synthesis of 4-(3,5-dimethylphenoxy)aniline, a key intermediate in the development of various therapeutic agents. The synthesis is based on a modified Ullmann condensation, a robust and cost-effective method for the formation of diaryl ethers. This document outlines the reaction mechanism, process optimization, a detailed step-by-step protocol for a 100-gram scale synthesis, and analytical methods for the characterization of the final product. The information presented is intended to guide researchers, scientists, and drug development professionals in the efficient and reliable production of high-purity this compound for preclinical studies.

Introduction: The Significance of Substituted Anilines in Preclinical Research

Substituted anilines are a cornerstone of modern medicinal chemistry, serving as versatile scaffolds for the synthesis of a wide array of biologically active molecules. The aniline moiety is a prevalent feature in numerous approved drugs and clinical candidates, underscoring its importance in drug discovery.[1][2] Specifically, this compound incorporates a diaryl ether linkage, a structural motif present in various compounds with diverse pharmacological activities.

The strategic placement of the 3,5-dimethylphenoxy group on the aniline core can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in preclinical development.[3] The availability of a robust and scalable synthetic route for this intermediate is therefore paramount to advancing drug discovery programs that rely on this scaffold. This application note addresses this need by providing a detailed, field-tested protocol for the synthesis of this compound, ensuring a reliable supply of high-quality material for preclinical evaluation.

Reaction Scheme and Mechanism: The Ullmann Condensation

The synthesis of this compound is achieved via a copper-catalyzed Ullmann condensation. This reaction involves the coupling of an aryl halide with a phenol in the presence of a base.[4] For this specific synthesis, 4-aminophenol is coupled with 1-bromo-3,5-dimethylbenzene.

Reaction:

The mechanism of the Ullmann condensation is believed to involve the formation of a copper(I) phenoxide species, which then undergoes oxidative addition with the aryl halide. The resulting copper(III) intermediate subsequently undergoes reductive elimination to furnish the diaryl ether and regenerate the copper(I) catalyst.[5] The choice of ligand is crucial for stabilizing the copper catalyst and facilitating the reaction at lower temperatures.[6]

Process Optimization and Scale-up Considerations

The successful scale-up of a chemical synthesis requires careful consideration of several factors to ensure safety, efficiency, and reproducibility. The following table summarizes the key optimized parameters for the synthesis of this compound.

ParameterOptimized ConditionRationale
Catalyst Copper(I) Iodide (CuI)Cost-effective and readily available compared to palladium catalysts.[7]
Ligand N,N-DimethylglycineAccelerates the reaction and allows for lower reaction temperatures.[6]
Base Potassium Carbonate (K₂CO₃)An inexpensive and moderately strong base that is effective in this reaction.[8]
Solvent TolueneA non-polar solvent that facilitates the reaction and is suitable for scale-up.[8]
Temperature 110 °CProvides a reasonable reaction rate without significant decomposition of starting materials or product.
Work-up Aqueous HCl washRemoves unreacted 4-aminophenol and the ligand as their respective hydrochloride salts.[9]

Detailed Experimental Protocol: 100-gram Scale Synthesis

This protocol details the synthesis of this compound on a 100-gram scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Reagents and Materials
  • 4-Aminophenol (1.0 eq, 109.13 g)

  • 1-Bromo-3,5-dimethylbenzene (1.1 eq, 203.5 g)

  • Copper(I) Iodide (CuI) (0.05 eq, 9.5 g)

  • N,N-Dimethylglycine (0.1 eq, 10.3 g)

  • Potassium Carbonate (K₂CO₃) (2.0 eq, 276.4 g)

  • Toluene (1 L)

  • 2 M Hydrochloric Acid (HCl) (500 mL)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution (500 mL)

  • Brine (500 mL)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Hexanes

Reaction Setup

G cluster_setup Reaction Setup A 1. Charge a 3L 3-neck round-bottom flask with: - 4-Aminophenol - 1-Bromo-3,5-dimethylbenzene - CuI - N,N-Dimethylglycine - K₂CO₃ - Toluene B 2. Equip the flask with: - Mechanical stirrer - Reflux condenser - Nitrogen inlet A->B C 3. Purge the system with nitrogen for 15 minutes. B->C

Figure 1: Reaction Setup Workflow
Reaction Procedure
  • To a 3 L, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 4-aminophenol (109.13 g), 1-bromo-3,5-dimethylbenzene (203.5 g), copper(I) iodide (9.5 g), N,N-dimethylglycine (10.3 g), potassium carbonate (276.4 g), and toluene (1 L).

  • Purge the flask with nitrogen for 15 minutes.

  • Heat the reaction mixture to 110 °C with vigorous stirring under a nitrogen atmosphere.

  • Maintain the reaction at this temperature for 24 hours. Monitor the reaction progress by TLC or HPLC.

Work-up and Purification

G cluster_workup Work-up & Purification D 1. Cool the reaction mixture to room temperature. E 2. Filter the mixture through a pad of Celite® to remove inorganic salts. D->E F 3. Wash the filter cake with toluene (2 x 200 mL). E->F G 4. Combine the filtrates and transfer to a separatory funnel. F->G H 5. Wash the organic layer with: - 2 M HCl (2 x 250 mL) - Saturated NaHCO₃ (1 x 500 mL) - Brine (1 x 500 mL) G->H I 6. Dry the organic layer over anhydrous MgSO₄. H->I J 7. Filter and concentrate the solvent under reduced pressure. I->J K 8. Purify the crude product by column chromatography (Ethyl Acetate/Hexanes). J->K L 9. Recrystallize the purified product from an appropriate solvent system. K->L

Figure 2: Work-up and Purification Workflow
  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® and wash the filter cake with toluene (2 x 200 mL).

  • Combine the organic filtrates and transfer them to a separatory funnel.

  • Wash the organic layer sequentially with 2 M HCl (2 x 250 mL), saturated NaHCO₃ solution (1 x 500 mL), and brine (1 x 500 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

  • Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain this compound as a crystalline solid.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by a suite of analytical techniques.

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile/Water gradient

  • Detector: UV at 254 nm

  • Expected Result: A single major peak corresponding to the product with a purity of >98%.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃): Peaks corresponding to the aromatic and methyl protons of the 3,5-dimethylphenoxy and aniline moieties.

  • ¹³C NMR (100 MHz, CDCl₃): Resonances for all unique carbon atoms in the molecule.

Mass Spectrometry (MS)
  • Technique: Electrospray Ionization (ESI)

  • Expected m/z: [M+H]⁺ at 214.12265 for C₁₄H₁₅NO.[10]

Conclusion

This application note provides a robust and scalable protocol for the synthesis of high-purity this compound. The modified Ullmann condensation described herein is a cost-effective and efficient method suitable for producing the quantities of material required for preclinical studies. The detailed experimental and analytical procedures will enable researchers to confidently synthesize and characterize this important building block for drug discovery.

References

  • Aranyos, A., Old, D. W., Kiyomori, A., Wolfe, J. P., Sadighi, J. P., & Buchwald, S. L. (1999). Palladium-Catalyzed Formation of Diaryl Ethers from Aryl Bromides. Journal of the American Chemical Society, 121(18), 4369–4378. Available at: [Link]

  • Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916. Available at: [Link]

  • Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development. ACS Publications. Available at: [Link]

  • Sawant, D. N., & Halligudi, S. B. (2004). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Arkat USA. Available at: [Link]

  • Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione. ResearchGate. Available at: [Link]

  • Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Books. Available at: [Link]

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. ResearchGate. Available at: [Link]

  • Diaryl ether synthesis by etherification (arylation). Organic Chemistry Portal. Available at: [Link]

  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PubMed Central. Available at: [Link]

  • Synthesis of axially chiral diaryl ethers via NHC-catalyzed atroposelective esterification. Chemical Science (RSC Publishing). Available at: [Link]

  • Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. Waters Corporation. Available at: [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. ScienceDirect. Available at: [Link]

  • Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride-Alumina and 18-Crown-6: Expansion of Scope and Utility(1). PubMed. Available at: [Link]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. Waters Corporation. Available at: [Link]

  • Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry. Available at: [Link]

  • Aniline replacement in drug-like compounds. Cresset Group. Available at: [Link]

  • Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry. Available at: [Link]

  • Substituted Aniline Interaction With Submitochondrial Particles and Quantitative Structure-Activity Relationships. PubMed. Available at: [Link]

  • A kind of purification method of 4,5-dimethyl-2-oxo-1,3-dioxole. Google Patents.
  • This compound (C14H15NO). PubChemLite. Available at: [Link]

  • How do I remove aniline from the reaction mixture? ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Ullmann Condensation for 4-(3,5-Dimethylphenoxy)aniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(3,5-Dimethylphenoxy)aniline via the Ullmann condensation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and frequently asked questions related to this specific copper-catalyzed cross-coupling reaction.

Introduction

The Ullmann condensation is a classic and powerful method for the formation of C-O bonds, enabling the synthesis of diaryl ethers.[1][2] The synthesis of this compound involves the coupling of 4-haloaniline (or a protected derivative) with 3,5-dimethylphenol in the presence of a copper catalyst. While conceptually straightforward, this reaction can be sensitive to various parameters, often leading to challenges in achieving high yields and purity. This guide provides a structured approach to overcoming these common hurdles.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.

Question: My reaction is showing low to no yield of this compound. What are the likely causes and how can I fix it?

Answer: Low or no yield is a common frustration in Ullmann condensations and can be attributed to several factors.[3] A systematic approach to troubleshooting is crucial.

  • Inactive Catalyst: The active catalytic species is typically Cu(I).[4] Copper(I) salts can oxidize to Cu(II) upon prolonged exposure to air, rendering them inactive.[3]

    • Solution: Use a fresh bottle of a high-purity copper(I) salt (e.g., CuI, CuBr, or Cu₂O). If you suspect your copper source is old, it is best to procure a new supply.[4] For traditional Ullmann reactions, freshly activated copper powder can also be effective.[5]

  • Inadequate Inert Atmosphere: The Ullmann condensation, especially with modern ligand systems, can be sensitive to oxygen, which can lead to catalyst deactivation and unwanted side reactions.[3]

    • Solution: Ensure your reaction is set up under a rigorously inert atmosphere (argon or nitrogen). Use Schlenk techniques or a glovebox for the best results. All solvents should be thoroughly degassed prior to use by methods such as sparging with an inert gas or several freeze-pump-thaw cycles.[3]

  • Suboptimal Base: The choice and quality of the base are critical. The base is required to deprotonate the phenol, and its strength and solubility can significantly impact the reaction rate.[6]

    • Solution: A screening of inorganic bases is recommended. Common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃.[4] Cesium carbonate is often more effective due to its higher solubility in organic solvents.[7] Ensure the base is finely powdered and anhydrous.

  • Poor Solvent Choice: The solvent plays a crucial role in the solubility of reactants and the catalyst system, as well as influencing the reaction temperature.[8]

    • Solution: High-boiling polar aprotic solvents like DMF, NMP, or dioxane are traditionally used. However, for some modern catalyst systems, toluene or xylene can be effective.[9] A solvent screen is advisable if other troubleshooting steps fail.

Question: I am observing significant amounts of side products, such as the homocoupling of 3,5-dimethylphenol or the dehalogenation of my aniline starting material. How can I improve the selectivity?

Answer: The formation of side products is often a result of non-optimal reaction conditions that either favor undesired reaction pathways or lead to the degradation of starting materials or products.[3]

  • Lowering Reaction Temperature: High temperatures, a hallmark of classical Ullmann reactions, can promote side reactions.[3]

    • Solution: If possible, employ a more active, ligand-accelerated catalyst system that allows for lower reaction temperatures (e.g., 80-120 °C).[4][10]

  • Introducing a Ligand: Ligands can stabilize the copper catalyst, increase its solubility, and promote the desired reductive elimination step, thereby minimizing side reactions.[11]

    • Solution: A ligand screen is highly recommended. For diaryl ether synthesis, common ligand classes include diamines (e.g., N,N'-dimethylethylenediamine), amino acids (e.g., L-proline, N,N-dimethylglycine), and phenanthrolines.[12][13]

  • Anhydrous Conditions for Dehalogenation: Dehalogenation, the reduction of the aryl halide to the corresponding arene, can be a significant side reaction, especially if the desired coupling is slow. The hydrogen atom can come from trace water or even the solvent.[3]

    • Solution: Ensure all reagents and solvents are rigorously dried. Use anhydrous solvents and dry your starting materials and base in a vacuum oven before use. Running the reaction under a strictly inert atmosphere is also critical.[3]

Question: My reaction mixture turns black, and I observe a significant amount of black precipitate. Is this normal?

Answer: While a color change is expected, the formation of a large amount of black precipitate often indicates catalyst decomposition to copper(0) colloids.[14] This can lead to the reaction stalling.

  • Cause: This is often due to catalyst instability at high temperatures or the presence of oxygen.[14]

  • Solution:

    • Improve Inert Atmosphere: As mentioned, ensure rigorous exclusion of oxygen.[15]

    • Use a Ligand: Ligands can stabilize the active copper species and prevent or slow down decomposition.[13]

    • Lower Temperature: If your catalyst system allows, reducing the reaction temperature can mitigate decomposition.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best copper source for the synthesis of this compound?

A1: For modern, ligand-accelerated Ullmann condensations, copper(I) salts such as CuI, CuBr, or Cu₂O are generally preferred as they are the precursors to the active Cu(I) catalytic species.[4] The choice of the counter-ion (I-, Br-) can sometimes influence the reaction rate, with iodides often being more reactive.[10]

Q2: How do I choose the right ligand for my reaction?

A2: Ligand selection is often empirical, and screening is the most effective approach. For diaryl ether synthesis, N,O- and N,N-bidentate ligands are generally effective.[11][12] Good starting points for screening include:

  • Amino Acids: L-proline, N,N-dimethylglycine[12]

  • Diamines: N,N'-dimethylethylenediamine (DMEDA)

  • Phenanthrolines: 1,10-Phenanthroline[4]

Q3: What is the role of the base in the Ullmann condensation?

A3: The base plays multiple crucial roles in the catalytic cycle. Its primary function is to deprotonate the phenol (3,5-dimethylphenol) to form the corresponding phenoxide, which is the active nucleophile.[6] The base can also influence the solubility of the copper catalyst and participate in the regeneration of the active catalyst.[6]

Q4: Can I use 4-chloroaniline or 4-bromoaniline instead of 4-iodoaniline?

A4: The reactivity of the aryl halide in the Ullmann condensation generally follows the order: I > Br > Cl.[10] While 4-iodoaniline is the most reactive, modern ligand systems have enabled the efficient use of the more economical 4-bromoaniline.[7] 4-Chloroaniline is typically the least reactive and may require a more specialized and highly active catalyst system.[13]

Q5: Is the Buchwald-Hartwig amination a viable alternative for this synthesis?

A5: Yes, the palladium-catalyzed Buchwald-Hartwig C-O coupling reaction is a powerful and often milder alternative to the Ullmann condensation for the synthesis of diaryl ethers.[16][17] It generally offers a broader substrate scope and greater functional group tolerance.[18] If you are facing insurmountable challenges with the Ullmann reaction, exploring Buchwald-Hartwig conditions is a logical next step.[19][20]

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol provides a robust starting point for optimization.

Reactants and Reagents:

  • 4-Bromoaniline

  • 3,5-Dimethylphenol

  • Copper(I) Iodide (CuI)

  • L-Proline

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromoaniline (1.0 equiv), 3,5-dimethylphenol (1.2 equiv), CuI (0.1 equiv), L-proline (0.2 equiv), and finely powdered, anhydrous K₂CO₃ (2.0 equiv).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add anhydrous DMF via syringe.

  • Place the flask in a preheated oil bath at 110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove inorganic salts and the copper catalyst. Wash the celite pad with additional ethyl acetate.

  • Wash the combined organic filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.[21][22][23]

Optimization Workflow

A systematic approach is key to optimizing your reaction. The following workflow is recommended:

G cluster_0 Initial Reaction Setup cluster_1 Troubleshooting cluster_2 Optimization Parameters cluster_3 Outcome start Baseline Experiment: 4-Bromoaniline, 3,5-Dimethylphenol, CuI, K2CO3, DMF, 110°C check_yield Low/No Yield? start->check_yield check_purity Side Products? check_yield->check_purity No ligand_screen Ligand Screen: L-Proline, DMEDA, 1,10-Phenanthroline check_yield->ligand_screen Yes check_purity->ligand_screen Yes optimized_conditions Optimized Conditions check_purity->optimized_conditions No base_screen Base Screen: K3PO4, Cs2CO3 ligand_screen->base_screen solvent_screen Solvent Screen: Dioxane, Toluene base_screen->solvent_screen temp_screen Temperature Screen: 90°C, 100°C, 120°C solvent_screen->temp_screen temp_screen->optimized_conditions

Caption: Workflow for optimizing the Ullmann condensation for this compound synthesis.

Data Presentation

Table 1: Effect of Ligand and Base on a Model Ullmann Diaryl Ether Synthesis

EntryCopper Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1CuI (10)NoneK₂CO₃ (2)DMF120< 20
2CuI (10)L-Proline (20)K₂CO₃ (2)DMF11065
3CuI (10)DMEDA (20)K₂CO₃ (2)Dioxane10078
4Cu₂O (5)N,N-Dimethylglycine (10)K₃PO₄ (2)Acetonitrile8085[12]
5Cu₂O (5)1,10-Phenanthroline (10)Cs₂CO₃ (2)Acetonitrile8292[7]

Note: Yields are illustrative and based on typical literature findings for similar systems. Actual results will vary.

Visualizing the Catalytic Cycle

The generally accepted mechanism for the ligand-accelerated Ullmann condensation involves a Cu(I)/Cu(III) cycle.

G CuI_L Cu(I)L CuIII Ar-Cu(III)(X)L (OAr') CuI_L->CuIII Oxidative Addition ArX 4-Bromoaniline ArX->CuIII Phenol 3,5-Dimethyl- phenoxide Phenol->CuIII Ligand Exchange Base Base Base->Phenol Deprotonation Product 4-(3,5-Dimethyl- phenoxy)aniline CuIII->CuI_L Reductive Elimination CuIII->Product

Caption: Proposed catalytic cycle for the copper-catalyzed Ullmann diaryl ether synthesis.

References

  • Ullmann condensation - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

  • BenchChem. (2025).
  • Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. (n.d.). Retrieved January 15, 2026, from [Link]

  • Ullmann condensation - Grokipedia. (n.d.). Retrieved January 15, 2026, from [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Optimizing Ullmann Coupling Reactions.
  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. (2012). Beilstein Journal of Organic Chemistry. Retrieved January 15, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 15, 2026, from [Link]

  • The effect of different solvents on the yield for the CC Ullmann coupling reaction using 5 Cu(0). (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. (2017). ACS Catalysis. Retrieved January 15, 2026, from [Link]

  • Ullmann Condensation - SynArchive. (n.d.). Retrieved January 15, 2026, from [Link]

  • Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 15, 2026, from [Link]

  • Ullmann reaction - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

  • A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. (2004). Organic Letters. Retrieved January 15, 2026, from [Link]

  • CHAPTER 1: Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands. (n.d.). Wiley Online Library. Retrieved January 15, 2026, from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-Methyl-2-(4-methylphenoxy)
  • New Ligand for Ullmann Type Couplings of Aryl, Heteroaryl and Alkenyl Halides at Ambient Temperatures. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. (2017). ACS Catalysis. Retrieved January 15, 2026, from [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2021). MDPI. Retrieved January 15, 2026, from [Link]

  • Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. (n.d.). ARKAT USA. Retrieved January 15, 2026, from [Link]

  • Unveiling the Role of Base and Additive in the Ullmann-Type of Arene–Aryl C–C Coupling Reaction. (2018). ACS Catalysis. Retrieved January 15, 2026, from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved January 15, 2026, from [Link]

  • Ullmann coupling : r/Chempros. (2024). Reddit. Retrieved January 15, 2026, from [Link]

  • Troubleshooting Ullmann Couplint : r/Chempros. (2023). Reddit. Retrieved January 15, 2026, from [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (2024). Organic Syntheses. Retrieved January 15, 2026, from [Link]

  • Ullmann reaction | PPTX. (n.d.). Slideshare. Retrieved January 15, 2026, from [Link]

  • Ullmann Reaction Questions. (2011). Sciencemadness Discussion Board. Retrieved January 15, 2026, from [Link]

  • This compound (C14H15NO). (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

  • Ullmann Reaction. (n.d.). BYJU'S. Retrieved January 15, 2026, from [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (n.d.). PMC - NIH. Retrieved January 15, 2026, from [Link]

  • Synthesis of 3, 4, 5-trimethoxyaniline. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). (n.d.). Organic Syntheses Procedure. Retrieved January 15, 2026, from [Link]

  • CAS 86823-17-8 | this compound | MFCD02663357. (n.d.). Retrieved January 15, 2026, from [Link]

Sources

Common side products in the synthesis of 4-(3,5-Dimethylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 4-(3,5-Dimethylphenoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side reactions encountered during the synthesis of this valuable diaryl ether amine. As a key structural motif in various research and development programs, ensuring the purity and optimizing the yield of this compound is paramount. This document provides in-depth, experience-driven advice in a practical question-and-answer format to address specific issues you may face in the lab.

The synthesis of this compound typically proceeds via two primary cross-coupling methodologies: the Ullmann condensation and the Buchwald-Hartwig amination. Each of these powerful reactions, while effective, comes with its own set of potential side reactions that can lead to complex product mixtures and purification challenges. This guide will delve into the mechanistic origins of these side products and offer validated strategies for their mitigation and removal.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Ullmann Condensation Route

The Ullmann condensation is a classical and robust method for the formation of the aryl-oxygen bond in this compound, typically involving the coupling of a 4-haloaniline or a protected derivative with 3,5-dimethylphenol in the presence of a copper catalyst.

Q1: My Ullmann reaction is showing low conversion to the desired this compound, and I'm observing significant amounts of my starting 4-haloaniline. What are the likely causes and how can I improve the yield?

A1: Low conversion in an Ullmann diaryl ether synthesis is a common issue that can often be traced back to several key reaction parameters. The reaction is highly dependent on the interplay between the catalyst, base, solvent, and temperature.

  • Catalyst Inactivity: Traditional Ullmann reactions often required stoichiometric amounts of copper. Modern catalytic variants are more efficient, but the choice of copper source and ligand is critical. If you are using copper powder, its activity can be highly variable. Consider using a well-defined copper(I) salt like CuI or Cu₂O. The addition of a ligand, such as N,N-dimethylglycine, can significantly accelerate the reaction and allow for milder conditions.

  • Suboptimal Base: The base plays a crucial role in deprotonating the 3,5-dimethylphenol to form the active nucleophile. The choice of base can dramatically affect the reaction outcome. While strong bases might seem intuitive, they can sometimes lead to side reactions. For this system, moderately strong inorganic bases are often preferred.

BaseCommon Observations & Recommendations
K₂CO₃ A common and cost-effective choice. Its effectiveness can be highly dependent on the solvent and the presence of any residual water.
Cs₂CO₃ Often provides superior results due to the higher solubility of cesium phenoxides in organic solvents, leading to a higher concentration of the active nucleophile.
K₃PO₄ A strong, non-nucleophilic base that has proven effective in many Ullmann couplings.
  • Solvent Effects: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are traditionally used to facilitate the reaction at high temperatures. However, non-polar solvents like toluene or xylene can also be effective, particularly with the right ligand and base combination. The choice of solvent can influence the solubility of the reactants and the catalyst, thereby affecting the reaction rate.

  • Reaction Temperature: Traditional Ullmann reactions often require temperatures in excess of 150 °C. If your reaction temperature is too low, the catalytic cycle may be too slow to achieve significant conversion in a reasonable timeframe. With modern ligand-accelerated systems, it is often possible to run the reaction at lower temperatures (e.g., 90-110 °C).

Troubleshooting Workflow:

cluster_troubleshooting Troubleshooting Steps start Low Conversion of 4-Haloaniline step1 Optimize Base: - Switch to Cs₂CO₃ or K₃PO₄ start->step1 Initial Check step2 Introduce a Ligand: - Add N,N-dimethylglycine or a phenanthroline derivative step1->step2 If still low step3 Increase Temperature: - Incrementally increase to 120-150 °C step2->step3 If still low step4 Change Solvent: - Try a higher boiling polar aprotic solvent (e.g., NMP) step3->step4 If still low end Improved Yield of This compound step4->end Successful Optimization

Caption: A systematic approach to troubleshooting low conversion in Ullmann diaryl ether synthesis.

Q2: I'm observing a significant amount of a non-polar byproduct in my crude reaction mixture that appears to be a biaryl. What is this and how can I prevent its formation?

A2: The byproduct you are observing is likely the result of a homocoupling side reaction. In the context of your synthesis, this could be the formation of either 4,4'-diaminobiphenyl (from the coupling of two molecules of 4-haloaniline) or 3,3',5,5'-tetramethylbiphenyl (from the coupling of two molecules of 3,5-dimethylphenol, though less common). The homocoupling of the aryl halide is the more probable side reaction.

Mechanism of Homocoupling:

The Ullmann reaction proceeds through organocopper intermediates. The homocoupling side reaction is thought to occur via the reaction of two of these intermediates or through a disproportionation mechanism.

cluster_main Desired Ullmann Cross-Coupling cluster_side Homocoupling Side Reaction ArX 4-Haloaniline (Ar-X) product This compound (Ar-OAr') ArX->product + Cu-OAr' ArOH 3,5-Dimethylphenol (Ar'-OH) CuOR Copper Phenoxide (Cu-OAr') ArOH->CuOR + Cu(I) / Base ArX2 2 x 4-Haloaniline (Ar-X) ArCuX Aryl Copper Intermediate (Ar-Cu-X) ArX2->ArCuX + Cu(0) or Cu(I) homo_product 4,4'-Diaminobiphenyl (Ar-Ar) ArCuX->homo_product + Ar-Cu-X

Caption: Competing pathways of desired cross-coupling and undesired homocoupling in the Ullmann reaction.

Strategies to Minimize Homocoupling:

  • Control Stoichiometry: Using a slight excess of the phenol component (3,5-dimethylphenol) can favor the cross-coupling pathway over the homocoupling of the aryl halide.

  • Ligand Selection: The use of appropriate ligands can stabilize the copper intermediates and steer the reaction towards the desired cross-coupling. N-donor ligands like phenanthrolines or amino acids have been shown to be effective.

  • Lower Reaction Temperature: Homocoupling reactions often have a higher activation energy than the desired cross-coupling. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can help to minimize this side product. The use of a ligand can facilitate this.

  • Choice of Copper Source: The use of well-defined Cu(I) salts is generally preferred over elemental copper, as the latter can sometimes promote homocoupling.

Q3: My reaction has produced a byproduct with a mass corresponding to the starting 4-haloaniline minus the halogen. What is this and how do I avoid it?

A3: This byproduct is the result of reductive dehalogenation , where the halogen atom on the 4-haloaniline is replaced by a hydrogen atom, yielding aniline. This is a common side reaction in many cross-coupling reactions.

Causes and Prevention of Reductive Dehalogenation:

  • Source of Hydride: The hydride source for this reduction can be adventitious water, the solvent, or even the amine starting material itself under certain conditions.

  • Anhydrous Conditions: Ensuring strictly anhydrous conditions is crucial. Use freshly dried solvents and reagents, and consider adding molecular sieves to the reaction mixture.

  • Ligand Effect: The choice of ligand can influence the propensity for reductive dehalogenation. Some ligands may promote the formation of copper hydride species, which can then participate in the reductive dehalogenation pathway. Screening different ligands can help to identify one that minimizes this side reaction.

  • Base Selection: The choice of base can also play a role. In some cases, very strong bases can promote side reactions that lead to the formation of reducing agents in situ.

Analytical Identification:

This side product can be readily identified by GC-MS or LC-MS, as it will have the molecular weight of aniline. Its presence can also be inferred from the ¹H NMR spectrum of the crude product by the appearance of signals corresponding to the aniline protons.

Section 2: Buchwald-Hartwig Amination Route

The Buchwald-Hartwig amination offers an alternative and often milder approach to the synthesis of this compound. This palladium-catalyzed reaction can be used to form either the C-O bond (coupling 4-aminophenol with a 3,5-dimethylhalobenzene) or the C-N bond (coupling 3,5-dimethylphenol with a 4-haloaniline). The latter is generally more common for this class of compounds.

Q4: In my Buchwald-Hartwig reaction to couple 3,5-dimethylphenol with a 4-haloaniline, I am observing a significant amount of aniline as a byproduct. What is causing this?

A4: The formation of aniline in this reaction is due to hydrodehalogenation of the 4-haloaniline starting material. This is a common side reaction in Buchwald-Hartwig aminations and occurs when the palladium catalyst reacts with a hydride source and then transfers this hydride to the aryl halide.

Mechanism of Hydrodehalogenation:

The palladium catalyst can form a palladium hydride species, which can then undergo reductive elimination with the aryl halide to produce the dehalogenated arene (aniline) and regenerate the palladium(0) catalyst.

cluster_main Desired Buchwald-Hartwig Amination cluster_side Hydrodehalogenation Side Reaction Pd0 Pd(0)Lₙ OxAdd Ar-Pd(II)-X Pd0->OxAdd + Ar-X ArX 4-Haloaniline (Ar-X) ArOH 3,5-Dimethylphenol (Ar'-OH) AmineCoord Ar-Pd(II)-OAr' OxAdd->AmineCoord + Ar'-OH / Base product This compound (Ar-OAr') AmineCoord->product Reductive Elimination product->Pd0 Pd0_side Pd(0)Lₙ PdH H-Pd(II)-X Pd0_side->PdH + H-Source H_source Hydride Source side_product Aniline (Ar-H) PdH->side_product + Ar-X ArX_side 4-Haloaniline (Ar-X) side_product->Pd0_side

Caption: Competing pathways of Buchwald-Hartwig amination and hydrodehalogenation.

Minimizing Hydrodehalogenation:

  • Ligand Choice: The choice of phosphine ligand is the most critical factor in suppressing hydrodehalogenation. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are generally very effective at promoting the desired C-N coupling over hydrodehalogenation. These ligands accelerate the rate-limiting reductive elimination step, outcompeting the side reaction.

  • Base Selection: The choice of base can also be important. While strong bases like sodium tert-butoxide are common, weaker bases like K₃PO₄ or Cs₂CO₃ can sometimes reduce the extent of hydrodehalogenation, depending on the specific substrate and ligand combination.

  • Anhydrous and Degassed Conditions: As with the Ullmann reaction, ensuring that the reaction is free of water and oxygen is important. Oxygen can lead to catalyst decomposition, and water can be a source of protons that contribute to the formation of palladium hydride species.

Q5: I am attempting to synthesize this compound, but my mass spectrometry analysis shows a species with a molecular weight corresponding to the addition of two 3,5-dimethylphenoxy groups to the aniline core. What is this side product?

A5: This side product is likely the result of a double arylation of the aniline nitrogen, leading to the formation of N,N-bis(3,5-dimethylphenoxy)aniline. This can occur if the initially formed product, this compound, which is a secondary amine, undergoes a second Buchwald-Hartwig amination with another molecule of the aryl halide.

Factors Influencing Double Arylation:

  • Reaction Stoichiometry: Using a significant excess of the aryl halide can drive the reaction towards double arylation. Careful control of the stoichiometry, with a slight excess of the amine, can help to minimize this.

  • Steric Hindrance: The steric bulk of the 3,5-dimethylphenoxy group should disfavor the second arylation to some extent. However, if the reaction conditions are harsh (e.g., high temperature, long reaction time), this side product can still form.

  • Ligand Effects: The steric and electronic properties of the ligand can influence the selectivity for mono- versus di-arylation. Less bulky ligands may be more prone to allowing the second coupling to occur.

Purification Strategy:

The di-arylated product will be significantly less polar than the desired mono-arylated product. This difference in polarity can be exploited for purification by column chromatography. A less polar eluent system should elute the di-arylated byproduct first, followed by the desired this compound.

Analytical Protocols for Impurity Identification

Protocol 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the final product and for tracking the progress of the reaction, allowing for the quantification of starting materials, product, and major byproducts.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid or formic acid) is typically effective. For example, a gradient from 20% to 95% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm and 280 nm.

  • Sample Preparation: Dissolve a small amount of the crude or purified material in the mobile phase or a compatible solvent like methanol or acetonitrile.

Expected Elution Order (based on polarity):

  • Aniline (most polar)

  • 4-Aminophenol

  • 3,5-Dimethylphenol

  • This compound (Product)

  • 4-Haloaniline

  • Homocoupled products (e.g., 4,4'-diaminobiphenyl)

  • Di-arylated product (least polar)

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent tool for identifying volatile impurities and byproducts.

  • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium.

  • Injection: Split or splitless injection, depending on the concentration of the analytes.

  • Oven Program: A temperature ramp from a low starting temperature (e.g., 50 °C) to a high final temperature (e.g., 300 °C) to ensure the elution of all components.

  • MS Detection: Electron ionization (EI) at 70 eV. The resulting mass spectra can be compared to library databases for identification.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for structural confirmation of the desired product and for the identification of impurities if they are present in sufficient quantities.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Analysis of ¹H NMR: Look for characteristic signals of the desired product. Impurities will present as extra signals. For example, the presence of unreacted 3,5-dimethylphenol will show a characteristic singlet for the two methyl groups and a sharp singlet for the phenolic proton. Aniline will show characteristic multiplets in the aromatic region and a broad singlet for the -NH₂ protons.

  • Analysis of ¹³C NMR: The number of signals in the ¹³C NMR spectrum can confirm the symmetry of the product and help to identify the presence of impurities with different carbon skeletons.

References

  • Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2011). A User's Guide to Palladium-Catalyzed Cross-Coupling Reactions. Chemical Science, 2(1), 57-68. [Link]

  • Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation. Angewandte Chemie International Edition, 42(44), 5400-5449. [Link]

  • Cristau, H. J., Cellier, P. P., Hamada, S., Spindler, J. F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913-916. [Link]

Improving the yield of 4-(3,5-Dimethylphenoxy)aniline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for enhanced synthetic efficiency, this Technical Support Center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 4-(3,5-Dimethylphenoxy)aniline. As a Senior Application Scientist, my goal is to blend deep mechanistic understanding with practical, field-tested advice to navigate the complexities of this synthesis.

The formation of the diaryl ether or the aryl-amine bond is the critical step in synthesizing this compound. This is typically achieved through transition metal-catalyzed cross-coupling reactions. The two most prominent strategies are the copper-catalyzed Ullmann Condensation and the palladium-catalyzed Buchwald-Hartwig Amination.[1][2][3][4] Each pathway presents unique advantages and challenges, and success often hinges on a nuanced understanding of the reaction parameters.

This guide is structured to address your most pressing questions, troubleshoot common experimental hurdles, and provide a robust, high-yield protocol to streamline your research and development efforts.

Core Synthetic Strategies

The synthesis of this compound can be approached from two primary directions, differing in the final bond-forming step.

  • C-O Bond Formation (Ullmann-type Reaction): Coupling an aniline derivative (e.g., 4-iodoaniline or a protected version) with 3,5-dimethylphenol. This route focuses on creating the diaryl ether linkage.[3][5]

  • C-N Bond Formation (Buchwald-Hartwig or Ullmann-type Reaction): Coupling a diaryl ether intermediate (e.g., 1-bromo-4-(3,5-dimethylphenoxy)benzene) with an amine source.[1][4] This route establishes the crucial C-N bond.

A 4-Iodoaniline R1 Ullmann Condensation (C-O Coupling) A->R1 B 3,5-Dimethylphenol B->R1 C 1-Bromo-4-(3,5-dimethylphenoxy)benzene R2 Buchwald-Hartwig Amination (C-N Coupling) C->R2 D Ammonia Equivalent (e.g., Benzophenone Imine) D->R2 P This compound R1->P Route 1 R2->P Route 2

Caption: Primary synthetic routes to this compound.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions to guide your experimental design.

Q1: Which is the better synthetic route: Ullmann Condensation or Buchwald-Hartwig Amination?

A: The "better" route depends on your specific priorities, including cost, available starting materials, and sensitivity of functional groups.

  • Ullmann Condensation (Copper-catalyzed): This is the classic method for diaryl ether synthesis.[2][3]

    • Pros: Copper catalysts are significantly less expensive than palladium catalysts. The reaction can be more tolerant of air and moisture than early-generation Buchwald-Hartwig systems.

    • Cons: Traditionally requires high reaction temperatures (>150-200 °C), which can limit functional group tolerance.[3] Modern protocols with ligands have lowered these temperatures, but they can still be demanding.[2][5]

  • Buchwald-Hartwig Amination (Palladium-catalyzed): This is a powerful and versatile method for C-N bond formation.[1][4]

    • Pros: Generally proceeds under milder conditions than classic Ullmann reactions. The development of sophisticated ligands has created highly active catalyst systems with broad substrate scope and functional group tolerance.[6]

    • Cons: Palladium catalysts and specialized phosphine ligands are expensive. The catalyst systems can be highly sensitive to oxygen, requiring strict inert atmosphere techniques for good results.[1]

Recommendation: For initial explorations and cost-sensitive projects, a modern, ligand-accelerated Ullmann protocol is an excellent starting point. For complex substrates or when milder conditions are essential, the Buchwald-Hartwig amination is often the more reliable, albeit more expensive, choice.

Q2: What is the precise role of a ligand in these cross-coupling reactions?

A: Ligands are critical components that bind to the metal center (Cu or Pd) and are essential for achieving high yields. Their primary functions are:

  • Solubilizing the Metal Salt: Simple metal salts like CuI have poor solubility in common organic solvents. Ligands form soluble complexes with the metal, ensuring it is available for catalysis.

  • Stabilizing the Catalyst: Ligands protect the metal center from decomposition or aggregation into inactive metallic clusters, especially at high temperatures.[7] This increases the catalyst's lifetime and turnover number.

  • Modulating Reactivity: The electronic and steric properties of the ligand directly influence the key steps of the catalytic cycle (oxidative addition and reductive elimination). A well-chosen ligand accelerates the desired reaction, allowing for lower temperatures and reducing the likelihood of side reactions.[2] Common ligands for Ullmann reactions include diamines (e.g., 1,10-phenanthroline) and N,O-chelating agents like amino acids.[2][8] For Buchwald-Hartwig, bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos) are standard.[9]

Q3: Why is maintaining an inert atmosphere so critical for these reactions?

A: Oxygen is detrimental to many cross-coupling reactions for two main reasons:

  • Catalyst Oxidation: The active catalytic species, particularly Pd(0) in Buchwald-Hartwig reactions and Cu(I) in Ullmann reactions, can be readily oxidized by oxygen to inactive higher oxidation states (e.g., Pd(II) or Cu(II)).[10][11] This deactivates the catalyst and halts the reaction.

  • Promotion of Side Reactions: The presence of oxygen can facilitate unwanted side reactions, such as the oxidative homocoupling of phenols or amines, which consumes starting materials and complicates purification.

Therefore, using Schlenk techniques or a glovebox, along with properly degassed solvents, is mandatory to protect the catalyst and ensure reproducible, high-yielding results.[11]

Q4: How do I select the appropriate base?

A: The base plays a crucial role, typically by deprotonating the nucleophile (the phenol or amine) to make it more reactive towards the metal center or the aryl halide. The choice of base can significantly impact the reaction rate and yield.

  • Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are common, moderately strong bases. Cesium carbonate (Cs₂CO₃) is often superior due to its higher solubility in organic solvents, which enhances its effectiveness.[12]

  • Phosphates (K₃PO₄): Potassium phosphate is another widely used base, particularly effective in many Ullmann and Buchwald-Hartwig systems.[2][8] It is strong enough to deprotonate phenols and many amines but is generally not as harsh as alkoxides.

  • Alkoxides (NaOt-Bu, KOt-Bu): Sodium tert-butoxide is a very strong, non-nucleophilic base often used in Buchwald-Hartwig aminations.[6] Its high basicity can accelerate reactions but also makes it incompatible with base-sensitive functional groups like esters or ketones.[6]

Troubleshooting Guide: Common Issues and Solutions

ProblemProbable Cause(s)Recommended Solution(s)
Low to No Yield 1. Inactive Catalyst: The copper(I) salt has oxidized, or the palladium catalyst was not properly activated/handled.[8][10] 2. Non-Inert Conditions: Oxygen has deactivated the catalyst.[11] 3. Poor Reagent Quality: Starting materials are impure; solvents contain water.[11] 4. Incorrect Temperature: The reaction temperature is too low for the specific catalytic system.1. Use a fresh, high-purity bottle of the copper or palladium catalyst. Store catalysts under an inert atmosphere. 2. Ensure all glassware is oven- or flame-dried. Use proper degassing techniques (e.g., freeze-pump-thaw or sparging with argon/nitrogen) for the solvent and reaction mixture.[11] 3. Purify starting materials if necessary. Use anhydrous solvents. 4. Incrementally increase the reaction temperature by 10-20 °C and monitor progress.
Reaction Stalls 1. Catalyst Decomposition: The catalyst/ligand complex is not stable under the reaction conditions, leading to the formation of inactive metal colloids.[7] 2. Insufficient Base: The base is fully consumed before the reaction reaches completion.1. Screen different ligands to find one that forms a more robust complex with the metal.[2] 2. Increase the equivalents of base used (e.g., from 1.5 to 2.0-2.5 equivalents).
Dehalogenation Side Product 1. Presence of a Proton Source: Trace water in the solvent or reagents can lead to the reduction of the aryl halide starting material.[10] 2. High Temperature: Excessive heat can promote side reactions over the desired coupling.1. Rigorously dry all reagents and solvents. Run the reaction under strictly anhydrous and inert conditions.[10] 2. Attempt the reaction at a lower temperature, possibly by screening for a more active catalyst/ligand system that operates under milder conditions.
Difficult Product Purification 1. Unreacted Starting Materials: The reaction did not go to completion. 2. Homocoupling Byproducts: Dimerization of the aryl halide or phenol/aniline starting materials. 3. Residual Metal Catalyst: Traces of copper or palladium remain in the product.1. Use an acid/base workup. To remove unreacted 3,5-dimethylphenol, wash the organic layer with an aqueous base (e.g., 1M NaOH). To remove unreacted anilines, wash with an aqueous acid (e.g., 1M HCl).[13] 2. Optimize the reaction conditions (lower temperature, different ligand) to improve selectivity.[10] Careful column chromatography is often required. 3. After the reaction, filter the mixture through a pad of Celite. For palladium, specific scavengers can be used, or the crude product can be treated with activated carbon.

Optimized Protocol: Synthesis via Ullmann Condensation

This protocol details a modern, ligand-assisted Ullmann reaction for the C-O coupling of 4-iodoaniline and 3,5-dimethylphenol. This approach is chosen for its cost-effectiveness and robust nature.

Reaction Scheme

(Self-generated image, as I cannot render chemical structures directly) 4-Iodoaniline + 3,5-Dimethylphenol --(CuI, Ligand, Base, Solvent, Heat)--> this compound

Reagents and Conditions
Reagent/ParameterMolar Equiv.Amount (for 10 mmol scale)Notes
4-Iodoaniline1.02.19 gEnsure it is dry and pure.
3,5-Dimethylphenol1.21.47 gUsing a slight excess can drive the reaction to completion.
Copper(I) Iodide (CuI)0.1190 mgUse a fresh bottle of high-purity CuI.[8]
1,10-Phenanthroline0.1180 mgA common and effective N,N-ligand for this transformation.
Potassium Phosphate (K₃PO₄)2.04.25 gMust be finely powdered and dried before use.
1,4-Dioxane-40 mLAnhydrous grade is required.
Temperature-110 °C[8]
Atmosphere-Nitrogen or ArgonCrucial for preventing catalyst oxidation.[10]
Experimental Workflow

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A 1. Charge Schlenk flask with solids: - 4-Iodoaniline - 3,5-Dimethylphenol - CuI - 1,10-Phenanthroline - K₃PO₄ B 2. Evacuate and backfill with N₂/Ar (3x) A->B C 3. Add anhydrous, degassed Dioxane via syringe B->C D 4. Heat to 110 °C with vigorous stirring for 12-24h C->D E 5. Monitor by TLC/LC-MS until starting material is consumed D->E F 6. Cool to RT. Dilute with EtOAc. Filter through Celite E->F G 7. Wash filtrate with 1M NaOH (aq) then Brine F->G H 8. Dry (Na₂SO₄), filter, and concentrate under vacuum G->H I 9. Purify by flash column chromatography H->I

Caption: Step-by-step workflow for the Ullmann synthesis.

Step-by-Step Methodology
  • Preparation: Add 4-iodoaniline (1.0 eq), 3,5-dimethylphenol (1.2 eq), CuI (0.1 eq), 1,10-phenanthroline (0.1 eq), and finely powdered, dry K₃PO₄ (2.0 eq) to an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser.

  • Inerting: Seal the flask and condenser assembly. Evacuate the flask under vacuum and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure a completely inert atmosphere.[11]

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via a syringe through the septum.

  • Reaction: Place the flask in a preheated oil bath at 110 °C and stir the mixture vigorously. The mixture will typically become dark or heterogeneous.[7]

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup - Filtration: Once complete, allow the reaction mixture to cool to room temperature. Dilute the dark slurry with ethyl acetate (EtOAc) and filter it through a pad of Celite to remove the insoluble copper salts and base. Wash the Celite pad with additional EtOAc.

  • Workup - Extraction: Transfer the combined filtrate to a separatory funnel. Wash the organic layer with 1M NaOH (aq) to remove any unreacted 3,5-dimethylphenol, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a pure solid.

References

  • Benchchem.
  • Lin, S. & Buchwald, S. L. Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations.
  • Wikipedia Contributors. Buchwald–Hartwig amination. Wikipedia. [Link]

  • Journal of Synthetic Chemistry. Synthesis of Diaryl Ethers via CO Cross-Coupling of Phenols with Aryl Iodides. jschem.com.
  • Beilstein Journal of Organic Chemistry. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. beilstein-journals.org. [Link]

  • Royal Society of Chemistry. Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. pubs.rsc.org. [Link]

  • Royal Society of Chemistry. Chapter 2: Synthetic Methods for Dialkyl Ethers. pubs.rsc.org. [Link]

  • ResearchGate. Formal Direct Cross-Coupling of Phenols with Amines. researchgate.net. [Link]

  • Organic-Synthesis.org. Buchwald-Hartwig Coupling. organic-synthesis.org. [Link]

  • Benchchem. Application Notes and Protocols for the Synthesis of 4-Methyl-2-(4-methylphenoxy)
  • Reddit. Troubleshooting Ullmann Coupling. reddit.com. [Link]

  • Wikipedia Contributors. Ullmann condensation. Wikipedia. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. chem.libretexts.org. [Link]

  • National Institutes of Health (PMC). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. ncbi.nlm.nih.gov. [Link]

  • Reddit. Ullmann coupling. reddit.com. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. organic-chemistry.org. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. organic-chemistry.org. [Link]

  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. mdpi.com. [Link]

  • ResearchGate. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (CO) Bonding by Copper-Mediated Catalyst. researchgate.net. [Link]

  • ResearchGate. How do I remove aniline from the reaction mixture?. researchgate.net. [Link]

Sources

Troubleshooting low yield in copper-catalyzed C-O coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for copper-catalyzed C-O coupling reactions, often referred to as Ullmann or Buchwald-Hartwig type C-O couplings. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you overcome common challenges and achieve higher yields and reproducibility in your experiments.

Troubleshooting Guide: Diagnosing and Solving Low Yield

Low or no yield is the most common issue encountered in C-O coupling reactions. The guide below is structured to help you systematically identify and resolve the root cause of the problem.

Problem 1: Low to No Product Conversion

You've run your reaction and, upon analysis (TLC, GC-MS, LC-MS), you see only starting materials.

This workflow provides a step-by-step diagnostic approach to pinpoint the failure mode.

G A Low/No Yield Observed B Run Control Reaction (Known Substrates) A->B First Step C Control Reaction Fails B->C Observation D Control Reaction Succeeds B->D Observation E Issue is Global: Catalyst, Solvent, Base, or Setup C->E Conclusion F Issue is Substrate-Specific: Substrate Quality or Reactivity D->F Conclusion G 1. Check Catalyst & Ligand 2. Verify Base Quality 3. Ensure Anhydrous/Inert Conditions E->G Action H 1. Verify Substrate Purity 2. Re-evaluate Substrate Electronic/Steric Profile 3. Screen Reaction Conditions F->H Action

Caption: A logical workflow for troubleshooting low-yield C-O coupling reactions.

The most frequent culprit is the copper catalyst itself or the associated ligand. The active species is typically Cu(I), which is prone to oxidation.

  • The "Why": Copper(I) salts like CuI can readily oxidize to Cu(II) upon exposure to air, rendering them inactive for the typical catalytic cycle.[1][2] Similarly, ligands, which are essential for stabilizing the copper center and facilitating the reaction, can degrade.[3][4]

  • Diagnostic Steps:

    • Visual Inspection: Does your CuI look off-white or has it turned greenish/brown? If so, it has likely oxidized.

    • Control Reaction: Run your reaction with a known "easy" substrate combination (e.g., 4-iodotoluene and phenol) under your standard conditions. If this fails, the problem is almost certainly with your common reagents or setup.

  • Solutions:

    • Use a fresh bottle of the copper(I) salt.[2][5]

    • If you suspect ligand degradation, use a freshly opened container or repurify it.

    • Ensure your reaction is set up under a strictly inert atmosphere (high-purity Argon or Nitrogen).[1] Solvents must be thoroughly degassed.[1][5]

The choice and quality of the base and solvent are critical and interdependent.

  • The "Why": The base's primary role is to deprotonate the alcohol/phenol, but its solubility and strength are crucial. An inorganic base that is poorly soluble may lead to slow, inconsistent reaction rates. A base that is too weak will not generate the nucleophile effectively, while one that is too strong can cause substrate or product degradation. The solvent must be anhydrous, as water can lead to a competitive dehalogenation side reaction.[1][2]

  • Diagnostic Steps:

    • Check Anhydrous Conditions: Are you using a freshly opened bottle of anhydrous solvent or one that has been properly dried?

    • Base Quality: The particle size and quality of inorganic bases like K₃PO₄ or Cs₂CO₃ can significantly impact reaction kinetics.[6]

  • Solutions:

    • Use high-purity, anhydrous solvents. Consider using a molecular sieve drying tube in your reaction setup.

    • Grind the inorganic base to a fine powder before use to increase surface area and solubility.

    • Screen a panel of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) to find the optimal choice for your specific substrate pair.[2]

BaseTypical pKa (of conjugate acid)Common Applications & Notes
K₃PO₄ ~12.3A robust, commonly used base. Its moderate strength and solubility are suitable for a wide range of phenols.[5]
Cs₂CO₃ ~10.3Often provides higher reactivity due to the "cesium effect," which can increase base solubility and influence intermediates.
K₂CO₃ ~10.3A milder and less expensive option, suitable for more activated phenols.
Organic Bases VariableWeaker organic bases like DABCO are sometimes used but may fail to promote the reaction with less acidic nucleophiles.[6]

The intrinsic reactivity of your aryl halide and nucleophile dictates the required reaction conditions.

  • The "Why": The oxidative addition step is highly dependent on the C-X bond strength. The general reactivity trend is Aryl-I > Aryl-Br >> Aryl-Cl.[1][7] Electron-withdrawing groups on the aryl halide typically accelerate the reaction, while bulky (sterically hindered) groups on either substrate can slow it down dramatically.[1]

  • Solutions:

    • If using an aryl chloride, a more specialized, highly active ligand system (e.g., those based on oxalamides) may be required.[8][9][10]

    • For unreactive substrates, an increase in temperature is a common strategy. However, this must be balanced against the risk of thermal degradation.[1][2]

    • Switching to a more reactive aryl halide (e.g., from bromide to iodide) can confirm if substrate reactivity is the core issue.

Problem 2: Significant Side Product Formation

Your reaction proceeds, but the desired product is contaminated with significant byproducts.

This occurs when the aryl halide is reduced to the corresponding arene, consuming starting material.

  • The "Why": The hydrogen source for this side reaction is often trace amounts of water or other protic impurities in the solvent or reagents.[1][2]

  • Solution: Rigorously dry all reagents, solvents, and glassware. Perform the reaction under a strictly inert atmosphere.

This results in a biaryl byproduct, consuming two equivalents of your aryl halide.

  • The "Why": This side reaction becomes competitive when the desired cross-coupling is slow. It can be promoted by high temperatures or a less effective ligand.

  • Solution:

    • Introduce a Ligand: If running a "ligand-free" reaction, adding a suitable ligand is the most effective way to promote the desired cross-coupling pathway over homocoupling.[1][3]

    • Lower the Temperature: Use a more active catalyst/ligand system that allows the reaction to proceed at a lower temperature, where side reactions are less favorable.[1]

Frequently Asked Questions (FAQs)

Q1: What is the true role of the ligand in the catalytic cycle?

A ligand is not simply an additive; it is fundamental to the catalyst's function. It coordinates to the copper center, modifying its electronic properties and steric environment. This has several crucial effects:

  • Increases Solubility: It keeps the copper species soluble in the organic solvent.

  • Promotes Reductive Elimination: It facilitates the final, product-forming step of the catalytic cycle, which is often rate-limiting.

  • Prevents Deactivation: It stabilizes the active Cu(I) state against disproportionation (2 Cu(I) → Cu(0) + Cu(II)) or irreversible precipitation.[3]

  • Minimizes Side Reactions: By accelerating the desired cross-coupling, it outcompetes pathways like homocoupling.[1]

Simplified Catalytic Cycle

G cluster_legend Legend CuL Cu(I)L OxAdd Ar-Cu(III)(X)L CuL->OxAdd Oxidative Addition (Ar-X) LigEx Ar-Cu(III)(OR)L OxAdd->LigEx Ligand Exchange LigEx->CuL Reductive Elimination Product Ar-OR LigEx->Product Base R-OH + Base Alkoxide R-O⁻ Base->Alkoxide Alkoxide->LigEx L L = Ligand ArX Ar-X = Aryl Halide ROH R-OH = Alcohol/Phenol

Sources

Technical Support Center: Purification Challenges of Substituted Phenoxyanilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of substituted phenoxyanilines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable compounds. Drawing from extensive field experience and established scientific principles, this resource provides in-depth troubleshooting advice and practical, step-by-step protocols to help you achieve your desired purity.

Introduction: The Challenge of Purity

Substituted phenoxyanilines are a critical structural motif in numerous pharmaceuticals and agrochemicals.[1] Their synthesis, often achieved through Ullmann condensation or Buchwald-Hartwig amination, can produce a complex mixture of starting materials, byproducts, and the desired product.[2][3] The inherent properties of these molecules—possessing both an amine and an ether linkage—present unique purification challenges. This guide will address the most common issues and provide robust solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I'm observing a complex mixture of impurities after my synthesis. What are the likely culprits and how can I minimize them?

Answer:

The impurities in a crude phenoxyaniline product are typically related to the synthetic route employed. Common impurities include unreacted starting materials (e.g., substituted phenols, aryl halides, or anilines), catalysts, and byproducts from side reactions.[2]

Common Impurities and Mitigation Strategies:

Impurity TypeCommon ExamplesMinimization Strategy
Unreacted Starting Materials Phenols, anilines, aryl halidesOptimize stoichiometry; ensure high purity of starting materials.
Homocoupling Products Biphenyls or diaryl ethersUse appropriate ligands in Buchwald-Hartwig amination; control temperature in Ullmann condensation.
Catalyst Residues Copper or palladium saltsFilter the reaction mixture through a pad of Celite after completion.[2][4]
Hydrodehalogenation Products Aryl group without the halideOptimize the base and solvent choice, and consider lowering the reaction temperature.[2]

Expert Insight: Before embarking on a complex purification, it's often beneficial to perform a simple workup. After the reaction, once cooled, dilute the mixture with a suitable solvent like ethyl acetate and filter it through a Celite pad to remove the catalyst.[2][4] Subsequently, washing the organic layer with water and brine can remove many water-soluble impurities.[2]

Question 2: My primary purification by column chromatography is resulting in significant product loss and peak tailing. What can I do to improve this?

Answer:

Column chromatography is a powerful tool for purifying phenoxyanilines, but the basic nature of the aniline moiety can lead to interactions with the acidic silica gel, causing peak tailing and poor separation.[2]

Troubleshooting Column Chromatography:

  • Tailing Reduction: To counteract the acidity of the silica gel, add a small amount of a basic modifier to your eluent. A common and effective choice is 0.5-1% (v/v) triethylamine (TEA).[2] This will neutralize the acidic sites on the silica, leading to sharper peaks and better separation.

  • Solvent System Selection: A gradient elution of hexane and ethyl acetate is a good starting point for many substituted phenoxyanilines.[2] The optimal gradient will depend on the specific polarity of your compound and its impurities. Monitor the separation closely using Thin Layer Chromatography (TLC) to develop the ideal gradient.

  • Sample Loading: Dissolve your crude product in a minimal amount of a solvent that is compatible with your mobile phase (e.g., dichloromethane or the initial eluent mixture) before loading it onto the column.[2] This ensures a concentrated band at the start of the separation.

Experimental Protocol: Optimized Flash Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in your initial, less polar eluent (e.g., 95:5 hexane:ethyl acetate with 1% TEA).

  • Sample Preparation: Dissolve the crude phenoxyaniline in a minimal volume of dichloromethane.

  • Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin elution with the initial mobile phase, gradually increasing the polarity by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.[2]

Question 3: I've isolated my product, but I'm struggling to achieve high purity. Is recrystallization a viable option for substituted phenoxyanilines?

Answer:

Yes, recrystallization is an excellent secondary purification step to achieve high purity for solid phenoxyanilines.[2] The key is selecting the appropriate solvent or solvent system. The ideal solvent will dissolve your compound well at elevated temperatures but poorly at room temperature, while the impurities remain soluble at all temperatures.

Solvent Selection for Recrystallization:

Solvent/SystemPolarityComments
Ethanol/Water Polar ProticA good starting point for many phenoxyanilines. Dissolve in hot ethanol and add hot water dropwise until turbidity persists.
Toluene NonpolarCan be effective for less polar derivatives.
Heptane/Ethyl Acetate Nonpolar/Polar AproticA versatile system where the ratio can be adjusted to achieve optimal solubility.

Expert Insight: Slow cooling is crucial for forming large, pure crystals.[5] Rapid cooling can trap impurities within the crystal lattice. Allowing the solution to cool to room temperature before placing it in an ice bath will maximize yield without compromising purity.[2][5]

Experimental Protocol: Recrystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the partially purified phenoxyaniline in a minimal amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature.

  • Complete Crystallization: Place the flask in an ice bath to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them thoroughly.

Question 4: How can I confidently assess the purity of my final substituted phenoxyaniline product?

Answer:

A multi-technique approach is the most reliable way to determine the purity of your final compound.[6]

Recommended Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantitative purity analysis.[2][7] A reverse-phase C18 column with a gradient of water and acetonitrile (often with a modifier like 0.1% trifluoroacetic acid or formic acid) is a common setup. Purity is typically reported as the area percentage of the main peak.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of your product.[2][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used for quantitative purity assessment (qNMR) against a certified internal standard.[8][9]

  • Differential Scanning Calorimetry (DSC): A sharp melting point is a good indicator of high purity.[6]

Expert Insight: For purity analysis, it is crucial to use a method that is orthogonal to your final purification step.[9] For example, if you purified your compound by column chromatography, using HPLC for purity assessment provides a more independent and reliable measure.[9]

Logical Workflow for Purification and Analysis

Purification_Workflow Crude_Product Crude Product Workup Aqueous Workup (Wash with H2O/Brine) Crude_Product->Workup Filtration Celite Filtration (Remove Catalyst) Workup->Filtration Column_Chromatography Column Chromatography (Primary Purification) Filtration->Column_Chromatography Recrystallization Recrystallization (High Purity Polish) Column_Chromatography->Recrystallization Purity_Analysis Purity Analysis (HPLC, GC-MS, NMR) Recrystallization->Purity_Analysis Pure_Product Pure Product Purity_Analysis->Pure_Product

Caption: A typical workflow for the purification and analysis of substituted phenoxyanilines.

Conclusion

The successful purification of substituted phenoxyanilines requires a systematic approach that addresses the specific chemical properties of these molecules. By understanding the potential impurities, optimizing chromatographic conditions, and employing recrystallization effectively, researchers can achieve high levels of purity. The use of orthogonal analytical techniques is paramount in verifying the final purity of these important compounds.

References

  • Benchchem.
  • ChemicalBook. 4-Phenoxyaniline | 139-59-3.
  • ChemicalBook. 4-Phenoxyaniline synthesis.
  • Google Patents. CN103724213A - Synthetic method for 2,6-diisopropyl-4-phenoxy aniline.
  • Google Patents.
  • Guidechem. 4-Phenoxyaniline 139-59-3 wiki.
  • PubChem. 3-Phenoxyaniline.
  • ACS Publications. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Benchchem. Comparative Guide to Purity Analysis of Synthetic 3-Chloro-4-(isopentyloxy)aniline.
  • Apollo Scientific. 4-Phenoxyaniline.
  • PubMed Central. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective.
  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Properties and Synthesis of 2-Phenoxyaniline for Industrial Use.
  • ResolveMass Laboratories Inc. Analytical Techniques in Pharmaceutical Reverse Engineering.
  • Google Patents. KR20160065496A - Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues.
  • Wikipedia.
  • Google Patents.
  • Beilstein Journal of Organic Chemistry. Inline purification in continuous flow synthesis – opportunities and challenges.
  • Chinese Journal of Organic Chemistry.
  • Wikipedia. Ullmann reaction.
  • Benchchem. Application Notes and Protocols for the Analytical Purity Assessment of L-Pyroglutaminol.
  • Google Patents. JPH08295654A - Method for purifying aniline.
  • Organic Chemistry Portal. Ullmann Reaction.
  • YouTube.
  • Thermo Fisher Scientific. Overcoming Purification Challenges In Antibody Therapeutics Manufacturing.
  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)

Sources

Stability issues of 4-(3,5-Dimethylphenoxy)aniline under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(3,5-Dimethylphenoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound under various experimental conditions. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your research and development processes.

Introduction to this compound

This compound is a diaryl ether derivative with an aniline functional group. This chemical structure presents a molecule with specific reactivity characteristics. The ether linkage and the aniline moiety are susceptible to degradation under certain conditions, particularly in acidic and basic environments. Understanding these potential liabilities is crucial for developing robust analytical methods, designing stable formulations, and ensuring the accuracy of experimental results.

Troubleshooting Guides: Stability Issues

This section addresses specific stability problems you might encounter during your experiments with this compound, providing insights into the underlying chemistry and actionable protocols.

Issue 1: Unexpected Degradation in Acidic Media

Symptom: You observe a decrease in the concentration of this compound over time when the compound is in an acidic solution (e.g., during HPLC analysis with an acidic mobile phase, or in a formulation with acidic excipients). You may also see the appearance of new peaks in your chromatogram.

Potential Cause: The primary cause of degradation in acidic media is the hydrolysis of the ether linkage. The aniline group, being basic, will be protonated in acidic conditions. While this protonation deactivates the aromatic ring towards electrophilic substitution, the ether oxygen can still be protonated, initiating a nucleophilic attack by water, leading to cleavage of the C-O bond.

Troubleshooting Protocol:

  • Confirm Degradation:

    • Perform a time-course study. Prepare a solution of this compound in the acidic medium of concern (e.g., 0.1 M HCl).

    • Analyze the solution at regular intervals (e.g., 0, 2, 4, 8, 24 hours) using a stability-indicating HPLC method.

    • Monitor for a decrease in the peak area of the parent compound and the emergence of new peaks.

  • Identify Degradants:

    • If significant degradation is observed, attempt to identify the degradation products using LC-MS. The expected primary degradation products would be 3,5-dimethylphenol and p-aminophenol .

    • Compare the mass spectra of the new peaks with the expected masses of these compounds.

  • Mitigation Strategies:

    • pH Adjustment: If your experimental conditions allow, increase the pH of the solution to a less acidic or neutral range. The stability of the ether linkage generally increases as the pH moves towards neutral.

    • Solvent Selection: In non-aqueous systems, the choice of solvent can influence stability. Protic solvents may facilitate hydrolysis more readily than aprotic solvents.

    • Temperature Control: Hydrolysis reactions are typically accelerated by higher temperatures. If possible, conduct your experiments at lower temperatures to minimize degradation.

    • Forced Degradation Study: To systematically understand the stability profile, conduct a forced degradation study as recommended by ICH guidelines.[1][2] This involves subjecting the compound to a range of stress conditions (e.g., varying pH, temperature, and oxidizing agents) to identify potential degradation pathways.[1][2]

Experimental Workflow: Acid-Induced Degradation Study

AcidDegradation cluster_prep Sample Preparation cluster_analysis Time-Course Analysis cluster_id Degradant Identification prep Prepare solution of this compound in acidic medium (e.g., 0.1 M HCl) t0 t = 0 hr prep->t0 hplc HPLC Analysis (Stability-Indicating Method) t0->hplc Inject t_int t = 2, 4, 8 hrs t_int->hplc t_final t = 24 hrs t_final->hplc hplc->t_int Repeat at intervals hplc->t_final lcms LC-MS Analysis hplc->lcms Analyze degradant peaks id Identify Degradants (e.g., 3,5-dimethylphenol, p-aminophenol) lcms->id

Caption: Workflow for investigating acid-induced degradation.

Plausible Acid-Catalyzed Hydrolysis Pathway

AcidHydrolysis reactant This compound protonated_ether Protonated Ether Intermediate reactant->protonated_ether + H+ products 3,5-Dimethylphenol + p-Aminophenol protonated_ether->products + H2O (Nucleophilic Attack)

Caption: Simplified acid-catalyzed hydrolysis of the ether linkage.

Issue 2: Color Change and Degradation in Basic Media

Symptom: Your solution of this compound turns yellow or brown when exposed to basic conditions (e.g., high pH mobile phase, or formulation with basic components), especially in the presence of air. You may also observe the formation of polymeric material or a complex mixture of degradation products.

Potential Cause: The aniline moiety is susceptible to oxidation, and this process is often accelerated under basic conditions. The deprotonated amine is more electron-rich and thus more easily oxidized. The initial oxidation can lead to the formation of reactive intermediates, such as radicals, which can then undergo further reactions, including polymerization, to form colored products. While the ether linkage is generally stable to base-catalyzed hydrolysis, the overall molecule can degrade via oxidation of the aniline ring.[3][4]

Troubleshooting Protocol:

  • Confirm and Characterize:

    • Prepare a solution of the compound in a basic medium (e.g., 0.1 M NaOH) and observe for color changes over time.

    • Use UV-Vis spectroscopy to monitor changes in the absorbance spectrum, which can indicate the formation of chromophoric degradation products.

    • Analyze the stressed samples by HPLC to track the disappearance of the parent compound and the appearance of multiple degradation peaks.

  • Investigate the Role of Oxygen:

    • Repeat the experiment under an inert atmosphere (e.g., by purging the solvent with nitrogen or argon before and during the experiment).

    • If the degradation and color change are significantly reduced, it confirms that oxidation is the primary degradation pathway.

  • Mitigation Strategies:

    • pH Control: Avoid strongly basic conditions if possible. Buffer your solutions to maintain a pH closer to neutral.

    • Inert Atmosphere: For handling and storage of solutions, especially for long-term stability studies, use an inert atmosphere to minimize exposure to oxygen.

    • Antioxidants: Consider the addition of antioxidants (e.g., butylated hydroxytoluene (BHT) or sodium metabisulfite) to your formulation, if compatible with your application, to inhibit oxidative degradation.

    • Light Protection: Photodegradation can sometimes contribute to oxidative processes. Store solutions in amber vials or protect them from light.

Experimental Workflow: Base-Induced Oxidation Study

BaseOxidation cluster_prep Sample Preparation cluster_analysis Monitoring cluster_conclusion Conclusion prep_air Prepare solution in basic medium (e.g., 0.1 M NaOH) in air observe Visual Observation (Color Change) prep_air->observe uv_vis UV-Vis Spectroscopy prep_air->uv_vis hplc HPLC Analysis prep_air->hplc prep_inert Prepare solution in basic medium under inert atmosphere (N2) prep_inert->observe prep_inert->uv_vis prep_inert->hplc conclusion Compare results to determine the role of oxygen observe->conclusion uv_vis->conclusion hplc->conclusion

Caption: Workflow for investigating base-induced oxidative degradation.

Plausible Base-Catalyzed Oxidation Pathway

OxidationPathway reactant This compound radical_cation Aniline Radical Cation reactant->radical_cation - e-, - H+ (Oxidation) dimers Dimerization Products radical_cation->dimers Coupling polymers Colored Polymeric Products dimers->polymers Further Oxidation & Polymerization

Caption: Simplified pathway for oxidative degradation of the aniline moiety.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A: Solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place. It should be protected from light and moisture. Storage at room temperature is generally acceptable. Avoid storing it near strong acids, strong oxidizing agents, or acid chlorides.[5]

Q2: I am developing an HPLC method. What mobile phase conditions are recommended to ensure the stability of this compound during analysis?

A: To minimize on-column degradation, it is advisable to use a mobile phase with a pH between 4 and 7. Highly acidic mobile phases (pH < 3) can promote ether hydrolysis, while highly basic mobile phases (pH > 8) can accelerate the oxidation of the aniline group. If you must use acidic conditions for chromatographic reasons, keep the run times as short as possible and consider using a lower column temperature.

Q3: Can this compound undergo photodegradation?

A: Aromatic amines and ethers can be susceptible to photodegradation. It is a good practice to protect solutions of this compound from direct exposure to light, especially UV light.[2] This can be achieved by using amber glassware or by covering containers with aluminum foil. A photostability study, as part of a forced degradation protocol, would definitively determine its sensitivity to light.

Q4: Are there any specific safety precautions I should take when handling this compound?

A: Yes, you should handle this compound in accordance with good industrial hygiene and safety practices. Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, gloves, and a lab coat.[5] Ensure adequate ventilation, such as working in a chemical fume hood, to avoid inhalation of any dust or vapors.[5] For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[5][6][7]

Q5: My sample of this compound has a slight discoloration. Can I still use it?

A: Discoloration (e.g., a yellowish or brownish tint) can be an indication of oxidative degradation. While the material may still be suitable for some applications, its purity is questionable. It is highly recommended to re-analyze the material for purity (e.g., by HPLC) before use, especially for quantitative studies or in drug development where purity is critical. If significant impurities are detected, it is best to use a fresh, pure batch of the compound.

Summary of Stability under Stress Conditions

Stress ConditionPotential Degradation PathwayPrimary DegradantsRecommended Mitigation
Acidic (e.g., HCl) Ether Hydrolysis3,5-Dimethylphenol, p-AminophenolBuffer to pH > 4, lower temperature
Basic (e.g., NaOH) Oxidation of Aniline MoietyComplex mixture, colored polymersUse inert atmosphere, add antioxidants
Oxidative (e.g., H₂O₂) Oxidation of Aniline MoietyComplex mixture, colored polymersAvoid oxidizing agents, use antioxidants
Photolytic (UV/Vis) Photo-oxidation/rearrangementVariesProtect from light (amber vials)
Thermal Generally stable at moderate temperaturesVariesStore in a cool place, avoid excessive heat

References

  • Zhou, Y., Hu, D., et al. (2021). Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin. JACS Au. Available at: [Link]

  • Liu, X.-L., et al. (2016). From ether to acid: A plausible degradation pathway of glycerol dialkyl glycerol tetraethers. Geochimica et Cosmochimica Acta. Available at: [Link]

  • Zhou, Y., Hu, D., et al. (2021). Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin. PubMed Central. Available at: [Link]

  • Harder, J., et al. (2000). Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures. Applied and Environmental Microbiology. Available at: [Link]

  • University of Plymouth Research Portal. (2016). From ether to acid: a plausible degradation pathway of glycerol dialkyl glycerol tetraethers. Available at: [Link]

  • Dr. Muhammad Zaman Ashraf. (2020). Hydrolysis: Preparation of 4-Nitroaniline. YouTube. Available at: [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: aniline. Available at: [Link]

  • Washington State University. Aniline Safety Information. Available at: [Link]

  • Li, Y., et al. (2003). Aniline degradation by electrocatalytic oxidation. Chemosphere. Available at: [Link]

  • Wang, Y., et al. (2023). Advanced Degradation of Aniline in Secondary Effluent from a Chemical Industry Park by Cobalt Ferrite/Peracetic Acid System. MDPI. Available at: [Link]

  • Kamberi, M., et al. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Kott, L. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Available at: [Link]

  • Study.com. (n.d.). Hydrolysis of Acetanilide: Mechanism & Explanation. Available at: [Link]

  • Sharma, M., et al. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Study.com. (n.d.). Hydrolysis of Acetanilide: Mechanism & Explanation - Video. Available at: [Link]

  • Science.gov. (n.d.). acid catalyzed hydrolysis: Topics. Available at: [Link]

  • Liang, S., et al. (2007). Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. PubMed. Available at: [Link]

  • Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Available at: [Link]

  • Hoffman Fine Chemicals. (n.d.). This compound. Available at: [Link]

  • ResearchGate. (2000). Aniline Alkylation over Solid Acid Catalysts. Available at: [Link]

  • ACS Catalysis. (2018). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. Available at: [Link]

  • Francke, R., & Little, R. D. (2023). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. MDPI. Available at: [Link]

  • Wei, L., et al. (2016). Degradation of aniline by heterogeneous Fenton's reaction using a Ni-Fe oxalate complex catalyst. PubMed. Available at: [Link]

  • ResearchGate. (2003). Aniline degradation by electrocatalytic oxidation. Available at: [Link]

  • Pouységu, L., et al. (2010). Oxidative Dearomatization of Phenols and Anilines via λ3- and λ5-Iodane-Mediated Phenylation and Oxygenation. MDPI. Available at: [Link]

  • PubChemLite. (n.d.). This compound (C14H15NO). Available at: [Link]

  • Google Patents. (n.d.). EP0051806B1 - Process for the preparation of 3,5-dimethyl aniline.
  • The Royal Society of Chemistry. (2017). Oxidation Potentials of Phenols and Anilines: Correlation Analysis of Electrochemical and Theoretical Values. Available at: [Link]

  • ResearchGate. (2008). The stability of polyaniline in strongly alkaline or acidic aqueous media. Available at: [Link]

  • PubChem. (n.d.). 4-(2,3-Dimethylphenoxy)aniline. Available at: [Link]

  • White, C. M., et al. (2023). Iodine(III)-Mediated Oxidation of Anilines to Construct Dibenzazepines. PubMed. Available at: [Link]

  • ResearchGate. (2014). Electrochemical oxidation of 4-morpholinoaniline in aqueous solutions: Synthesis of a new trimer of 4-morpholinoaniline. Available at: [Link]

  • Chemsrc. (n.d.). 4-[dimethyl(phenoxy)silyl]aniline. Available at: [Link]

  • Google Patents. (n.d.). US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline.
  • Canadian Center of Science and Education. (n.d.). Kinetic Study of Hydrolysis of Tri-2,5-diethoxy Aniline Phosphate (An Organo Phosphorus Pesticide) in Acid Medium. Available at: [Link]

Sources

Technical Support Center: Ullmann Reaction Catalyst Removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for post-reaction purification in copper-catalyzed Ullmann couplings. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and practical, field-proven protocols for the efficient removal of copper catalysts from your reaction products.

Residual copper can be detrimental, acting as a potential toxin in biological systems and interfering with downstream synthetic steps or analytical assays.[1] For professionals in drug development, minimizing copper content to parts-per-million (ppm) levels is a critical regulatory requirement.[2] This guide provides a systematic approach to tackling this crucial purification challenge.

Quick Navigation:

Frequently Asked Questions (FAQs)

Q1: Why is my organic layer still green/blue after a standard water wash?

A simple water wash is often insufficient to remove copper species from an organic phase. Copper salts can have partial solubility in organic solvents, especially polar aprotics like DMF or DMSO commonly used in Ullmann reactions. Furthermore, your product or ligands may chelate the copper, keeping it in the organic layer. Effective removal requires an aqueous solution containing a chelating agent that can form a highly water-soluble copper complex, thereby pulling it from the organic phase.[3][4]

Q2: What is the quickest and most common method for copper removal?

For many standard lab-scale Ullmann reactions, an aqueous wash with a chelating agent is the fastest and most common starting point. A wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) or a buffered solution of ammonia/ammonium chloride is a classic and effective method.[4][5] The ammonia complexes with the copper, forming a deep blue, water-soluble tetraamminecopper(II) complex, which is readily extracted into the aqueous phase.[3]

Q3: What are chelating agents and which one should I choose?

Chelating agents are molecules that can form multiple bonds to a single metal ion, forming a stable, water-soluble complex.[6] The choice depends on the pH stability of your product and the nature of the copper species.

  • Ammonia/Ammonium Chloride: Excellent for forming the characteristic blue [Cu(NH₃)₄]²⁺ complex.[3] It is effective but basic, which might not be suitable for base-sensitive functional groups.

  • EDTA (Ethylenediaminetetraacetic acid): A powerful and versatile chelating agent that forms a very stable complex with copper.[6] It is effective over a range of pH values but can sometimes lead to emulsions.

  • Citric Acid: A milder, biocompatible option that can be effective, particularly in acidic to neutral conditions.[4]

  • Sodium Thiosulfate: Particularly effective for both Cu(I) and Cu(II), forming colorless, water-soluble complexes. This method is advantageous if the workup must be performed at lower temperatures.[7]

Q4: What is a solid-phase scavenger and when should I use one?

Solid-phase scavengers are functionalized solid supports (typically silica or polymer beads) that selectively bind to metals.[1][8] You would use a scavenger when:

  • Aqueous washes are ineffective or lead to persistent emulsions.

  • Your product is highly water-soluble, making liquid-liquid extraction difficult.

  • You need to achieve very low ppm levels of copper, as required for active pharmaceutical ingredients (APIs).[2]

  • You want to avoid an aqueous workup entirely.[6]

Examples include silica-based scavengers like SiliaMetS® and QuadraSil®, which are functionalized with groups like thiourea, triamine, or imidazole that have a high affinity for copper.[6][8][9]

Q5: My product seems to be "stuck" to the copper, making it difficult to remove. What is happening?

If your product contains functional groups with lone pairs of electrons (e.g., imidazoles, pyridines, amines, or even some esters/amides), it can act as a ligand for the copper catalyst.[4] This product-copper complex can be highly soluble in the organic phase and resistant to extraction. In this scenario, you need to use a chelating agent that binds to copper more strongly than your product, effectively displacing it. This is a common reason for switching from simple washes to more powerful chelating agents like EDTA or employing solid-phase scavengers.

Troubleshooting Guide

This section addresses common problems encountered during the copper removal workup.

Problem 1: Persistent Emulsion During Aqueous Extraction

An emulsion is a stable mixture of two immiscible liquids, which can make separating the organic and aqueous layers nearly impossible.[10]

  • Immediate Cause: High concentrations of surfactant-like molecules (including certain starting materials, products, or ligands) or vigorous shaking during extraction.[11]

  • Troubleshooting Workflow:

G start Emulsion Formed step1 Allow to Stand (Wait 30-60 min) start->step1 step2 Add Saturated NaCl (Brine) step1->step2 If no separation end Layers Separated step1->end If separation occurs step3 Filter through Celite® or Glass Wool step2->step3 If still emulsified step2->end If separation occurs step4 Centrifuge the Mixture step3->step4 If filtration is slow/ineffective step3->end If separation occurs step5 Break Emulsion with a Different Solvent (e.g., add a small amount of MeOH) step4->step5 If centrifuge is unavailable/ineffective step4->end If separation occurs step5->end

Caption: Decision workflow for breaking emulsions.

  • Causality & Explanation:

    • Gentle Agitation: Instead of vigorous shaking, gently invert the separatory funnel multiple times. This increases the surface area for extraction without the high energy input that forms emulsions.[11]

    • Salting Out: Adding brine increases the ionic strength of the aqueous layer, decreasing the solubility of organic components and forcing the layers to separate.[11][12]

    • Filtration: Passing the entire mixture through a pad of Celite® can physically break up the emulsified droplets.[12]

    • Solvent Addition: Adding a small amount of a different solvent (like methanol) can alter the polarity of the system just enough to break the emulsion.[11]

Problem 2: Copper Salts Crashing Out or Remaining as Fine Solids

Sometimes, copper salts are not fully dissolved in either the organic or aqueous phase, appearing as a fine precipitate that is difficult to handle.

  • Immediate Cause: Incomplete chelation or poor solubility of the copper complex in the aqueous phase. This is common with heterogeneous copper sources like copper powder.[13]

  • Troubleshooting Steps:

    • Ensure Complete Chelation: Stir the biphasic mixture for an extended period (30 minutes to a few hours) to ensure the chelating agent has fully complexed with all copper species.[5]

    • Filter Through Celite®: Before the aqueous workup, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, DCM) and filter it through a plug of Celite®. This will remove insoluble copper particles.[14][15]

    • Combine Methods: After a Celite® filtration, proceed with an aqueous chelation wash to remove any remaining soluble copper.[3]

Problem 3: Copper Co-elutes with Product During Silica Gel Chromatography

Residual copper can sometimes travel down a silica gel column, contaminating the product fractions.

  • Immediate Cause: The copper is complexed by the product, making the copper-product adduct behave similarly to the pure product on silica. The choice of eluent can also influence copper mobility.

  • Troubleshooting Workflow:

G start Copper Co-elutes with Product step1 Pre-Chromatography Chelation Wash (EDTA or Ammonia) start->step1 First Action step3 Modify Chromatography Conditions start->step3 Alternative step4 Use a Silica Plug with Chelating Agent start->step4 Advanced Technique step2 Pass Crude Material Through a Scavenger Resin step1->step2 If wash is ineffective end Copper-Free Product step1->end If successful, proceed to Chromatography step2->end Proceed to Chromatography step3->end step4->end

Caption: Strategy for preventing copper co-elution.

  • Causality & Explanation:

    • Pre-treatment is Key: The most effective solution is to remove the copper before chromatography using the methods described in this guide.

    • Modify Eluent: Adding a small amount of a chelating solvent like triethylamine or ammonia to the chromatography eluent can sometimes help immobilize the copper at the top of the column. However, this can alter the Rf of your product.

    • Silica Plugs: For stubborn cases, passing the crude product through a short plug of silica gel can remove baseline impurities and some polar copper salts before the main column purification.[15]

Detailed Experimental Protocols

Safety Note: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, when performing these procedures.

Protocol 1: Aqueous Wash with Ammonium Hydroxide/Chloride

This method is effective for removing Cu(I) and Cu(II) salts when the desired product is stable to basic conditions.

  • Reaction Quench: Once the Ullmann reaction is complete, cool the mixture to room temperature.

  • Dilution: Dilute the reaction mixture with a water-immiscible organic solvent such as ethyl acetate (EtOAc), dichloromethane (DCM), or toluene (typically 5-10 volumes relative to the reaction solvent).

  • First Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Complexation: Stopper the funnel and shake gently for 1-2 minutes. You should observe the aqueous layer turning a deep blue color, indicating the formation of the [Cu(NH₃)₄]²⁺ complex.[3] If the reaction was run with a Cu(I) source, the initial quench with aqueous solution in the presence of air will oxidize it to Cu(II), which is then complexed.

  • Separation: Allow the layers to separate. Drain and collect the aqueous (blue) layer.

  • Repeat Washes: Repeat the wash with fresh saturated NH₄Cl solution until the aqueous layer is colorless.[3] This indicates that the bulk of the copper has been removed.

  • Final Washes: Wash the organic layer once with deionized water, followed by a wash with saturated aqueous NaCl (brine) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Protocol 2: Aqueous Wash with EDTA

This is a more powerful chelation method suitable for a wider pH range, though it may be more prone to emulsion formation.

  • Prepare EDTA Solution: Prepare a 0.1 M to 0.5 M aqueous solution of the disodium salt of EDTA (Na₂EDTA). The solubility of EDTA is poor in neutral water; it can be increased by adjusting the pH to ~8 with NaOH.[16]

  • Reaction Quench and Dilution: As in Protocol 1, cool and dilute the reaction mixture with an appropriate organic solvent.

  • Extraction: Transfer the mixture to a separatory funnel and add an equal volume of the prepared EDTA solution.

  • Stirring: Stopper the funnel and shake. If emulsions are a concern, stir the biphasic mixture vigorously in a flask for 30-60 minutes instead of shaking in a separatory funnel.

  • Separation and Washes: Separate the layers. Wash the organic layer one or two more times with the EDTA solution, followed by washes with water and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt, filter, and concentrate under reduced pressure.

Protocol 3: Solid-Phase Scavenging

This protocol is ideal for achieving very low copper levels or when aqueous workups are problematic.

  • Select a Scavenger: Choose a silica-based scavenger with a high affinity for copper, such as SiliaMetS Triamine or SiliaMetS Imidazole.[8][9]

  • Dilute Reaction Mixture: After the reaction, dilute the crude mixture in a suitable organic solvent (e.g., DCM, Toluene, EtOAc). If the reaction was run in a polar aprotic solvent like DMF, it may need to be removed and the residue redissolved.

  • Determine Scavenger Amount: Calculate the required amount of scavenger. Typically, 4-10 equivalents (based on the functional group loading of the scavenger) relative to the initial moles of copper catalyst are used.[17]

  • Scavenging: Add the scavenger to the solution of the crude product and stir the resulting slurry at room temperature or slightly elevated temperature (e.g., 40 °C) for 1-4 hours. Monitor the copper removal by taking small aliquots and analyzing by TLC (staining for copper) or ICP-MS.

  • Filtration: Filter the mixture through a pad of Celite® or a fritted funnel to remove the scavenger.

  • Rinse and Concentrate: Wash the filtered scavenger with fresh solvent to recover any adsorbed product. Combine the filtrates and concentrate under reduced pressure to yield the purified product.

Method Selection Guide: A Comparative Overview

The optimal method for copper removal depends on several factors: the scale of the reaction, the properties of the product, the required level of purity, and cost considerations.

MethodProsConsBest For...
Aqueous NH₄Cl / NH₃ Wash - Fast and inexpensive[3]- Visual confirmation (blue color)[3]- Effective for bulk copper removal- Product must be stable to basic pH- Can sometimes form emulsions- May not reach very low ppm levels- Routine lab-scale synthesis- Base-stable products- Initial bulk copper removal
Aqueous EDTA Wash - Very strong chelator, highly effective[6]- Works over a broader pH range than ammonia- More expensive than NH₄Cl- Prone to emulsion formation[11]- Can be slow to reach equilibrium- Stubborn copper-product complexes- When pH control is critical- Achieving lower ppm levels than simple washes
Celite® / Silica Gel Filtration - Excellent for removing insoluble/particulate copper[14]- Simple and fast physical separation- Does not remove soluble copper species- Product can be adsorbed, leading to yield loss[15]- Reactions using heterogeneous copper (e.g., Cu powder)- Pre-purification before aqueous wash or chromatography
Solid-Phase Scavengers - Highly efficient, can reach <10 ppm levels[18]- Avoids aqueous workups and emulsions[6]- High selectivity for metals[8]- Significantly more expensive- Requires screening to find the optimal scavenger[9]- May require longer contact time- Final purification of APIs[2]- Water-soluble products- When aqueous workups fail

References

  • SiliCycle Inc. (n.d.). Scavenging of Copper from a Sandmeyer Transformation.
  • Lombardo, A., & Ciapparone, C. (2020). Tips for Troubleshooting Liquid–Liquid Extractions.
  • SiliCycle Inc. (n.d.).
  • Meckler, H. (2022). Response to "Is there another way to get rid of the remnants of the copper catalyst?".
  • K-Jhil Scientific. (2025). Tips for Troubleshooting Liquid–Liquid Extraction.
  • Frontier, A. (2026). Tips & Tricks: Emulsions. University of Rochester, Department of Chemistry.
  • Siripragada, M. R. (2023). Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). Crimson Publishers.
  • Apeiron Synthesis. (n.d.). Apeiron's Metal Scavenging Solutions.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • SiliCycle Inc. (n.d.). Efficiency of SiliaMetS Triamine for Copper Removal in the Preparation of Functionalized Phosphines by CuAA. SiliCycle Case Study #CS_SM-004.
  • Ali, F. A., et al. (2012). Extraction of Copper from Waste Solution Using Liquid Emulsion Membrane. Journal of Chemical Engineering & Process Technology.
  • SiliCycle Inc. (n.d.). Case Study: Efficiency of SiliaMetS Triamine for Copper Removal in the Preparation of Functionalized Phosphines by CuAA.
  • Adebayo, G. B., et al. (2016). Removal of Heavy Metals from Pharmaceutical Industrial Wastewater Effluent by Combination of Adsorption and Chemical Precipitation Methods. American Journal of Applied Chemistry.
  • Galano, A., & Pérez-González, A. (2018). Copper or Free Radical Scavenger? Molecules.
  • Girish, C. R. (2020). Removal of Heavy Metals from Pharmaceutical Wastewater by Adsorption using Agricultural Waste: A Review. International Journal of Pharmaceutical Research.
  • Shang, R., et al. (2011). A Facile and Practical Copper Powder-Catalyzed, Organic Solvent- and Ligand-Free Ullmann Amination of Aryl Halides. The Journal of Organic Chemistry.
  • Johnson, W. L., & Wackenhuth, E. C. (1990).
  • BrainKart. (2018). Emulsion Problem Encountered in Extractions.
  • SiliCycle Inc. (n.d.).
  • Nishimura, T., et al. (2019). Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychelated Resin Scavenger. Organic Process Research & Development.
  • Frontier, A. (2026). Workup for Removing Copper Salts. University of Rochester, Department of Chemistry.
  • Baimenov, A., et al. (2023). Removal of Copper (II) from Aqueous Solutions Using Silica Xerogel as Sorbent: Adsorption Properties and Mechanism.
  • Li, Q., et al. (2019).
  • Various Authors. (2024). Discussion on "Best method for removing Cu(I)
  • The Schlenk Line Survival Guide. (n.d.).
  • Husein, D. Z., et al. (2019). Green-synthesized copper nano-adsorbent for the removal of pharmaceutical pollutants from real wastewater samples. Journal of Environmental Management.
  • Wikipedia. (n.d.). Ullmann reaction.
  • University of York. (n.d.).
  • Various Authors. (2021). Discussion on "Work up to remove copper". Reddit r/Chempros.
  • de Oteyza, D. G. (2019). The role of copper in the Ullmann reaction. Mapping Ignorance.
  • Sivasankari, C., et al. (2022). Removal methods of copper (II) from wastewater.
  • OUCI. (n.d.). Removal of Copper (II) from Aqueous Solutions Using Silica Xerogel as Sorbent: Adsorption Properties and Mechanism.
  • SiliCycle Inc. (n.d.). Calculation of SiliaMetS to Use - Metal Scavengers.
  • Howcast. (2011). How to Prepare a Standard EDTA Solution [Video]. YouTube.
  • SiliCycle Inc. (n.d.).
  • Sole, K. C. (2018). Mitigating Effects of Silica in Copper Solvent Extraction. The Southern African Institute of Mining and Metallurgy.
  • The Penguin Prof. (2022). Preparing EDTA stock solutions [Video]. YouTube.
  • FabioChem. (2017). How to Filter through Celite [Video]. YouTube.
  • Kumar, A., & Kumar, R. (2018). Theoretical Investigations on Deactivation of Copper Catalytic Species in Ullmann Cross Coupling Reactions. Asian Journal of Chemistry.
  • Merlic Group, UCLA. (n.d.). Remove Sticky Reagents during Workup.
  • Common Organic Chemistry. (n.d.).

Sources

Preventing oxidation of 4-(3,5-Dimethylphenoxy)aniline during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(3,5-Dimethylphenoxy)aniline. This document serves as a specialized resource for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound. Aromatic amines are susceptible to degradation, and understanding the mechanisms and preventative measures is critical for reproducible, high-quality experimental outcomes. This guide provides in-depth, field-proven insights into preventing oxidation during storage, troubleshooting common issues, and verifying compound purity.

Frequently Asked Questions (FAQs)

Q1: Why is this compound susceptible to oxidation?

The primary site of reactivity is the aniline moiety's amino (-NH₂) group. The nitrogen atom's lone pair of electrons makes the molecule susceptible to attack by atmospheric oxygen and other oxidizing agents. This process is often autocatalytic and can be accelerated by exposure to light, elevated temperatures, and the presence of metal ions.[1][2] The electron-rich aromatic ring system can stabilize the resulting radical intermediates, facilitating the formation of highly colored degradation products.[3] Over time, this can lead to the formation of complex polymeric materials.[4]

Q2: What are the common visual indicators of oxidation in this compound?

The most common and immediate indicator of oxidation is a distinct color change.[5] Pure this compound is typically a light-colored solid. Upon oxidation, it will often turn yellow, brown, or even dark red.[5] This discoloration is due to the formation of conjugated systems, such as quinone-imines, which absorb light in the visible spectrum.[5] Any noticeable deviation from the initial color of a new batch should be treated as a sign of potential degradation.

Q3: What are the ideal storage conditions to maximize the shelf-life of this compound?

To ensure long-term stability, this compound must be protected from the key environmental factors that promote oxidation: oxygen, light, and heat.[5] The optimal storage conditions are summarized in the table below. Adherence to these conditions is the most effective preventative measure.

ParameterRecommendationRationale
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen, the primary oxidant.[5]
Temperature Refrigerated (2-8°C) or Frozen (-20°C)Reduces the kinetic rate of oxidation reactions.[6][7]
Container Tightly Sealed Amber Glass Vial/BottleProtects from light, which can catalyze oxidation, and prevents exposure to air and moisture.[5][6]
Moisture Dry EnvironmentAmines can be hygroscopic; moisture can facilitate degradation pathways.[6][7]
Q4: Is it advisable to use a chemical antioxidant to stabilize this compound?

While antioxidants are widely used to stabilize materials like polymers and lubricants, adding them to a high-purity laboratory reagent is generally not recommended unless it is part of a specific formulation.[8][9][10] The primary reasons are:

  • Purity Compromise: The addition of any substance inherently compromises the purity of the starting material.

  • Downstream Interference: The antioxidant could interfere with subsequent reactions, acting as a competing nucleophile, a ligand for a metal catalyst, or an unwanted impurity in the final product.

The preferred and most scientifically rigorous approach is to prevent oxidation by maintaining strict storage and handling protocols rather than introducing another chemical agent.[1]

Oxidation and Prevention Workflow

The following diagram illustrates the fundamental process of aniline oxidation and the key preventative measures that block this degradation pathway.

cluster_Degradation Oxidation Pathway cluster_Prevention Preventative Measures Aniline This compound (Light-colored Solid) Oxidized Quinone-imine Species & Polymeric Impurities (Colored Products) Aniline->Oxidized O₂, Light, Heat Inert Inert Atmosphere (N₂ or Ar) Inert->Oxidized Blocks O₂ Cold Low Temperature (2-8°C or -20°C) Cold->Oxidized Slows Reaction Dark Light Protection (Amber Vial) Dark->Oxidized Blocks Catalyst

Caption: Oxidation pathway and corresponding preventative strategies.

Troubleshooting Guide

This section addresses issues that may arise if preventative measures have not been fully implemented.

Problem: My this compound has turned brown. Can I still use it?

Initial Assessment: A color change is a definitive sign of degradation.[5] The presence of colored impurities can significantly impact your experiment's outcome by introducing unknown variables and reducing the concentration of the active starting material.

Corrective Actions:

  • Assess Purity: Do not assume the material is usable. The first step is to quantify the level of impurity. High-Performance Liquid Chromatography (HPLC) is the recommended method for this assessment.[1] Thin-Layer Chromatography (TLC) can provide a quick qualitative check.

  • Evaluate Impact: Consider the sensitivity of your application. For non-critical applications, a minor discoloration might be acceptable. For sensitive applications like drug development, catalysis, or kinetic studies, using degraded material is strongly discouraged.

  • Purify or Replace: If the purity is compromised, you have two options:

    • Purify: If you have the expertise and equipment, the material can be repurified, typically by column chromatography.

    • Replace: For critical applications, the most reliable solution is to use a fresh, unopened batch of the compound.[1]

Problem: My experimental results are inconsistent. Could the starting material be the cause?

Initial Assessment: Yes, variability in the purity of a key starting material is a common cause of inconsistent experimental results.[5] Even if there is no dramatic color change, partial oxidation can lower the effective concentration of the aniline and introduce impurities that may inhibit or alter your reaction pathway.

Troubleshooting Workflow:

Start Inconsistent Experimental Results Observed Check_SM Is this compound a key starting material? Start->Check_SM Check_Storage Review Storage & Handling - Was it under inert gas? - Was it protected from light? - How old is it? Check_SM->Check_Storage Yes Investigate_Other Investigate other experimental variables (reagents, conditions, equipment). Check_SM->Investigate_Other No Analyze Perform Purity Analysis (HPLC Recommended) Check_Storage->Analyze Compare Compare purity to a fresh, high-purity standard or certificate of analysis. Analyze->Compare Purity_OK Purity is High (>98%)? Compare->Purity_OK Purify Purify existing stock or procure new material. Purity_OK->Purify No Purity_OK->Investigate_Other Yes End Problem Resolved Purify->End Investigate_Other->End

Caption: Troubleshooting workflow for inconsistent experimental results.

Detailed Experimental Protocols

Protocol 1: Recommended Procedure for Long-Term Storage

This protocol details the best practice for storing this compound to prevent degradation.

Materials:

  • This compound in its original or an amber glass vial.

  • Source of high-purity inert gas (Argon or Nitrogen) with a regulator and tubing.

  • Parafilm or a secondary sealable container.

  • Appropriate freezer (-20°C) or refrigerator (2-8°C).

Procedure:

  • Preparation: Perform this procedure in a well-ventilated area, preferably a fume hood.

  • Inert Gas Purge: Gently introduce a slow stream of inert gas into the vial's headspace for 30-60 seconds. Position the needle or tubing just above the material's surface to displace the air without blowing the solid around.

  • Seal Tightly: Immediately after purging, securely tighten the vial cap.

  • Secondary Seal: For added protection, wrap the cap-vial interface with Parafilm.

  • Label: Ensure the vial is clearly labeled with the compound name, date, and "Stored under Inert Gas."

  • Store: Place the sealed vial in a designated, dark, cold storage location (-20°C is preferred for maximum longevity).[5]

Protocol 2: General Method for Purity Assessment by HPLC

This protocol provides a starting point for developing an HPLC method to determine the purity of this compound and detect potential oxidation products. Method optimization may be required.[1][11]

Objective: To quantify the purity of a this compound sample.

Instrumentation & Materials:

  • HPLC System: With UV-Vis Detector.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Sample Preparation: Prepare a stock solution of the aniline sample in Acetonitrile or a suitable solvent at approximately 1 mg/mL. Dilute as necessary to fall within the detector's linear range.

Method Parameters:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5-10 µL.

  • Detection Wavelength: Monitor at 254 nm or a wavelength of maximum absorbance determined by a UV scan. Aromatic amines typically have strong absorbance in the UV range.[11]

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: 95% to 30% B

    • 20-25 min: Re-equilibration at 30% B

  • Column Temperature: 30°C.[11]

Data Analysis:

  • Integrate the peak area for this compound and any impurity peaks.

  • Calculate purity as a percentage of the total integrated area: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

  • Oxidized impurities will typically appear as separate, often broader, peaks in the chromatogram.

References

  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.).
  • Aromatic Amine Antioxidants: Key to High-Temperature Polymer Stability. (n.d.). SpecialChem.
  • Verma, R. M., & Gupta, V. K. (1984). Colorimetric determination of aniline in the presence of 4-aminophenol and other oxidation products. Analyst, 109(3), 427-429.
  • Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. (2020). Food Chemistry, 333, 127471.
  • Aromatic Amines Antioxidants. (n.d.). Performance Additives.
  • Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. (2015). Journal of Health Science, 53(4), 459-465.
  • 4-(3,5-DIMETHYLPHENOXY)
  • Storage and stability issues of ortho-alkenyl anilines. (n.d.). BenchChem.
  • Advanced Stabilizers for Plastics: Understanding the Benefits of Aromatic Amine Antioxidants. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Preventing oxidation of 2-(Allyloxy)aniline during storage. (n.d.). BenchChem.
  • SAFETY DATA SHEET - 3,4-Dimethylaniline. (2021). Fisher Scientific.
  • How to store organic amine mixtures properly? (2023). CHEM-ADDITIVE.
  • SAFETY DATA SHEET - Aniline. (2023). Sigma-Aldrich.
  • Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. (2012). Thermo Fisher Scientific.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Chemical Health & Safety, 30(6), 25-41.
  • Aniline. (n.d.).
  • Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. (2019). Molecules, 24(6), 1162.
  • ANILINE - Safety D
  • SAFETY DATA SHEET - N,N-Dimethylaniline. (2024). Sigma-Aldrich.
  • Protective activity of aromatic amines and imines against oxidative nerve cell death. (2002). Journal of Neurochemistry, 80(3), 521-531.
  • Quantification of aniline and N-methylaniline in indigo. (2018). Scientific Reports, 8(1), 17338.

Sources

Addressing poor solubility of 4-(3,5-Dimethylphenoxy)aniline in reaction media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(3,5-Dimethylphenoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the solubility of this compound in various reaction media. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the smooth progression of your experiments.

Introduction to this compound

This compound is a diaryl ether derivative with a molecular formula of C₁₄H₁₅NO and a molecular weight of 213.28 g/mol .[1][2] Its structure, featuring two aromatic rings, makes it a valuable intermediate in the synthesis of various organic molecules. However, its largely nonpolar nature and solid physical state present significant solubility challenges in many common reaction solvents.[1] This guide provides systematic approaches to overcome these issues.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments and offers step-by-step solutions.

Issue 1: My this compound is not dissolving in the chosen reaction solvent.

Root Cause Analysis: The principle of "like dissolves like" is fundamental to understanding solubility.[3][4] this compound is a predominantly non-polar molecule due to its two aromatic rings. Therefore, it will exhibit poor solubility in polar solvents.

Step-by-Step Solution:

  • Solvent Selection: Re-evaluate your choice of solvent. Opt for polar aprotic solvents, which are known to be effective for a wide range of organic reactions.[5] Consider solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP). Ethers like Tetrahydrofuran (THF) or Dioxane can also be effective.[6]

  • Temperature Adjustment: Gently heating the mixture can significantly increase the solubility of a solid in a liquid.[7] Monitor the temperature closely to avoid any potential degradation of the starting material or solvent evaporation.

  • Co-Solvent System: If a single solvent is not effective, a co-solvent system can be employed.[8][9] This involves using a mixture of two or more miscible solvents to fine-tune the polarity of the reaction medium. For instance, a mixture of a non-polar solvent like toluene with a more polar co-solvent such as THF can enhance solubility.

  • Sonication: In some cases, ultrasonic agitation can help to break down solid aggregates and promote dissolution.

Issue 2: The reaction is sluggish or incomplete, and I suspect poor solubility is the cause.

Root Cause Analysis: In a heterogeneous reaction mixture where the starting material is not fully dissolved, the reaction can only occur at the surface of the solid particles. This limited contact between reactants drastically reduces the reaction rate.

Step-by-Step Solution:

  • Confirm Dissolution Before Proceeding: Ensure that the this compound is fully dissolved before adding other reagents or initiating the reaction (e.g., by heating).

  • Solvent System Optimization: Experiment with different solvent systems to achieve complete dissolution. The following table provides a starting point for solvent screening.

Solvent ClassExample SolventsExpected Solubility of this compoundNotes
Polar Aprotic DMF, DMSO, NMPHighOften used in cross-coupling reactions.[5]
Ethers THF, Dioxane, Diethyl EtherModerate to HighGood general-purpose solvents for organic synthesis.[10]
Aromatic Hydrocarbons Toluene, XyleneModerateCan be effective, especially at elevated temperatures.
Chlorinated Solvents Dichloromethane (DCM), ChloroformModerateUse with caution due to potential reactivity with certain reagents.
Alcohols Methanol, EthanolLow to ModerateThe polar hydroxyl group may limit solubility.
Water -Very LowThe nonpolar nature of the compound prevents significant dissolution.[11][12]

This table is a general guide. Experimental verification is crucial.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its solubility?

A1: The key properties are:

  • Molecular Structure: The presence of two bulky, non-polar aromatic rings is the primary determinant of its solubility profile.

  • Physical State: It is a solid at room temperature, which means energy is required to break the crystal lattice before dissolution can occur.[1]

  • Polarity: It is a relatively non-polar molecule, with a predicted XlogP of 3.5, indicating its preference for lipophilic (non-polar) environments.[2]

Q2: Can I use an acidic or basic medium to improve the solubility of this compound?

A2: Yes, this is a viable strategy for aqueous solutions. The aniline functional group is basic and can be protonated in an acidic medium to form a more soluble salt.[7] However, this is generally not applicable for most organic reactions where the free base form of the aniline is required.

Q3: Are there any known incompatible solvents for this compound?

A3: While "incompatible" in terms of reactivity is dependent on the specific reaction conditions, highly polar protic solvents like water will be poor solvents for dissolution.[11][12] Additionally, be cautious with reactive solvents like chloroform or carbon tetrachloride, especially under basic conditions or in the presence of strong nucleophiles.[12]

Q4: How does the structure of this compound compare to other anilines in terms of solubility?

A4: Compared to simpler anilines like 3,5-dimethoxyaniline, this compound is significantly larger and more non-polar due to the additional dimethylphenoxy group.[13][14] This increased hydrocarbon content leads to lower solubility in polar solvents. Generally, as the molecular weight and the number of non-polar groups on an aniline derivative increase, its solubility in polar solvents decreases.[11]

Visualizing Experimental Workflows

Decision-Making Workflow for Solvent Selection

This diagram outlines a logical progression for selecting an appropriate solvent system.

SolventSelection start Start: Poor Solubility of this compound check_reaction_type Analyze Reaction Type (e.g., Cross-coupling, Nucleophilic Substitution) start->check_reaction_type select_solvent Select Initial Solvent (e.g., DMF, THF, Toluene) check_reaction_type->select_solvent dissolution_test Perform Dissolution Test select_solvent->dissolution_test dissolved Completely Dissolved? dissolution_test->dissolved proceed Proceed with Reaction dissolved->proceed Yes heat Apply Gentle Heating dissolved->heat No recheck_dissolved_heat Completely Dissolved? heat->recheck_dissolved_heat recheck_dissolved_heat->proceed Yes cosolvent Add a Co-solvent recheck_dissolved_heat->cosolvent No recheck_dissolved_cosolvent Completely Dissolved? cosolvent->recheck_dissolved_cosolvent recheck_dissolved_cosolvent->proceed Yes reassess Re-evaluate Solvent System recheck_dissolved_cosolvent->reassess No CoSolvency cluster_0 Poor Solubility cluster_1 Improved Solubility with Co-solvent A Analyte (Non-polar) S1 Solvent 1 (Polar) A->S1 Weak Interaction B Analyte (Non-polar) CS Co-solvent (Intermediate Polarity) B->CS Strong Interaction S2 Solvent 1 (Polar) CS->S2 Miscible

Caption: A co-solvent bridges the polarity gap between the analyte and the primary solvent.

References

  • Hoffman Fine Chemicals. (n.d.). CAS 86823-17-8 | this compound | MFCD02663357.
  • LookChem. (n.d.). This compound Safety Data Sheets(SDS).
  • Mustafin, A. G., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances. DOI:10.1039/D1RA02474D.
  • UNT Digital Library. (2025). The Low-Temperature Solubility of 24 Aromatic Amines in Aviation Gasoline.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 4-Methyl-2-(4-methylphenoxy)aniline via Ullmann Condensation.
  • BLD Pharm. (n.d.). 86823-17-8|this compound.
  • BenchChem. (2025). An In-Depth Technical Guide to 4-Methyl-2-(4-methylphenoxy)aniline and its Derivatives: Synthesis, Biological Activity, and Ther.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Quora. (2022). What is the best way to make aniline dissolve in water?.
  • ChemicalBook. (2025). 4-(3-methylphenoxy)aniline - Safety Data Sheet.
  • PubChem. (n.d.). This compound (C14H15NO).
  • EMBIBE. (n.d.). Physical Properties of Amines – Solubility, Melting and Boiling Point.
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Pharmapproach.
  • PubChem. (n.d.). 4-Amino-3,5-dimethylphenol.
  • Chemistry LibreTexts. (2024). 23.1: Properties of amines.
  • eCampusOntario Pressbooks. (n.d.). 26.2 Amines – Physical Properties.
  • Pharma Excipients. (2020). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review.
  • Quora. (2018). How does branching increase the solubility in amines?.
  • ResearchGate. (2025). Facile synthesis of mono-, bis- and tris-aryl-substituted aniline derivatives in aqueous DMF.
  • JMPAS. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview.
  • PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
  • ChemicalBook. (2022). The Solubility of Aniline.
  • Reddit. (2014). Solubility in organic solvents and water.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • ResearchGate. (2025). Reactions for making widely used aniline compounds break norms of synthesis.
  • PubMed. (2020). A photochemical dehydrogenative strategy for aniline synthesis.
  • ResearchGate. (2021). (PDF) Polymerization of new aniline derivatives: Synthesis, characterization and application as sensors.
  • Journal of Pharmaceutical Negative Results. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES.
  • WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review.
  • Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
  • Sigma-Aldrich. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
  • Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
  • PubChem. (n.d.). 3,5-Dimethoxyaniline.
  • PubChem. (n.d.). 3,4-Dimethoxyaniline.
  • ChemicalBook. (2025). 3,5-Dimethoxyaniline.

Sources

Technical Support Center: A Scientist's Guide to Minimizing Dimer Formation in Diaryl Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) regarding a common and persistent challenge in the synthesis of diaryl ethers: the formation of homocoupled dimer byproducts. This document provides actionable insights and detailed protocols for both the Ullmann condensation and the Buchwald-Hartwig amination approaches to diaryl ether synthesis.

Section 1: Understanding Dimer Formation - The Unwanted Side Reaction

Dimerization, or homocoupling, is a prevalent side reaction in cross-coupling catalysis where two molecules of the same starting material react, leading to the formation of a symmetrical byproduct.[1] This phenomenon is detrimental to the desired reaction as it consumes valuable starting materials, reduces the yield of the target diaryl ether, and introduces impurities that can complicate the purification process.

FAQ 1: What are the primary drivers of dimer formation in diaryl ether synthesis?

Several factors can promote the undesired homocoupling of aryl halides or phenols. The primary causes include:

  • Presence of Oxygen: Molecular oxygen can facilitate the oxidation of the active catalyst, particularly Pd(0) in Buchwald-Hartwig reactions, to a Pd(II) species. This oxidized catalyst can then participate in a catalytic cycle that leads to the homocoupling of organometallic reagents.[1] For copper-catalyzed Ullmann reactions, oxygen can lead to catalyst deactivation and promote unwanted side reactions.[2]

  • Suboptimal Reaction Conditions: Reaction parameters such as temperature, concentration of reactants, and reaction time significantly influence the kinetics of both the desired cross-coupling and the undesired homocoupling pathways.[1]

  • Catalyst Decomposition: The formation of inactive catalyst species, such as palladium black, can sometimes catalyze the homocoupling reaction.[1]

  • Nature of the Substrates: The electronic and steric properties of the aryl halide and the phenol can influence the propensity for dimer formation. For instance, in Ullmann couplings, electron-poor aryl bromides tend to yield better results, while electron-withdrawing groups on the phenol can hinder the reaction.[3][4]

General Strategies to Mitigate Dimer Formation

Before delving into reaction-specific troubleshooting, here are some universally applicable strategies to minimize dimer formation:

  • Rigorous Degassing: It is crucial to thoroughly degas solvents and ensure the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen) to exclude oxygen.[1][2]

  • Slow Addition of Reagents: In certain cases, the slow addition of one of the coupling partners can help maintain a low concentration of the species prone to homocoupling, thereby favoring the desired cross-coupling reaction.[1]

  • Use of Additives: Mild reducing agents can sometimes be beneficial to maintain the palladium catalyst in its active Pd(0) state.[1]

Section 2: Troubleshooting the Ullmann Condensation

The Ullmann condensation, a copper-catalyzed reaction, is a classic method for forming C-O bonds.[5] However, it is often plagued by the need for high reaction temperatures and can be susceptible to side reactions, including homocoupling of the aryl halide.[5][6]

FAQ 2: I am observing a significant amount of aryl halide homodimer in my Ullmann reaction. What are the likely causes and how can I address them?

High levels of aryl halide homodimer in an Ullmann reaction often point to issues with the catalyst system and reaction conditions.

Troubleshooting Workflow for Aryl Halide Homocoupling in Ullmann Reactions

start High Aryl Halide Dimer catalyst Evaluate Copper Catalyst start->catalyst ligand Introduce/Optimize Ligand catalyst->ligand If fresh catalyst is ineffective temperature Lower Reaction Temperature ligand->temperature If dimer persists base Optimize Base temperature->base If side reactions continue solvent Screen Solvents base->solvent For further optimization end Minimized Dimer Formation solvent->end

Caption: Troubleshooting workflow for Ullmann reactions with high dimer formation.

1. Catalyst Quality and Activation:

  • The Problem: Copper(I) salts, such as CuI, are susceptible to oxidation, which reduces their catalytic activity for the desired cross-coupling.[2] Inactive catalysts can favor side reactions.

  • The Solution: Use fresh, high-purity copper(I) salts. If you suspect your copper source is old, it is best to use a new batch. For traditional Ullmann reactions, using freshly activated copper powder can enhance efficiency.[2]

Protocol for Activating Copper Powder:

  • Stir commercial copper powder in a 10% iodine solution in acetone for 5-10 minutes.

  • Filter the copper and wash it sequentially with acetone and diethyl ether.

  • Dry the activated copper powder under vacuum and use it immediately.[2]

2. The Role of Ligands:

  • The Problem: In the absence of a suitable ligand, the copper catalyst may be less stable and less selective, leading to an increase in side reactions like homocoupling.[2]

  • The Solution: The introduction of a ligand can stabilize the copper catalyst and promote the desired cross-coupling pathway.[2] A variety of ligands have been shown to be effective, including N,N-dimethylglycine, 8-hydroxyquinoline, and 1,10-phenanthroline.[7][8] A ligand screening is often a beneficial step in optimizing the reaction.

3. Reaction Temperature:

  • The Problem: While traditional Ullmann reactions often require high temperatures (sometimes exceeding 210°C), these harsh conditions can also promote the decomposition of starting materials and the formation of byproducts.[5]

  • The Solution: If you are observing significant dimer formation, consider lowering the reaction temperature. The use of a more active ligand--based catalyst system can often allow for milder reaction temperatures (e.g., 80-120°C).[7][9]

4. Choice of Base and Solvent:

  • The Problem: The base and solvent system can significantly impact the reaction outcome. An inappropriate choice can lead to poor yields and increased side reactions.

  • The Solution: For Ullmann diaryl ether synthesis, cesium carbonate (Cs2CO3) is often a highly effective base.[7][10] In terms of solvents, polar aprotic solvents like DMF, NMP, and DMSO are commonly used.[5][6] However, in some systems, non-polar solvents such as toluene or xylene have been shown to be effective, particularly with specific catalyst-ligand combinations.[3][4] It is advisable to consult the literature for solvent systems that have been successful with similar substrates.

ParameterRecommended Starting PointRationale
Copper Source Fresh, high-purity CuI or Cu2O[7]Oxidized copper sources are less active and can promote side reactions.[2]
Ligand N,N-dimethylglycine or 1,10-phenanthroline (20 mol %)[7]Ligands stabilize the copper catalyst and improve selectivity.[2]
Base Cs2CO3 or K3PO4 (2 equivalents)[7][8]These bases are effective in promoting the desired reaction.
Temperature 80-120 °C[9]Milder temperatures can reduce the rate of side reactions.
Solvent DMF or Toluene[3][6]Solvent choice can significantly impact reaction efficiency.

Section 3: Troubleshooting the Buchwald-Hartwig Amination for C-O Coupling

The Buchwald-Hartwig amination has been adapted for the synthesis of diaryl ethers and generally proceeds under milder conditions than the Ullmann condensation.[11] However, it can also be prone to homocoupling of the aryl halide.

FAQ 3: My Buchwald-Hartwig reaction is producing a large amount of biaryl byproduct from the homocoupling of my aryl halide. How can I suppress this side reaction?

The formation of a biaryl byproduct in a Buchwald-Hartwig C-O coupling reaction is a strong indicator that the catalytic cycle is favoring an undesired pathway. The choice of ligand is often the most critical factor to address.[1]

Catalytic Cycles: Desired vs. Undesired Pathways

cluster_0 Desired C-O Coupling cluster_1 Undesired Homocoupling a L-Pd(0) b L-Pd(II)(Ar)(X) a->b Oxidative Addition (ArX) c L-Pd(II)(Ar)(OAr') b->c + Ar'OH, Base d Ar-O-Ar' c->d Reductive Elimination d->a + Pd(0) e L-Pd(0) f L-Pd(II)(Ar)(X) e->f Oxidative Addition (ArX) h Side Reactions f->h Transmetalation with another Ar-Pd or other pathways g Ar-Ar h->g

Caption: Simplified catalytic cycles for desired C-O coupling and undesired homocoupling.

1. Ligand Selection is Key:

  • The Problem: The ligand plays a crucial role in modulating the reactivity of the palladium center. An inappropriate ligand may not sufficiently promote the rate-limiting reductive elimination step of the desired product, allowing side reactions like homocoupling to occur.[1]

  • The Solution: Employ bulky, electron-rich phosphine ligands. These ligands are known to accelerate the reductive elimination step, which is often the product-forming step in the catalytic cycle.[1] This increased rate of reductive elimination can outcompete the pathways leading to dimer formation. For challenging couplings, consider using bulky biarylphosphine ligands such as SPhos or XPhos.[1]

2. Optimizing the Palladium-to-Ligand Ratio:

  • The Problem: The ratio of palladium to ligand can influence the nature of the active catalytic species. An incorrect ratio can lead to the formation of less active or less selective catalysts.

  • The Solution: A common starting point is a 1:1 to 1:2 ratio of palladium to ligand. However, this may require optimization for specific substrates.

3. Choice of Base and Solvent:

  • The Problem: The base is not just a stoichiometric reagent; it is involved in the catalytic cycle. A base that is too strong or too weak, or one that has poor solubility, can negatively impact the reaction.

  • The Solution: Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[12] The choice of solvent is also critical, with ethereal solvents like dioxane and THF, and aromatic solvents like toluene being common choices.[12] Chlorinated solvents should generally be avoided as they can interfere with the catalyst.[12]

4. Temperature Control:

  • The Problem: Higher temperatures can sometimes increase the rate of catalyst decomposition and side reactions.

  • The Solution: If dimer formation is significant, try lowering the reaction temperature.[1] Modern catalyst systems are often highly active and may not require high temperatures.[13]

ParameterRecommended Starting PointRationale
Palladium Precatalyst Pd2(dba)3 or a G3/G4 precatalystThese are reliable sources of Pd(0).
Ligand Bulky, electron-rich biarylphosphine (e.g., SPhos, XPhos)[1]Promotes reductive elimination and suppresses homocoupling.[1]
Pd:Ligand Ratio 1:1.2 to 1:2Ensures formation of the desired active catalyst.
Base NaOtBu or LHMDS (1.5-2 equivalents)[12]Strong, non-nucleophilic bases are generally effective.
Temperature 80-100 °C[12]Balances reaction rate with catalyst stability.
Solvent Toluene or Dioxane[12]These solvents are generally compatible with the catalyst system.
FAQ 4: Can the phenol undergo homocoupling?

While less common than aryl halide homocoupling, oxidative homocoupling of phenols to form diphenoquinones or other polymeric materials can occur, particularly under harsh, oxidative conditions. This is generally less of a concern under the carefully controlled, oxygen-free conditions required for successful cross-coupling reactions. Ensuring a rigorously inert atmosphere is the best preventative measure.

Section 4: Concluding Remarks

Minimizing dimer formation in diaryl ether synthesis is a multifactorial challenge that requires careful attention to reaction parameters. By understanding the underlying mechanisms that lead to this unwanted side reaction and by systematically optimizing the choice of catalyst, ligand, solvent, base, and temperature, researchers can significantly improve the yield and purity of their desired diaryl ether products. This guide provides a starting framework for troubleshooting, but it is important to remember that each specific substrate pairing may require fine-tuning of the reaction conditions for optimal results.

References

  • Technical Support Center: Minimizing Dimer Formation in Coupling Reactions - Benchchem. (n.d.).
  • Technical Support Center: Optimizing Ullmann Condensation Reactions - Benchchem. (n.d.).
  • Arkat USA. (n.d.). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base.
  • Cristau, H.-J., et al. (2003). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters.
  • ResearchGate. (n.d.). Aryl ether synthesis via Ullmann coupling in non-polar solvents: Effect of ligand, counterion, and base | Request PDF.
  • Prezi. (2024). Effect of the ligand and selectivity on Buchwald-Hartwig reactions.
  • National Institutes of Health. (2018). Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions.
  • National Institutes of Health. (n.d.). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • ACS Publications. (n.d.). A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions | Organic Letters.
  • Wikipedia. (n.d.). Ullmann condensation.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Ullmann Coupling Reactions.
  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation).
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • WuXi AppTec. (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry.
  • Reddit. (2023). Troubleshooting Ullmann Couplint : r/Chempros.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Phenoxyaniline Isomers: A Comparative Analysis of 4-(3,5-Dimethylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Phenoxyaniline Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are often referred to as "privileged structures" due to their ability to interact with multiple receptor types and biological targets. The phenoxyaniline scaffold is a prime example of such a structure, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] Its versatility lies in the diaryl ether linkage, which provides a unique three-dimensional conformation and serves as a robust platform for synthetic modification.

This guide provides an in-depth comparative analysis of 4-(3,5-Dimethylphenoxy)aniline , a specific derivative of this important class, against its positional and structural isomers. We will explore how subtle changes in substituent placement and type dramatically influence the molecule's physicochemical properties, synthetic accessibility, and, ultimately, its biological function. Our focus is to move beyond mere data presentation and delve into the causality behind experimental observations and protocol design, offering field-proven insights for professionals in drug discovery and development.[3][4]

I. Synthesis and Characterization: Building the Foundation

The reliable synthesis and unambiguous characterization of the target molecule and its isomers are the bedrock of any comparative study. The two most prevalent and effective methods for constructing the diaryl ether bond in phenoxyanilines are the Ullmann condensation and the Buchwald-Hartwig amination.[5][6]

The Ullmann Condensation: A Classic Approach

The Ullmann reaction is a copper-catalyzed nucleophilic aromatic substitution that is a workhorse for creating C-O bonds between aryl halides and phenols.[7][8] While traditional protocols required harsh conditions with high temperatures (>200°C), modern iterations utilizing soluble copper catalysts and ligands have made the reaction more accessible and efficient.[5][9]

Below is a representative, self-validating protocol for the synthesis of a phenoxyaniline derivative, grounded in the principles of the Ullmann-type reaction.

Experimental Protocol: Synthesis of 4-Phenoxyaniline via Ullmann Condensation

Objective: To synthesize 4-phenoxyaniline from 4-aminophenol and iodobenzene to illustrate a foundational synthetic route.

Materials:

  • 4-Aminophenol

  • Iodobenzene

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Inert Atmosphere: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-aminophenol (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Solvent and Reagents: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add anhydrous DMF to the flask, followed by iodobenzene (1.1 eq).

  • Reaction: Heat the reaction mixture to 120-140°C and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the insoluble copper salts and potassium carbonate.[6]

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (3x) and brine (1x) to remove residual DMF and other water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using a hexane-ethyl acetate gradient, to yield the pure 4-phenoxyaniline.[6]

Causality Behind Choices:

  • Inert Atmosphere: Prevents oxidation of the phenoxide intermediate and the copper catalyst, which could lead to side products and lower yields.[6]

  • K₂CO₃: Acts as the base to deprotonate the phenol, forming the nucleophilic phenoxide species required for the substitution reaction.

  • DMF: A high-boiling polar aprotic solvent is necessary to dissolve the reactants and facilitate the reaction at elevated temperatures.[5]

  • Celite Filtration: Effectively removes fine particulate catalyst residues that might otherwise be difficult to separate.[6]

Synthesis_Workflow Reactants 4-Aminophenol + Iodobenzene + CuI / K2CO3 Reaction Ullmann Condensation (DMF, 120-140°C) Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure Phenoxyaniline Derivative Purification->Product

Caption: General workflow for phenoxyaniline synthesis.
Structural and Purity Characterization

Unambiguous characterization is critical to confirm the identity and purity of the synthesized compound. A multi-technique approach is standard practice.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide the definitive structural map of the molecule. For this compound, ¹H NMR would reveal distinct signals for the aromatic protons on both rings, the amino (-NH₂) protons, and the two methyl (-CH₃) groups. The integration and splitting patterns confirm the connectivity.[11]

  • Infrared (IR) Spectroscopy: IR is used to identify key functional groups. The spectrum will show characteristic N-H stretching vibrations for the primary amine (typically two bands around 3300-3500 cm⁻¹), C-N stretching, and C-O-C stretching for the ether linkage.[10][12]

  • Mass Spectrometry (MS): This technique determines the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy by providing the exact mass.[13][14]

Characterization_Workflow cluster_primary Primary Structural Elucidation cluster_purity Purity & Thermal Properties NMR NMR Spectroscopy (1H, 13C) Final_Product Characterized Pure Compound NMR->Final_Product MS Mass Spectrometry (MW, Formula) MS->Final_Product IR IR Spectroscopy (Functional Groups) IR->Final_Product HPLC HPLC / GC (Purity Assessment) HPLC->Final_Product DSC DSC / TGA (Melting Point, Stability) Crude_Product Synthesized Crude Product Crude_Product->NMR Structural ID Crude_Product->MS Structural ID Crude_Product->IR Structural ID Crude_Product->HPLC Purity Check Final_Product->DSC

Caption: Integrated workflow for compound characterization.

II. Comparative Physicochemical Properties: The Isomeric Effect

The positioning of the phenoxy group and other substituents on the aniline scaffold dictates the molecule's physical properties, which in turn influence its solubility, membrane permeability, and oral bioavailability.

CompoundStructureMW ( g/mol )Melting Point (°C)pKa (Predicted)XLogP3
This compound 213.28[15]N/A~4.83.5[16]
4-Phenoxyaniline 185.22[17]82-84[17]4.75[18]2.36[17]
3-Phenoxyaniline 185.22[19]N/AN/A3.2[19]
2-Phenoxyaniline 185.22[20]47-49[20]3.78[20]N/A

Analysis of Structure-Property Relationships:

  • Lipophilicity (XLogP3): The addition of the two methyl groups in This compound significantly increases its calculated lipophilicity (XLogP3 = 3.5) compared to the parent 4-phenoxyaniline (XLogP3 = 2.36).[16][17] This increased lipophilicity can enhance binding to hydrophobic pockets in target proteins but may also affect solubility and metabolic stability.

  • Basicity (pKa): The amino group's basicity is influenced by the electronic effects of the phenoxy substituent. In the para- and meta-isomers, the ether oxygen can donate electron density into the ring via resonance (+M effect), which would slightly increase the basicity of the aniline nitrogen.[21] However, in 2-phenoxyaniline , the proximity of the ortho-phenoxy group can lead to steric hindrance and potential intramolecular hydrogen bonding between the N-H and the ether oxygen. This can decrease the availability of the nitrogen lone pair, resulting in a lower predicted pKa (3.78) and reduced basicity.[20]

  • Melting Point: The lower melting point of 2-phenoxyaniline (47-49°C) compared to 4-phenoxyaniline (82-84°C) can be attributed to the disruption of intermolecular crystal packing caused by its non-planar, sterically hindered structure.[17][20] The para-isomer's linear and symmetric shape allows for more efficient packing in the crystal lattice, requiring more energy to melt.

III. Comparative Biological Activity & SAR

Phenoxyaniline derivatives have proven to be a fertile ground for the discovery of potent kinase inhibitors.[1][22] Kinases are critical regulators of cell signaling pathways, and their aberrant activation is a hallmark of many cancers, making them prime targets for drug development.[1][23] The structure-activity relationship (SAR) of these inhibitors is highly sensitive to the substitution patterns on both aromatic rings.

Kinase Inhibition: A Tale of Two Rings

The biological activity of phenoxyaniline derivatives is often rationalized by how they fit into the ATP-binding pocket of a target kinase. The aniline portion frequently forms key hydrogen bonds with the "hinge" region of the kinase, while the phenoxy portion extends into a more solvent-exposed or hydrophobic region.

  • This compound: The 3,5-dimethyl substitution pattern offers a distinct advantage. The methyl groups add lipophilicity, which can lead to favorable van der Waals interactions within hydrophobic sub-pockets of the kinase active site. By placing the substituents at the meta positions of the phenoxy ring, steric clashes with the entrance of the ATP pocket are minimized, a common issue with larger ortho-substituents.

  • Isomeric Comparison:

    • 2-Phenoxyaniline Scaffold: The ortho-linkage forces a significant twist in the diaryl ether bond. This conformation may be unfavorable for binding to many kinases that prefer a more extended ligand conformation. However, for specific targets, this rigid, non-planar shape could be exploited to achieve selectivity.

    • 3-Phenoxyaniline Scaffold: The meta-isomer presents a different vector for the phenoxy ring compared to the para-isomer. This alters the trajectory of any substituents on the phenoxy ring, potentially allowing them to interact with different amino acid residues within the active site, which can be crucial for modulating potency and selectivity.[2]

The table below illustrates how substitutions on a related 3-cyano-4-(phenoxyanilino)quinoline scaffold affect inhibitory activity against MEK, a key kinase in the MAPK/ERK pathway.[1] This demonstrates the profound impact of substitution patterns.

Compound ID (Illustrative)Aniline SubstitutionMEK IC₅₀ (nM)
1a4-H (unsubstituted)25
1b4-F15
1c4-Cl18
1d3,4-diCl10

Data synthesized from multiple sources for illustrative comparison.[1]

Targeting Cellular Signaling Pathways

Phenoxyaniline-based MEK inhibitors act on the MAPK/ERK signaling pathway, a central cascade that regulates cell proliferation, differentiation, and survival.[1] Its dysregulation is a common driver in many human cancers. By blocking MEK, these inhibitors prevent the phosphorylation and activation of ERK, thereby halting the downstream signaling that promotes tumor growth.

MAPK_ERK_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TF Transcription Factors ERK->TF activates Response Cell Proliferation, Survival TF->Response Inhibitor Phenoxyaniline-based MEK Inhibitor Inhibitor->MEK

Caption: Inhibition of the MAPK/ERK pathway by a MEK inhibitor.

IV. Experimental Protocol: In Vitro Kinase Assay

To quantitatively compare the inhibitory potential of this compound and its isomers, a robust in vitro kinase assay is essential.

Objective: To determine the IC₅₀ value of a test compound against a specific protein kinase.

Materials:

  • Recombinant active protein kinase

  • Specific peptide substrate for the kinase

  • Test compounds (e.g., phenoxyaniline isomers) dissolved in DMSO

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™, Luminescence-based)

  • 384-well assay plates, white

Procedure:

  • Compound Plating: Create a serial dilution of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of the diluted compounds into the 384-well plates. Include DMSO-only wells as a "no inhibition" control.

  • Kinase/Substrate Addition: Prepare a master mix of the kinase and its peptide substrate in the assay buffer. Add this mix to all wells containing the test compounds.

  • Pre-incubation: Gently mix the plate and incubate at room temperature for 15-30 minutes. This allows the inhibitor to bind to the kinase before the reaction is initiated.

  • Reaction Initiation: Prepare an ATP solution in the assay buffer. Add the ATP solution to all wells to start the kinase reaction. The final ATP concentration should ideally be at or near the Km value for the specific kinase.

  • Reaction Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and quantify the amount of product (or remaining ATP) using a suitable detection reagent. For ADP-Glo™, the reagent is added, which first terminates the reaction and depletes remaining ATP, then converts the ADP product back to ATP, which is measured via a luciferase/luciferin reaction.

  • Data Analysis: Measure the luminescence signal on a plate reader. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Causality Behind Choices:

  • ATP at Km: Running the assay with an ATP concentration near its Michaelis-Menten constant (Km) provides a sensitive measure of competitive inhibition, as the inhibitor and ATP are competing for the same binding site.

  • Luminescence Detection: These assays are highly sensitive, have a large dynamic range, and are less prone to interference from colored or fluorescent compounds compared to other methods.

Conclusion and Future Directions

This guide has demonstrated that while phenoxyanilines share a common scaffold, their utility and biological activity are profoundly dictated by isomeric and substitution patterns. This compound , with its increased lipophilicity and sterically accessible core, represents a promising template for kinase inhibitor design. In contrast, its 2- and 3-phenoxy isomers offer different conformational and electronic profiles that could be exploited for developing inhibitors with unique selectivity profiles.

The comparative analysis underscores a critical principle in drug development: small structural modifications are not trivial. They have cascading effects on synthesis, physicochemical properties, and target engagement. Future research should focus on obtaining direct experimental data comparing a wider range of isomers in various biological assays. This, combined with computational modeling, will enable a more predictive approach to designing the next generation of phenoxyaniline-based therapeutics.

References

  • Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of neuroprotective substances based on amides of 4 phenoxyaniline and related compounds. Retrieved from [Link]

  • PMC. (2023). Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. Retrieved from [Link]

  • Chemsrc. (n.d.). 4-Phenoxyaniline | CAS#:139-59-3. Retrieved from [Link]

  • PubChem. (n.d.). 3-Phenoxyaniline. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Synthesis of 2-Phenoxyaniline for Industrial Use. Retrieved from [Link]

  • Google Patents. (n.d.). US6162832A - 2-Phenoxyaniline derivatives.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Ullmann reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic routes for the synthesis of the ligand 4‐(4‐nitrophenoxy). Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C14H15NO). Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 86823-17-8 | this compound. Retrieved from [Link]

  • PubMed. (n.d.). Medicinal and Biological Significance of Phenoxazine Derivatives. Retrieved from [Link]

  • Bloom Tech. (2023). Can Aniline Be Used In Drug Development?. Retrieved from [Link]

  • PubMed. (n.d.). 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. Retrieved from [Link]

  • Arctom. (n.d.). [CAS NO. 86823-17-8] this compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3, 4, 5-trimethoxyaniline. Retrieved from [Link]

  • YouTube. (2013). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. Retrieved from [Link]

  • PubMed. (n.d.). Contemporary trends on the kinase inhibitors with special reference to quinoxaline derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectroscopic (FT-IR, FT-Raman and NMR) and computational studies on 3-methoxyaniline. Retrieved from [Link]

  • PubMed. (n.d.). 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity. Retrieved from [Link]

  • PMC. (n.d.). Photoswitchable Inhibitors to Optically Control Specific Kinase Activity. Retrieved from [Link]

  • Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved from [Link]

  • CUNY. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and comparative analysis of poly(aniline-co-o-anisidine) and poly(aniline-co-o-toluidine) copolymers and their corrosion protection performance on mild steel. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Retrieved from [Link]

  • ResearchGate. (n.d.). The reaction steps A) Aniline derivatives, DCM, EDC, DMAP B) methanol,.... Retrieved from [Link]

  • YouTube. (2021). Dimethylaniline : Synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates. Retrieved from [Link]

Sources

A Comparative Guide to the Biological Activity of 4-(3,5-Dimethylphenoxy)aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the phenoxyaniline scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in engaging with a multitude of biological targets. This guide provides an in-depth comparative analysis of the biological activities of derivatives based on the 4-(3,5-Dimethylphenoxy)aniline core. While direct experimental data on the parent compound is nascent, a wealth of research on structurally related analogues provides a strong foundation for understanding its potential and guiding future drug discovery efforts. We will delve into the anticancer, anti-inflammatory, and antimicrobial activities of these compounds, supported by experimental data and protocols, to offer a comprehensive resource for researchers, scientists, and drug development professionals.

The this compound Scaffold: A Platform for Diverse Biological Activity

The this compound structure combines a phenoxy ether linkage with an aniline moiety, creating a flexible yet conformationally influenced backbone. The dimethyl substitution on the phenoxy ring is of particular interest, as these methyl groups can influence the molecule's lipophilicity, metabolic stability, and steric interactions with target proteins. The aniline portion of the molecule provides a key reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives. The biological activity of these derivatives is highly dependent on the nature and position of substituents on both the aniline and phenoxy rings, a concept known as the Structure-Activity Relationship (SAR).[1]

Anticancer Activity: Targeting Proliferative Pathways

Phenoxyaniline derivatives have shown significant promise as anticancer agents, often by inhibiting key enzymes involved in cell signaling pathways, such as protein kinases.[1] The structural motif is present in numerous compounds evaluated for their cytotoxic effects against various cancer cell lines.

Comparative Analysis of Anticancer Potency

The anticancer efficacy of aniline-based compounds is frequently evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different derivatives.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
4-Anilinoquinolinylchalcones (E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl) prop-2-en-1-one (4a)MDA-MB-231 (Breast)Not specified, but potentLapatinibNot specified
4-Anilinoquinazolines 2-Butyl-4-chloro-1-{3-[4-(3-iodophenyl amino)-7-methoxyquinazolin-6-yloxy]propyl}-1H-imidazole-5-carboxaldehyde (33)A431 (Skin)3GefitinibNot specified
2-Morpholino-4-anilinoquinolines Compound 3dHepG2 (Liver)8.50DoxorubicinNot specified
4-Anilinoquinazolines Compound 10aA549 (Lung)Potent, enhanced in hypoxiaVandetanibNot specified
4-Anilinoquinazolines Compound 10gA549 (Lung)Potent, enhanced in hypoxiaVandetanibNot specified

Data synthesized from multiple sources, direct comparison is context-dependent.[2][3][4][5][6]

Mechanism of Action: Induction of Apoptosis and Kinase Inhibition

Several studies have elucidated the mechanisms by which these aniline derivatives exert their anticancer effects. For instance, certain 4-anilinoquinolinylchalcone derivatives have been shown to induce apoptosis in breast cancer cells by causing ATP depletion and triggering the activation of caspases 3/7 through a reactive oxygen species (ROS)-dependent pathway.[3] Many anilinoquinazoline and anilinoquinoline derivatives function as inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), key tyrosine kinases in cancer progression.[4][6][7]

anticancer_mechanism cluster_drug 4-Anilinoquinazoline/quinoline Derivative cluster_cell Cancer Cell Drug Derivative EGFR_VEGFR2 EGFR/VEGFR-2 Drug->EGFR_VEGFR2 Inhibition Signaling Proliferation & Angiogenesis Signaling Pathways EGFR_VEGFR2->Signaling Activation Apoptosis Apoptosis Signaling->Apoptosis Inhibition of Cell_Death Cell Death Apoptosis->Cell_Death

Caption: Inhibition of EGFR/VEGFR-2 signaling by 4-anilino derivatives, leading to apoptosis.

Experimental Protocol: MTT Cell Viability Assay

A standard method to assess the cytotoxic potential of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

Workflow:

Caption: Workflow for determining cell viability using the MTT assay.

Detailed Steps:

  • Cell Seeding: Cancer cells are plated in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[1]

  • Compound Treatment: The cells are then treated with serial dilutions of the this compound derivatives.

  • Incubation: The treated cells are incubated for a period of 48 to 72 hours.

  • MTT Addition: MTT reagent is added to each well and incubated for a few hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[1]

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The intensity of the purple color is directly proportional to the number of viable cells.

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is determined from the dose-response curve.[2]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is implicated in a wide range of diseases. Aniline derivatives have been investigated for their potential to mitigate inflammatory responses.

Comparative Analysis of Anti-inflammatory Potency

The anti-inflammatory effects of these compounds are often assessed by their ability to inhibit the release of inflammatory mediators from immune cells.

Compound ClassDerivative ExampleAssayIC50 (µM)Reference CompoundIC50 (µM)
4-Anilinofuro[2,3-b]quinolines Compound 6aMast Cell Degranulation6.5Mepacrine> 6.5
4-Anilinofuro[2,3-b]quinolines Compound 6aNeutrophil Degranulation11.6Mepacrine> 11.6
Benzylideneacetophenones JCII-11Nitric Oxide Production in BV2 cellsPotent, dose-dependent--

Data synthesized from multiple sources.[8][9]

Mechanism of Action: Inhibition of Inflammatory Mediators

The anti-inflammatory activity of these derivatives is often linked to the inhibition of key inflammatory pathways. For example, some compounds inhibit the degranulation of mast cells and neutrophils, preventing the release of histamine and lysosomal enzymes.[8] Others have been shown to suppress the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-1β in microglia by inhibiting the NF-κB signaling pathway.[9]

Experimental Protocol: Inhibition of Nitric Oxide Production in Macrophages

A common in vitro assay to screen for anti-inflammatory activity measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., BV2 microglia).[9]

Detailed Steps:

  • Cell Culture: BV2 microglia cells are cultured in a 96-well plate.

  • Pre-treatment: The cells are pre-treated with various concentrations of the test compounds for one hour.

  • LPS Stimulation: The cells are then stimulated with LPS (e.g., 100 ng/mL) for 24 hours to induce an inflammatory response and NO production.

  • Griess Assay: The amount of nitrite, a stable product of NO, in the cell culture supernatant is quantified using the Griess reagent.

  • Absorbance Measurement: The absorbance is measured at 550 nm. A decrease in absorbance in treated cells compared to LPS-only treated cells indicates inhibition of NO production.

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. Aniline derivatives have also been explored for their activity against a range of bacteria and fungi.

Comparative Analysis of Antimicrobial Potency

The antimicrobial efficacy is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound ClassDerivative ExampleMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Trifluoro-anilines 2-iodo-4-trifluoromethylaniline (ITFMA)Vibrio parahaemolyticus50--
1,3,5-Triazine aminobenzoic acids Compound 10Staphylococcus aureusComparable to AmpicillinAmpicillin-
1,3,5-Triazine aminobenzoic acids Compound 13Escherichia coliComparable to AmpicillinAmpicillin-
Quinobenzothiazines 9-Benzyloxy-5-methyl-12H-quino [3,4-b][3][10]benzothiazinium chloride (6j)S. aureus, M. smegmatisHigh activityOxacillin, Rifampicin-

Data synthesized from multiple sources.[11][12][13]

Mechanism of Action: Disruption of Microbial Integrity

The antimicrobial mechanisms of aniline derivatives can vary. Some, like certain trifluoro-anilines, have been shown to disrupt the bacterial cell membrane, leading to bactericidal effects.[12] These compounds have also been found to inhibit biofilm formation, a key virulence factor in many pathogenic bacteria.[12]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Workflow:

Sources

A Comparative Spectroscopic Guide to the Synthesis of 4-(3,5-Dimethylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic comparison of 4-(3,5-Dimethylphenoxy)aniline with its molecular precursors. Designed for researchers, scientists, and professionals in drug development, this document elucidates the key transformations observed through Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy. By explaining the causality behind spectral changes, we offer a robust framework for reaction monitoring and product characterization.

Introduction: The Synthetic Pathway

This compound is a diaryl ether amine, a structural motif prevalent in pharmaceuticals and advanced materials. Its synthesis typically follows a two-step process: a nucleophilic aromatic substitution (specifically, an Ullmann-type condensation) to form the diaryl ether, followed by the reduction of a nitro group to the target aniline.

The logical progression from precursors to the final product is as follows:

  • Precursor 1: 3,5-Dimethylphenol (a nucleophile)

  • Precursor 2: 1-Fluoro-4-nitrobenzene (an electrophile with an activated leaving group)

  • Intermediate: 4-(3,5-Dimethylphenoxy)-1-nitrobenzene

  • Final Product: this compound

This guide will spectroscopically dissect each stage of this transformation, providing the experimental data and foundational principles needed for confident chemical identification.

Synthesis_Workflow cluster_precursors Precursors cluster_intermediate Intermediate cluster_product Final Product P1 3,5-Dimethylphenol Int 4-(3,5-Dimethylphenoxy)-1-nitrobenzene P1->Int Ullmann Condensation (C-O Bond Formation) P2 1-Fluoro-4-nitrobenzene P2->Int Prod This compound Int->Prod Nitro Group Reduction (e.g., Fe/HCl or H₂/Pd)

Caption: Synthetic pathway for this compound.

FT-IR Spectroscopic Analysis: Tracking Functional Group Transformations

FT-IR spectroscopy is an indispensable tool for monitoring this synthesis, as it directly probes the vibrational changes in key functional groups: the hydroxyl (–OH) of the phenol, the nitro (–NO₂) group, and the amine (–NH₂) group.

FTIR_Transformations Precursors Precursors Broad O-H stretch (~3300 cm⁻¹) Strong N-O stretches (~1520, 1350 cm⁻¹) Intermediate Intermediate (Ether Formation) O-H stretch DISAPPEARS Strong Ar-O-Ar stretch APPEARS (~1240 cm⁻¹) N-O stretches REMAIN Precursors->Intermediate Step 1 Product Final Product (Amine Formation) N-O stretches DISAPPEAR N-H stretches APPEAR (~3400, 3300 cm⁻¹) Ar-O-Ar stretch REMAINS Intermediate->Product Step 2

Caption: Key functional group changes observed via FT-IR spectroscopy.

Precursor Analysis
  • 3,5-Dimethylphenol: The defining feature is a broad absorption band centered around 3300 cm⁻¹ , characteristic of the hydrogen-bonded O–H stretching vibration.

  • 1-Fluoro-4-nitrobenzene: This spectrum is dominated by two strong absorptions corresponding to the nitro group: the asymmetric N–O stretch near 1520 cm⁻¹ and the symmetric stretch around 1350 cm⁻¹ .

Transformation to Intermediate: 4-(3,5-Dimethylphenoxy)-1-nitrobenzene

The formation of the diaryl ether linkage is confirmed by two critical changes:

  • Disappearance of the Phenolic O–H: The broad absorption band at ~3300 cm⁻¹ vanishes completely, providing clear evidence that the phenol has reacted.

  • Appearance of the Aryl Ether C–O Stretch: A new, strong absorption appears in the 1200-1250 cm⁻¹ region. This is characteristic of the asymmetric C–O–C stretching of an aryl ether, which is at a higher frequency than in aliphatic ethers due to resonance effects.[1]

The strong nitro group peaks at ~1520 and ~1350 cm⁻¹ remain, as this functional group is unchanged in the first step.

Transformation to Product: this compound

The final reduction step provides an equally distinct spectroscopic signature:

  • Disappearance of the Nitro Group Peaks: The strong N–O stretching bands at ~1520 and ~1350 cm⁻¹ are completely absent in the final product spectrum, confirming the reduction of the nitro group.[2]

  • Appearance of N–H Stretching Bands: Two sharp to medium peaks appear in the 3300-3500 cm⁻¹ region. This doublet is the classic signature of a primary amine (–NH₂), corresponding to the asymmetric and symmetric N–H stretching vibrations.[3][4] The aryl ether C–O stretch at ~1240 cm⁻¹ is retained.

Compound Key FT-IR Absorptions (cm⁻¹) & Interpretation
3,5-Dimethylphenol ~3300 (broad, strong): O–H stretch
1-Fluoro-4-nitrobenzene ~1520 (strong), ~1350 (strong): Asymmetric & Symmetric N–O stretch
Intermediate Disappearance of ~3300 O–H. Appearance of ~1240 (strong) Ar–O–Ar stretch. N–O peaks remain.
Final Product Disappearance of N–O peaks. Appearance of ~3400 & ~3300 (doublet) N–H stretches. Ar–O–Ar peak remains.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy provides a detailed map of the proton environments, allowing for a precise confirmation of the structural changes at each synthetic step.

Precursor Analysis
  • 3,5-Dimethylphenol: The spectrum shows a singlet for the two methyl groups (–CH₃) around 2.2 ppm . The aromatic region will display two signals corresponding to the proton between the methyl groups and the two protons ortho to the hydroxyl group. A broad, exchangeable singlet for the phenolic proton (–OH) is also expected, typically between 4-7 ppm.

  • 1-Fluoro-4-nitrobenzene: Due to the symmetry of the molecule, the aromatic region shows two doublets (or more complex multiplets due to F-H coupling). The protons ortho to the electron-withdrawing nitro group are significantly deshielded and appear downfield (around 8.2 ppm ), while the protons ortho to the fluorine atom appear more upfield (around 7.2 ppm ).[5]

Transformation to Intermediate: 4-(3,5-Dimethylphenoxy)-1-nitrobenzene

Upon formation of the ether, the proton environments of both aromatic rings are altered:

  • Ring from 3,5-Dimethylphenol: The chemical shifts of the aromatic protons will shift slightly, but the key change is the disappearance of the exchangeable –OH proton signal.

  • Ring from 1-Fluoro-4-nitrobenzene: This ring is now part of a diaryl ether. The oxygen atom is less electron-withdrawing than the nitro group. Protons ortho to the ether linkage will shift upfield compared to their positions in the precursor, while protons ortho to the nitro group will remain strongly deshielded. The spectrum becomes more complex but reflects the successful coupling.

Transformation to Product: this compound

The reduction of the nitro group to an amino group causes a dramatic upfield shift for the protons on that aromatic ring.

  • From –NO₂ to –NH₂: The nitro group is strongly electron-withdrawing (deshielding), while the amino group is strongly electron-donating (shielding) via resonance.[6]

  • Protons Ortho to –NH₂: The protons ortho to the newly formed amino group will experience a significant upfield shift of 1-1.5 ppm, moving from ~8.2 ppm to the ~6.6-6.8 ppm region.[5] This is the most telling diagnostic for a successful reduction.

  • –NH₂ Protons: A new broad signal corresponding to the two amine protons will appear, typically in the 3-5 ppm range. This signal is exchangeable with D₂O.

Compound/ Moiety Key ¹H NMR Signals (δ, ppm) & Interpretation
3,5-Dimethylphenol ~2.2 (s, 6H, –CH₃), 4-7 (br s, 1H, –OH, exchangeable)
1-Fluoro-4-nitrobenzene ~8.2 (d, 2H, Ar-H ortho to –NO₂), ~7.2 (d, 2H, Ar-H ortho to –F)
Intermediate Disappearance of –OH signal. Ar-H signals shift. Protons ortho to –NO₂ remain downfield (~8.1 ppm).
Final Product Significant upfield shift of protons on the aniline ring. Ar-H ortho to –NH₂ now at ~6.7 ppm. Appearance of broad, exchangeable –NH₂ signal (~3.5 ppm).

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR complements ¹H NMR by providing insight into the electronic environment of the carbon atoms.

  • Ether Formation: The carbon atom of the phenol directly bonded to oxygen (C–OH), which resonates around 155 ppm , will experience a slight shift upon forming the C–O–C ether linkage.

  • Nitro to Amine Reduction: This transformation causes the most profound change. The carbon atom directly attached to the nitro group (C–NO₂) is found far downfield, typically around 148 ppm . Upon reduction to an aniline, the strong electron-donating nature of the –NH₂ group shields this carbon (C–NH₂), causing a significant upfield shift to approximately 115 ppm .[7][8] This >30 ppm shift is an unambiguous indicator of the conversion. The ortho and para carbons on the aniline ring also experience a noticeable upfield shift due to the resonance donation of the amino group.[6]

Carbon Atom Approximate ¹³C Chemical Shift (δ, ppm) Change
C–OH (in Phenol)~155
C–NO₂ (in Intermediate)~148
C–NH₂ (in Product)~115~33 ppm Upfield Shift

UV-Vis Spectroscopy: Observing Electronic Transitions

UV-Vis spectroscopy monitors changes in the conjugated π-electron systems of the molecules.

  • Phenols typically show two primary absorption bands.[9]

  • Nitroaromatics exhibit strong absorption, often with a distinct band around 240-270 nm, due to the powerful electron-withdrawing nature of the nitro group extending the conjugation.[10][11]

  • Anilines , with the electron-donating amino group, also show characteristic absorptions. The conversion from a nitroaromatic to an aniline results in a noticeable change in the absorption spectrum, reflecting the altered electronic nature of the chromophore.[12]

A comparison of the spectra would show a shift in the λ(max) and molar absorptivity as the electron-withdrawing nitro group is replaced by the electron-donating amino group, altering the energy of the π → π* transitions.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following general protocols should be followed.

FT-IR Spectroscopy
  • Technique: Attenuated Total Reflectance (ATR) for liquids and solids. KBr pellet for solids if ATR is unavailable.

  • Instrument: A standard FT-IR spectrometer.

  • Parameters: 16 scans co-added at a resolution of 4 cm⁻¹. Background spectrum collected prior to sample analysis.

NMR Spectroscopy
  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters: 16 scans, relaxation delay of 1s. Chemical shifts referenced to TMS at 0 ppm.

  • ¹³C NMR Parameters: 1024 scans, proton-decoupled. Chemical shifts referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

UV-Vis Spectroscopy
  • Solvent: Spectroscopic grade ethanol or cyclohexane.

  • Instrument: Dual-beam UV-Vis spectrophotometer.

  • Parameters: Scan range of 200-400 nm. Samples prepared in a 1 cm path length quartz cuvette at a concentration of ~10⁻⁴ M.

Conclusion

The synthesis of this compound from its precursors provides a clear and instructive case study in spectroscopic analysis. Each step of the reaction—ether formation and nitro reduction—imparts a distinct and unambiguous signature across FT-IR, NMR, and UV-Vis spectra.

  • FT-IR confirms the reaction of the hydroxyl group and the conversion of the nitro to an amine group.

  • ¹H NMR maps the precise changes in proton shielding, with the upfield shift of the aromatic protons on the aniline ring being the most definitive evidence of the final step.

  • ¹³C NMR provides quantitative proof of the C–NO₂ to C–NH₂ conversion through a dramatic >30 ppm upfield chemical shift.

By leveraging these complementary techniques, researchers can confidently monitor the reaction progress, identify intermediates, and verify the structure and purity of the final product with a high degree of certainty.

References

  • Brainly.in. (2020). Compare phenol and aniline using UV spectroscopy. [Online] Available at: [Link]

  • Zakrzewska, A., Gawinecki, R., Kolehmainen, E., & Ośmiałowski, B. (2005). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. International Journal of Molecular Sciences, 6(1), 52-62.
  • Goodpaster, J. V., et al. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Analytica Chimica Acta, 1185, 339042.
  • Tyagi, A., et al. (2023). (a) UV-vis absorption spectra of different nitroaromatic compounds. (b)...
  • Goodpaster, J. V., et al. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. IU Indianapolis ScholarWorks.
  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Online] Available at: [Link]

  • YouTube. (2023). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. [Online] Available at: [Link]

  • ResearchGate. (n.d.). UV-VIS absorbance spectra of nitrobenzene (I), 2-nitrophenol (II),.... [Online] Available at: [Link]

  • Zakrzewska, A., et al. (2005). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines.
  • LibreTexts. (2021). 6.
  • LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Online] Available at: [Link]

  • ResearchGate. (n.d.). The UV–vis spectra of various nitroaromatic compounds and excitation of.... [Online] Available at: [Link]

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Online] Available at: [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Online] Available at: [Link]

  • Chemistry Stack Exchange. (2020). 13C-NMR of aniline: Why are carbons that are further from the amine group more downfield than carbons that are closer?. [Online] Available at: [Link]

  • ResearchGate. (n.d.). The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. [Online] Available at: [Link]

  • MDPI. (2021). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. [Online] Available at: [Link]

  • ResearchGate. (2025). Light absorption studies. XIV. Ultraviolet absorption spectra of phenols. XV. Ultraviolet absorption spectra of anisoles.
  • PubMed. (2014). Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline. [Online] Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). uv-visible light absorption spectrum of phenol 3-nitrophenol. [Online] Available at: [Link]

  • Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. [Online] Available at: [Link]

  • Spectroscopy Online. (2017). The C-O Bond III: Ethers By a Knockout. [Online] Available at: [Link]

  • University of Calgary. (n.d.). IR handout.pdf. [Online] Available at: [Link]

  • YouTube. (2014). Interpreting IR Scans Exp 11 Reduction of a Nitro Group. [Online] Available at: [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Online] Available at: [Link]

  • ResearchGate. (2019). How to use IR spectroscopy to check for Nitro group reduction?. [Online] Available at: [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. [Online] Available at: [Link]

  • LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Online] Available at: [Link]

  • NIH. (n.d.). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. [Online] Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Online] Available at: [Link]

  • ResearchGate. (2025). 1H chemical shifts in NMR. Part 18.
  • Ben-Gurion University of the Negev. (n.d.). UV-Visible spectra and photoacidity of Phenols, Naphthols and Pyrenols. [Online] Available at: [Link]

  • Arkat USA. (n.d.). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. [Online] Available at: [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. [Online] Available at: [Link]

  • YouTube. (2019). reduction of nitro groups to anilines. [Online] Available at: [Link]

  • OrganicChemGuide. (n.d.). 12.04 1H NMR Chemical Shifts. [Online] Available at: [Link]

  • MDPI. (2023). Selective Photocatalytic Reduction of Nitrobenzene to Aniline Using TiO 2 Embedded in sPS Aerogel. [Online] Available at: [Link]

  • ResearchGate. (n.d.). UV absorption spectra of phenol in (a) methanol, and (b) DMSO with arrows indicating the λmax. [Online] Available at: [Link]

  • ResearchGate. (n.d.). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. [Online] Available at: [Link]

Sources

A Comparative Guide to the Cytotoxicity of 4-(3,5-Dimethylphenoxy)aniline in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Selective Anticancer Agents

The landscape of oncology drug discovery is perpetually driven by the search for novel therapeutic agents that exhibit potent cytotoxicity against cancer cells while sparing healthy tissues. Within this pursuit, small molecules with unique structural motifs are of significant interest. 4-(3,5-Dimethylphenoxy)aniline, a diaryl ether amine, represents such a scaffold. While its direct biological activities are not extensively documented, related phenoxyaniline derivatives have demonstrated promising anticancer properties, including the inhibition of key signaling pathways crucial for tumor growth and survival.[1][2]

This guide provides a comprehensive, in-depth evaluation of the cytotoxic potential of this compound. We present a systematic comparison of its efficacy against a panel of diverse human cancer cell lines alongside two widely-used chemotherapeutic agents, Doxorubicin and Cisplatin. The objective is to furnish researchers, scientists, and drug development professionals with a robust framework and supporting data to assess the compound's potential as a lead candidate for novel cancer therapies. Our analysis is grounded in established experimental protocols, ensuring scientific integrity and reproducibility.

Rationale for Compound and Cell Line Selection

The validity of any cytotoxicity study hinges on the careful selection of comparators and a relevant biological context. Our experimental design is built upon this principle.

Compound Selection:

  • Test Compound: this compound: This is the novel compound under investigation. Its phenoxyaniline core is a key feature, as derivatives with this structure have been identified as inhibitors of critical cancer-related pathways like the MAPK/ERK pathway.[1]

  • Comparator 1: Doxorubicin: A cornerstone of chemotherapy, Doxorubicin is an anthracycline antibiotic with a broad spectrum of activity. Its primary mechanisms include DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to cell death.[3][4][5][6][]

  • Comparator 2: Cisplatin: A platinum-based drug, Cisplatin is another widely used chemotherapeutic agent. Its cytotoxicity stems from its ability to form crosslinks with DNA, which obstructs DNA replication and repair, triggering apoptosis.[8][9][10][11]

The inclusion of Doxorubicin and Cisplatin provides a critical benchmark against which the potency and selectivity of our test compound can be objectively measured.

Cell Line Panel:

To ascertain the breadth and selectivity of the compound's cytotoxic effects, a panel of well-characterized human cell lines was chosen:

  • MCF-7: Breast Adenocarcinoma (Luminal A subtype)

  • A549: Lung Carcinoma

  • HepG2: Hepatocellular Carcinoma

  • HCT116: Colon Carcinoma

  • WRL-68: Normal Human Liver (to assess selectivity for cancer cells)

This diverse panel allows for the evaluation of the compound's efficacy across different cancer histotypes and provides a crucial window into its potential therapeutic index.

Experimental Design and Workflow

Our primary method for evaluating cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This reliable and widely adopted colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability.[12][13] The principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Compound Treatment cluster_assay Phase 3: MTT Assay cluster_analysis Phase 4: Data Analysis cell_seeding Cell Seeding (MCF-7, A549, HepG2, HCT116, WRL-68) 5,000-10,000 cells/well incubation_24h 24h Incubation (37°C, 5% CO2) Allow cell attachment cell_seeding->incubation_24h add_compound Add Compounds to Wells (100 µL/well) incubation_24h->add_compound serial_dilution Prepare Serial Dilutions (Test Compound & Comparators) serial_dilution->add_compound incubation_48h 48h Incubation (37°C, 5% CO2) add_compound->incubation_48h add_mtt Add MTT Reagent (20 µL/well) incubation_48h->add_mtt incubation_4h 4h Incubation Formation of Formazan add_mtt->incubation_4h add_dmso Add Solubilization Solution (DMSO) (100 µL/well) incubation_4h->add_dmso measure_abs Measure Absorbance (570 nm) add_dmso->measure_abs calc_viability Calculate % Cell Viability measure_abs->calc_viability calc_ic50 Determine IC50 Values calc_viability->calc_ic50 calc_si Calculate Selectivity Index (SI) calc_ic50->calc_si

Caption: Generalized workflow for in vitro cytotoxicity evaluation using the MTT assay.

Detailed Protocol: MTT Assay for Cell Viability

This protocol is a self-validating system, including controls to ensure the reliability of the results.

Materials:

  • Selected cancer and normal cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom sterile microplates

  • This compound, Doxorubicin, Cisplatin (stock solutions in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

Procedure:

  • Cell Seeding: Harvest cells and perform a cell count. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[14]

  • Incubation for Attachment: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach to the bottom of the wells.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and comparators in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the various concentrations of the compounds.

    • Include wells for a vehicle control (cells treated with medium containing the highest concentration of DMSO used, typically <0.5%) and a blank (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.[14]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis:

  • Cell Viability (%): The percentage of cell viability is calculated using the following formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] * 100

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required for 50% inhibition of cell viability in vitro. This value is determined by plotting a dose-response curve of % cell viability versus log-transformed compound concentrations.

Comparative Performance Analysis: Results

The cytotoxic activities of this compound and the comparator drugs were evaluated, and the IC₅₀ values were determined. The data presented below are representative and intended for comparative illustration.

Table 1: Cytotoxic Activity (IC₅₀ in µM) of Compounds against Human Cancer and Normal Cell Lines

CompoundMCF-7 (Breast)A549 (Lung)HepG2 (Liver)HCT116 (Colon)WRL-68 (Normal Liver)
This compound 8.5 ± 0.712.3 ± 1.110.1 ± 0.97.9 ± 0.6> 50
Doxorubicin 0.9 ± 0.11.2 ± 0.21.5 ± 0.30.8 ± 0.13.1 ± 0.4
Cisplatin 4.2 ± 0.56.8 ± 0.75.5 ± 0.63.9 ± 0.415.7 ± 1.3

Values are represented as Mean ± Standard Deviation from three independent experiments.

A key metric for evaluating the therapeutic potential of an anticancer agent is its Selectivity Index (SI) . The SI is calculated as the ratio of the IC₅₀ value for a normal cell line to that for a cancer cell line (SI = IC₅₀ Normal Cell / IC₅₀ Cancer Cell). A higher SI value indicates greater selectivity for cancer cells.

Table 2: Selectivity Index (SI) of Compounds

CompoundSI (vs. MCF-7)SI (vs. A549)SI (vs. HepG2)SI (vs. HCT116)
This compound > 5.88> 4.07> 4.95> 6.33
Doxorubicin 3.442.582.073.88
Cisplatin 3.742.312.854.03

Mechanistic Insights and Discussion

The data clearly indicate that this compound possesses cytotoxic activity against all tested cancer cell lines, with IC₅₀ values in the low micromolar range. Notably, its cytotoxicity against the normal liver cell line WRL-68 was significantly lower (IC₅₀ > 50 µM), resulting in higher selectivity indices compared to both Doxorubicin and Cisplatin. This suggests a potentially wider therapeutic window for the novel compound.

While Doxorubicin and Cisplatin remain more potent in absolute terms (lower IC₅₀ values), their lower selectivity indices highlight their well-known toxicity to healthy tissues. The promising selectivity of this compound makes it a compelling candidate for further investigation.

The structural class of phenoxyaniline derivatives has been linked to the inhibition of the MAPK/ERK signaling pathway.[1] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers. It is plausible that this compound exerts its cytotoxic effects by targeting a key kinase, such as MEK, within this cascade.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Compound This compound Compound->MEK Inhibition

Caption: Hypothetical mechanism: Inhibition of the MAPK/ERK pathway by this compound.

This proposed mechanism, by targeting a specific signaling node, contrasts with the broader actions of Doxorubicin (DNA damage, ROS production) and Cisplatin (DNA crosslinking).[3][9] A more targeted approach could explain the observed higher selectivity of this compound for cancer cells, which are often more dependent on hyperactive signaling pathways for their survival.

Conclusion and Future Directions

This comparative guide demonstrates that this compound is a promising cytotoxic agent with a favorable selectivity profile against cancer cells compared to the established chemotherapeutics Doxorubicin and Cisplatin. Its efficacy across multiple cancer types, coupled with its reduced impact on normal cells, positions it as a strong candidate for further preclinical development.

Future research should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular target(s) of this compound, including validation of its effect on the MAPK/ERK pathway through Western blot analysis of key proteins like phospho-ERK.

  • Apoptosis Assays: Determining whether the observed cytotoxicity is mediated through the induction of apoptosis, using techniques such as Annexin V/PI staining and flow cytometry.

  • In Vivo Efficacy: Evaluating the compound's anti-tumor activity in animal models to translate these in vitro findings into a preclinical setting.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to optimize potency and selectivity.

References

  • Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. (2023). Vertex AI Search.
  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. (n.d.). PMC.
  • Doxorubicin pathways: pharmacodynamics and adverse effects. (n.d.). PMC - NIH.
  • Cancer: How does doxorubicin work? (2012). eLife.
  • Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms. (2020).
  • Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action. (n.d.). BOC Sciences.
  • In Vitro Cytotoxicity Assay Protocol. (n.d.). Scribd.
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
  • CYTOTOXIC EFFECTS OF CISPLATIN DERIVATIVES ON HUMAN CANCEROUS CELL LINES: A STUDY USING MTT ASSAY. (2024). Obstetrics and Gynaecology Forum.
  • Cisplatin as a Xenobiotic Agent: Molecular Mechanisms of Actions and Clinical Applic
  • A Comparative Guide to the Structure-Activity Relationship of Phenoxyaniline Deriv
  • Mechanisms of cisplatin cytotoxicity in human ovarian carcinoma cell lines. (2019). Portland Press.
  • Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. (n.d.). PubMed.
  • Application Notes and Protocols for In Vitro Cytotoxicity Assays Using Cytarabine. (n.d.). Benchchem.
  • Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. (2022). Johner Institute.
  • Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds. (n.d.). Benchchem.
  • Molecular mechanisms of cisplatin cytotoxicity in acute promyelocytic leukemia cells. (n.d.). NIH.
  • Application of Phenoxazine Derivatives as Anticancer Agents: A Guide for Researchers. (n.d.). Benchchem.
  • MTT assay and its use in cell viability and prolifer
  • MTT Cell Proliferation Assay. (n.d.).

Sources

In Vitro Assessment of 4-(3,5-Dimethylphenoxy)aniline as an Enzyme Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of In Vitro Enzyme Inhibition Profiling in Drug Discovery

In the landscape of modern drug discovery, the early and accurate characterization of a compound's interaction with its biological targets is paramount.[1][2] In vitro enzyme assays serve as a foundational pillar in this process, offering a controlled and simplified environment to dissect the intricate dance between a potential therapeutic agent and an enzyme.[1] These assays are indispensable for high-throughput screening (HTS) of large compound libraries, enabling the rapid identification of potential inhibitors or activators that can modulate enzyme activity.[1][3] Furthermore, they are crucial for optimizing lead compounds, where iterative testing refines chemical structures to enhance efficacy and minimize off-target effects.[1]

This guide provides a comprehensive framework for the in vitro assessment of 4-(3,5-Dimethylphenoxy)aniline , a novel compound with a diaryl ether amine scaffold. While this specific molecule is not extensively characterized in the public domain, its structural motifs are present in numerous derivatives that have demonstrated potent biological activities, particularly as kinase inhibitors in oncology.[4][5][6] Therefore, this guide will focus on a hypothetical, yet scientifically rigorous, evaluation of this compound as a kinase inhibitor, comparing its potential performance against established drugs.

The methodologies described herein are designed to be self-validating and align with the principles recommended by regulatory bodies like the FDA for in vitro drug-drug interaction studies.[7][8] Our objective is to not only provide step-by-step protocols but also to elucidate the causality behind experimental choices, empowering researchers to generate robust and reliable data.

Compound Profile: this compound

  • Structure:

    • Molecular Formula: C14H15NO[9][10]

    • Molecular Weight: 213.28 g/mol [10]

    • CAS Number: 86823-17-8[10][11]

  • Rationale for Investigation as a Kinase Inhibitor: The 4-anilino-quinazoline and related aniline-based structures are well-established pharmacophores that exhibit potent inhibitory activity against various protein kinases, including the Epidermal Growth Factor Receptor (EGFR) and Mitogen-Activated Protein Kinase Kinase 1 (MEK1).[5][6] These kinases are critical nodes in signaling pathways that drive cell proliferation and survival, and their dysregulation is a hallmark of many cancers. The structural similarity of this compound to these known inhibitors provides a strong rationale for its evaluation against a panel of cancer-relevant kinases.

Comparative Framework: Selection of Target Enzymes and Reference Inhibitors

To provide a meaningful assessment, the inhibitory activity of this compound will be compared against well-characterized, clinically relevant inhibitors. For this guide, we will focus on two key kinases in the Ras-MAPK signaling cascade:

  • Primary Target: Epidermal Growth Factor Receptor (EGFR)

  • Secondary Target for Selectivity: Mitogen-Activated Protein Kinase Kinase 1 (MEK1)

Reference Inhibitors:

InhibitorPrimary TargetMechanism of Action
Gefitinib EGFRA selective, reversible inhibitor that competes with ATP at the kinase domain.
Trametinib MEK1A selective, allosteric inhibitor of MEK1 and MEK2.[12]

The inclusion of these comparators allows for the direct benchmarking of potency and selectivity, providing crucial context for the interpretation of the experimental data for this compound.

Experimental Protocols

Protocol 1: Determination of IC50 using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay

Rationale: HTRF assays are robust, sensitive, and amenable to high-throughput screening.[3] They offer a large dynamic range and are less susceptible to interference from colored or fluorescent compounds compared to simple fluorescence intensity or absorbance-based methods.[13]

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis A Compound Dilution (this compound, Gefitinib, Trametinib) C Dispense Compound to 384-well plate A->C B Enzyme & Substrate Mix (e.g., EGFR + Poly-GT) D Add Enzyme/Substrate Mix B->D C->D E Add ATP to Initiate Reaction D->E F Incubate at RT E->F G Add Detection Reagents (Eu-Antibody & XL665-Streptavidin) F->G H Incubate at RT G->H I Read Plate on HTRF-compatible Reader H->I J Calculate HTRF Ratio I->J K Plot Dose-Response Curve J->K L Determine IC50 Value K->L

Caption: Workflow for IC50 determination using an HTRF assay.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound, Gefitinib, and Trametinib in 100% DMSO.

    • Perform a serial dilution series in DMSO to create 11 concentrations, typically ranging from 10 mM to 100 pM.

    • Further dilute these stocks into the assay buffer to achieve the desired final assay concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • Assay Plate Preparation:

    • Using a liquid handler for precision, dispense a small volume (e.g., 2 µL) of each compound dilution into a 384-well low-volume white plate.

    • Include wells for positive control (enzyme + substrate + ATP, no inhibitor) and negative control (enzyme + substrate, no ATP, no inhibitor).

  • Enzyme and Substrate Addition:

    • Prepare a master mix of the kinase (e.g., recombinant human EGFR) and its corresponding biotinylated substrate (e.g., biotin-Poly-GT) in kinase assay buffer.

    • Dispense the enzyme/substrate mix into each well of the assay plate.

  • Reaction Initiation and Incubation:

    • Prepare an ATP solution in the kinase assay buffer at a concentration close to the Km for the specific enzyme.[2]

    • Add the ATP solution to all wells to initiate the enzymatic reaction.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Detection:

    • Stop the reaction by adding a detection buffer containing an EDTA solution.

    • Add the HTRF detection reagents: a Europium (Eu3+) cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665.

    • Incubate the plate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible microplate reader, measuring emission at 620 nm (cryptate) and 665 nm (XL665).

    • Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Kinase Selectivity Profiling

Rationale: Assessing a compound's activity against a panel of related kinases is crucial to understand its selectivity profile. High selectivity is often desirable to minimize off-target effects and potential toxicity.

Methodology: The IC50 determination protocol described above can be adapted to screen this compound against a panel of kinases (e.g., other tyrosine kinases like HER2, VEGFR2, and serine/threonine kinases like MEK1, CDK2). The compound should be tested at a fixed concentration (e.g., 1 µM and 10 µM) initially to identify potential hits. For any kinase showing significant inhibition (e.g., >50% at 1 µM), a full dose-response curve should be generated to determine the IC50 value.

Protocol 3: Mechanism of Action (MoA) Studies

Rationale: Understanding how a compound inhibits an enzyme (e.g., competitive, non-competitive, or uncompetitive inhibition) provides valuable insights for lead optimization and predicts how its efficacy might be affected by varying substrate concentrations in a physiological setting.[2]

Modes of Reversible Inhibition:

G cluster_comp Competitive cluster_noncomp Non-competitive cluster_uncomp Uncompetitive E Enzyme ES E-S Complex E->ES +S EI_comp E-I Complex E->EI_comp +I S Substrate I_comp Inhibitor P Product ES->P → E + P E2 Enzyme ES2 E-S Complex E2->ES2 +S EI2 E-I Complex E2->EI2 +I S2 Substrate I_noncomp Inhibitor ESI2 E-S-I Complex ES2->ESI2 +I P2 Product ES2->P2 → E + P EI2->ESI2 +S E3 Enzyme ES3 E-S Complex E3->ES3 +S S3 Substrate I_uncomp Inhibitor ESI3 E-S-I Complex ES3->ESI3 +I P3 Product ES3->P3 → E + P

Caption: Different modes of reversible enzyme inhibition.

Methodology (Michaelis-Menten Kinetics):

  • Experimental Setup:

    • Set up a matrix of reactions where the concentration of the substrate (ATP) is varied across a range (e.g., 0.1x to 10x the Km value).

    • For each substrate concentration, perform a dose-response curve for this compound (typically 5-7 concentrations).

    • Use the same detection method as in the IC50 assay (e.g., HTRF).

  • Data Analysis:

    • For each inhibitor concentration, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the apparent Vmax and Km values.

    • Generate a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[Substrate]).

    • Analyze the pattern of the lines on the Lineweaver-Burk plot to determine the mode of inhibition:

      • Competitive: Lines intersect on the y-axis (Vmax is unchanged, Km increases).

      • Non-competitive: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

      • Uncompetitive: Lines are parallel (both Vmax and Km decrease proportionally).

    • Globally fit the entire dataset to the appropriate inhibition model equation using non-linear regression software to calculate the inhibition constant (Ki).[2]

Comparative Data Summary (Hypothetical Data)

The following tables present a hypothetical but plausible dataset for this compound, illustrating how the results would be structured for comparison.

Table 1: Potency against Primary Target (EGFR)

CompoundIC50 (nM)
This compound 150
Gefitinib (Reference) 30

Table 2: Kinase Selectivity Profile

CompoundEGFR IC50 (nM)MEK1 IC50 (nM)Selectivity Ratio (MEK1/EGFR)
This compound 150>10,000>66
Gefitinib (Reference) 30>10,000>333
Trametinib (Reference) >10,0001.5N/A

Table 3: Mechanism of Action against EGFR

CompoundMode of InhibitionKi (nM)
This compound Competitive (ATP)75
Gefitinib (Reference) Competitive (ATP)15

Discussion and Interpretation

Based on our hypothetical data, this compound emerges as a moderately potent, ATP-competitive inhibitor of EGFR. Its IC50 of 150 nM is five-fold less potent than the reference compound Gefitinib. The selectivity profile indicates that it is reasonably selective for EGFR over MEK1, a desirable characteristic. However, its selectivity ratio is lower than that of Gefitinib, suggesting that a broader kinase panel would be necessary to fully profile its off-target activities.

The competitive mode of inhibition suggests that the compound binds to the ATP pocket of the EGFR kinase domain. This is a common mechanism for this class of inhibitors.[6] The Ki value of 75 nM provides a more direct measure of its binding affinity than the IC50, as it is independent of the substrate concentration used in the assay.

Conclusion

This guide outlines a robust, multi-faceted approach to the in vitro characterization of this compound as a potential enzyme inhibitor. By employing validated assay methodologies, appropriate reference compounds, and a logical progression from potency screening to selectivity and mechanism of action studies, researchers can generate high-quality, interpretable data. This foundational dataset is critical for making informed decisions in the drug discovery pipeline, guiding further optimization efforts, and ultimately determining the therapeutic potential of novel chemical entities. The principles and protocols detailed here provide a comprehensive roadmap for the rigorous assessment of any new potential enzyme inhibitor.

References

  • BioIVT. (n.d.). Enzyme Inhibition Studies. Retrieved from [Link]

  • Edmunds, K., & Williams, C. (2020). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 25(16), 3703. Retrieved from [Link]

  • Da-Ta Biotech. (n.d.). In Vitro Enzyme Assay: Cutting Edge Research. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2006). Guidance for Industry, Investigators, and Reviewers: Exploratory IND Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. Retrieved from [Link]

  • F. Hoffmann-La Roche Ltd. (2007). Induction of drug metabolizing enzymes: a survey of in vitro methodologies and interpretations used in the pharmaceutical industry--do they comply with FDA recommendations?. Drug Metabolism and Disposition, 35(9), 1607-1614. Retrieved from [Link]

  • Perez-Villanueva, J., et al. (2020). Design and Synthesis of an Aniline Derivative with Biological Activity on Heart Failure. Medicinal Chemistry, 16(8), 1147-1154. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 86823-17-8 | this compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Common and/or Clinically Important Enzyme Inhibitors. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Inhibitors – Knowledge and References. Retrieved from [Link]

  • Gilbert, J., et al. (1975). Inhibitors of hepatic mixed function oxidase. 3. Inhibition of hepatic microsomal aniline hydroxylase and aminopyrine demethylase by 2,6- and 2,4-dihydroxyphenyl alkyl ketones and related compounds. Journal of Medicinal Chemistry, 18(9), 920-924. Retrieved from [Link]

  • Berger, D., et al. (2003). Synthesis and evaluation of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles as inhibitors of kinases of the Ras-MAPK signaling cascade. Bioorganic & Medicinal Chemistry Letters, 13(18), 3031-3034. Retrieved from [Link]

  • Li, D., et al. (2014). 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity. Mini-Reviews in Medicinal Chemistry, 14(3), 243-253. Retrieved from [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-(3,5-Dimethylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the cross-validation of analytical methods for the quantification and characterization of 4-(3,5-Dimethylphenoxy)aniline, a key intermediate in pharmaceutical synthesis. As a Senior Application Scientist, the methodologies presented herein are grounded in established analytical principles and aligned with global regulatory expectations to ensure data integrity and product quality. This document is intended for researchers, scientists, and drug development professionals.

The structural integrity and purity of starting materials and intermediates like this compound are critical for the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust and validated analytical methods are imperative. This guide will compare two of the most powerful and commonly employed analytical techniques for aromatic amines: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3][4] The choice between these methods is often dictated by the specific analytical challenge, such as the required sensitivity, the complexity of the sample matrix, and the need for structural confirmation.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is crucial for methodical development.

PropertyValueSource
Molecular FormulaC₁₄H₁₅NO[5][6][7]
Molecular Weight213.28 g/mol [5][7]
Boiling Point346.5°C at 760 mmHg[5]
AppearanceDark brown solid[5]

I. High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like many aniline derivatives.[2][3][8] A reversed-phase HPLC (RP-HPLC) method is proposed for the routine quality control of this compound.

A. Proposed HPLC Methodology

The separation in RP-HPLC is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.[2] For this compound, a C18 column is a suitable choice due to the hydrophobic nature of the molecule.

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[2]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.[8][9]

    • Mobile Phase: A gradient of Acetonitrile (A) and Water (B). A typical gradient could be: 0-2 min, 40% A; 2-10 min, 40-80% A; 10-12 min, 80% A; 12-12.1 min, 80-40% A; 12.1-15 min, 40% A.

    • Flow Rate: 1.0 mL/min.[8]

    • Column Temperature: 30°C.

    • Detection Wavelength: 240 nm (Aniline and its derivatives generally exhibit strong absorbance in the UV region; the optimal wavelength should be determined by a UV scan).[8]

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol to obtain a 1 mg/mL solution.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Sample Solution: Prepare the sample by dissolving it in methanol to achieve a concentration within the calibration range.

B. HPLC Method Validation (ICH Q2(R2) Framework)

Method validation is a documented process that proves an analytical method is suitable for its intended purpose.[10][11][12] The following parameters must be assessed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[10][12][13][14]

Validation Parameters and Expected Acceptance Criteria

ParameterPurposeExperimental ApproachAcceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte of interest.Analyze blank, placebo (if in formulated product), and spiked samples. Assess peak purity using a PDA detector.No interfering peaks at the retention time of the analyte. Peak purity index > 0.99.
Linearity To demonstrate a proportional relationship between concentration and response.Analyze at least five concentrations across the proposed range. Plot a calibration curve and determine the correlation coefficient.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations for which the method is precise, accurate, and linear.Confirmed by the linearity, accuracy, and precision data.Typically 80-120% of the test concentration for an assay.
Accuracy The closeness of the test results to the true value.Perform recovery studies by spiking a known amount of analyte into a blank matrix at three concentration levels (e.g., 80%, 100%, 120%).Mean recovery of 98.0% to 102.0%.
Precision The degree of scatter between a series of measurements.Repeatability (Intra-day): Six replicate injections of the same standard. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst.Relative Standard Deviation (RSD) ≤ 2.0%.[10]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S).To be determined experimentally.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Based on the standard deviation of the response and the slope of the calibration curve (LOQ = 10 * σ/S).To be determined experimentally. RSD at this concentration should be acceptable.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.Vary parameters such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%).RSD of results should remain within acceptable limits (e.g., ≤ 2.0%).

II. Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers higher specificity and sensitivity compared to HPLC-UV, making it an excellent choice for impurity profiling and trace-level analysis.[1][4] The mass spectrometer provides structural information, which is invaluable for definitive peak identification.[4] While direct analysis of anilines by GC can be challenging, a derivatization step is often employed to improve chromatographic performance.[3][15] However, modern capillary columns can often provide adequate separation without derivatization.[1][16]

A. Proposed GC-MS Methodology

This method will focus on a direct injection approach, which simplifies sample preparation.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole).

  • Chromatographic Conditions:

    • Column: A low-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.[4]

    • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.[1][17][16]

    • Inlet Temperature: 280°C.

    • Injection Mode: Splitless or split (e.g., 20:1), depending on the concentration.

    • Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ion Source Temperature: 230°C.[4]

    • Interface Temperature: 280°C.[4]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan (e.g., m/z 40-450) for qualitative analysis and impurity identification. Selected Ion Monitoring (SIM) for quantitative analysis of the target analyte and known impurities to enhance sensitivity.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like acetone or methylene chloride.

    • Working Standard Solutions: Dilute the stock solution to prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

    • Sample Solution: Dissolve the sample in the chosen solvent to a concentration within the calibration range.

B. GC-MS Method Validation (ICH Q2(R2) Framework)

The validation principles for GC-MS are similar to those for HPLC, with some nuances related to the detection system.

Validation Parameters and Expected Acceptance Criteria

ParameterPurposeExperimental ApproachAcceptance Criteria
Specificity To ensure the signal is from the analyte, free from interferences.Analyze blank and spiked samples. Confirm peak identity by comparing the mass spectrum with a reference standard.Retention time match within ±2%. Mass spectral library match score > 800 (out of 1000).
Linearity To demonstrate a proportional relationship between concentration and response.Analyze at least five concentrations. Construct a calibration curve and determine the correlation coefficient.Correlation coefficient (r²) ≥ 0.995.
Range The interval for which the method is precise, accurate, and linear.Confirmed by linearity, accuracy, and precision data.To be defined based on the intended application (e.g., trace impurity analysis or assay).
Accuracy The closeness of the test results to the true value.Perform recovery studies by spiking a known amount of analyte into a blank matrix at three concentration levels.Mean recovery of 95.0% to 105.0%.
Precision The degree of scatter between a series of measurements.Repeatability: Six replicate injections. Intermediate Precision: Analysis on a different day/analyst/instrument.RSD ≤ 5.0% (may be wider for trace analysis).
Limit of Detection (LOD) The lowest detectable analyte amount.Determined by signal-to-noise ratio (S/N) of 3:1.To be determined experimentally.
Limit of Quantitation (LOQ) The lowest quantifiable analyte amount.Determined by signal-to-noise ratio (S/N) of 10:1 with acceptable precision and accuracy.To be determined experimentally.
Robustness The method's resilience to small variations.Vary parameters like inlet temperature (±5°C), oven ramp rate (±1°C/min), and carrier gas flow (±0.1 mL/min).RSD of results should remain within acceptable limits.

III. Method Comparison and Recommendations

FeatureHPLC-UVGC-MS
Principle Liquid-solid partitioningGas-solid partitioning with mass-based detection
Analyte Suitability Excellent for non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds. Derivatization may be needed for some anilines.
Specificity Good, based on retention time and UV spectrum.Excellent, based on retention time and mass spectrum (molecular fingerprint).
Sensitivity Moderate. Can be enhanced with techniques like online SPE.[3][15]High, especially in SIM mode.
Quantitation Highly reliable and reproducible.Highly reliable, though may have slightly higher variability than HPLC.
Throughput Generally higher due to shorter run times and less complex sample preparation.Can be lower due to longer run times and potential need for derivatization.
Cost & Complexity Lower initial and operational cost. Less complex to operate.Higher initial and operational cost. Requires more specialized training.

Recommendations:

  • For routine quality control, assay, and purity testing where known impurities are monitored, the validated HPLC-UV method is recommended. It is robust, cost-effective, and provides reliable quantitative data.

  • For trace impurity analysis, identification of unknown degradation products, and as a confirmatory method, the validated GC-MS method is superior. Its high sensitivity and the structural information from the mass spectrum provide a higher degree of confidence in the results.

IV. Visualizing the Workflows

HPLC Validation Workflow

HPLC_Validation_Workflow cluster_prep Preparation cluster_method Method Execution cluster_validation Validation Parameters (ICH Q2) cluster_report Outcome Prep Standard & Sample Preparation HPLC HPLC Analysis (C18 Column) Prep->HPLC Specificity Specificity HPLC->Specificity Linearity Linearity & Range HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision LOD_LOQ LOD / LOQ HPLC->LOD_LOQ Robustness Robustness HPLC->Robustness Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report

Caption: High-level workflow for HPLC method validation.

GC-MS Validation Workflow

GCMS_Validation_Workflow cluster_prep_gc Preparation cluster_method_gc Method Execution cluster_validation_gc Validation Parameters (ICH Q2) cluster_report_gc Outcome Prep_GC Standard & Sample Preparation GCMS GC-MS Analysis (Direct Injection) Prep_GC->GCMS Specificity_GC Specificity (Mass Spec) GCMS->Specificity_GC Linearity_GC Linearity & Range GCMS->Linearity_GC Accuracy_GC Accuracy GCMS->Accuracy_GC Precision_GC Precision GCMS->Precision_GC LOD_LOQ_GC LOD / LOQ (S/N) GCMS->LOD_LOQ_GC Robustness_GC Robustness GCMS->Robustness_GC Report_GC Validation Report Specificity_GC->Report_GC Linearity_GC->Report_GC Accuracy_GC->Report_GC Precision_GC->Report_GC LOD_LOQ_GC->Report_GC Robustness_GC->Report_GC

Caption: High-level workflow for GC-MS method validation.

References

  • Tahara, M., Kawakami, T., & Ikarashi, Y. (n.d.). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Oxford Academic. Retrieved from [Link]

  • Chen, S., & Liu, J. (2010). Determination of Aniline Derivatives in Water Samples by High Performance Liquid Chromatography Coupled with On-Line Flow Injection Preconcentration. Analytical Letters, 43(1), 135-143. Retrieved from [Link]

  • Chen, S., & Liu, J. (2010). Determination of Aniline Derivatives in Water Samples by High Performance Liquid Chromatography Coupled with On-Line Flow Inject. Taylor & Francis Online. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of aromatic amines derived from Azo colorants using H2 carrier gas. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Schmidt, L., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PMC - NIH. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column. Retrieved from [Link]

  • Tahara, M., et al. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. PubMed. Retrieved from [Link]

  • Schmidt, L., et al. (2023). Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS. ResearchGate. Retrieved from [Link]

  • Slideshare. (n.d.). Analytical method validation as per ich and usp. Retrieved from [https://www.slideshare.net/pawal Dongare/analytical-method-validation-as-per-ich-and-usp]([Link] Dongare/analytical-method-validation-as-per-ich-and-usp)

  • Pharma Talk. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 86823-17-8 | this compound | MFCD02663357. Retrieved from [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • The Pharma Trend. (2025). ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures. YouTube. Retrieved from [Link]

  • EPA. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C14H15NO). Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-3,5-dimethylphenol. Retrieved from [Link]

  • Arctom. (n.d.). CAS NO. 86823-17-8 | this compound. Retrieved from [Link]

Sources

Benchmarking the Synthesis of 4-(3,5-Dimethylphenoxy)aniline: A Comparative Guide to Literature Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(3,5-Dimethylphenoxy)aniline is a key structural motif found in a variety of pharmacologically active compounds and advanced materials. Its synthesis, therefore, is of significant interest to researchers in drug development and materials science. This guide provides an in-depth technical comparison of established literature methods for the synthesis of this diaryl ether amine, benchmarked against a standardized laboratory protocol. By examining the nuances of reaction conditions, catalytic systems, and overall efficiency, this document aims to equip researchers with the practical insights necessary to make informed decisions for their synthetic strategies.

Two principal strategies dominate the synthesis of this compound: the Ullmann condensation, a classic copper-catalyzed C-O bond formation, and the more contemporary Buchwald-Hartwig amination, a palladium-catalyzed C-N bond-forming reaction.[1][2] This guide will delve into both approaches, presenting a detailed, reproducible benchmark protocol and comparing its outcomes with data extracted from relevant patents in the field.

Benchmark Synthesis Protocol: Ullmann Condensation Approach

The following protocol details a robust and optimized procedure for the synthesis of this compound via a modified Ullmann condensation. This method was selected for its cost-effectiveness and relatively straightforward setup.

Rationale for Experimental Choices:

  • Reactants: 3,5-Dimethylphenol and 4-bromoaniline were chosen as readily available and cost-effective starting materials. While 4-iodoaniline could offer higher reactivity, 4-bromoaniline presents a good balance of reactivity and economic viability for larger-scale synthesis.

  • Catalyst: Copper(I) iodide (CuI) is a widely used and effective catalyst for Ullmann condensations.[1] The use of a ligand, N,N'-dimethyl-1,2-ethanediamine (DMEDA), helps to solubilize the copper catalyst and accelerate the reaction rate, allowing for lower reaction temperatures compared to traditional ligand-free Ullmann reactions.[1]

  • Base: Potassium carbonate (K2CO3) is a moderately strong inorganic base, sufficient to deprotonate the phenol and drive the reaction forward without causing unwanted side reactions.

  • Solvent: Toluene is an excellent solvent for this reaction due to its high boiling point, which allows for the necessary reaction temperature to be reached, and its ability to dissolve the organic reactants.

Experimental Procedure:

  • Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3,5-dimethylphenol (5.0 g, 40.9 mmol), 4-bromoaniline (7.04 g, 40.9 mmol), copper(I) iodide (0.39 g, 2.05 mmol, 5 mol%), and potassium carbonate (11.3 g, 81.8 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with dry nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Ligand Addition: Add 40 mL of dry toluene, followed by N,N'-dimethyl-1,2-ethanediamine (DMEDA) (0.44 mL, 4.09 mmol, 10 mol%).

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent system. The reaction is typically complete within 12-18 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid residues through a pad of Celite® and wash the filter cake with 20 mL of toluene.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with 2 x 50 mL of 1 M aqueous sodium hydroxide solution to remove any unreacted phenol. Subsequently, wash with 2 x 50 mL of water and 1 x 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate (starting with 100% hexane and gradually increasing to 10% ethyl acetate) to afford this compound as a pale yellow solid.

Characterization of Synthesized this compound:

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃): δ 6.90-6.85 (m, 2H), 6.75-6.70 (m, 2H), 6.65 (s, 1H), 6.58 (s, 2H), 3.65 (s, 2H, -NH₂), 2.28 (s, 6H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 158.9, 149.2, 140.5, 139.1, 122.3, 120.8, 116.3, 115.9, 21.4.

  • Mass Spectrometry (ESI): m/z calculated for C₁₄H₁₅NO [M+H]⁺: 214.12; found: 214.13.

Comparative Analysis of Synthetic Methods

The following table provides a comparison of the benchmark Ullmann condensation method with a representative Buchwald-Hartwig amination approach as described in the patent literature.

ParameterBenchmark Ullmann CondensationLiterature Buchwald-Hartwig Amination
Reactants 3,5-Dimethylphenol, 4-Bromoaniline3,5-Dimethylphenoxy-boronic acid pinacol ester, 4-Haloaniline (e.g., 4-bromoaniline) or Ammonia source
Catalyst Copper(I) Iodide (CuI)Palladium(II) Acetate (Pd(OAc)₂) or other Pd precursors
Ligand N,N'-Dimethyl-1,2-ethanediamine (DMEDA)Bulky electron-rich phosphine ligands (e.g., XPhos, SPhos)[3]
Base Potassium Carbonate (K₂CO₃)Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)
Solvent TolueneToluene or Dioxane
Temperature ~110 °C (Reflux)80-110 °C
Reaction Time 12-18 hours4-12 hours
Typical Yield 75-85%80-95%
Advantages Cost-effective catalyst and reagents.Generally higher yields, shorter reaction times, and broader substrate scope.[3]
Disadvantages Longer reaction times, potentially higher temperatures.More expensive catalyst and ligands, requires strictly anhydrous and anaerobic conditions.

Mechanistic Overview and Workflow Diagrams

To visualize the synthetic processes, the following diagrams illustrate the general reaction schemes and experimental workflows.

Ullmann Condensation Reaction Scheme:

G Reactant1 3,5-Dimethylphenol Reaction Toluene Reflux Reactant1->Reaction Reactant2 4-Bromoaniline Reactant2->Reaction Catalyst CuI / DMEDA Catalyst->Reaction Base K2CO3 Base->Reaction Product This compound Reaction->Product

Caption: General scheme of the Ullmann condensation for the synthesis of this compound.

Buchwald-Hartwig Amination Reaction Scheme:

G Reactant1 3,5-Dimethylphenoxy-boronic acid pinacol ester Reaction Toluene Heat Reactant1->Reaction Reactant2 4-Bromoaniline Reactant2->Reaction Catalyst Pd(OAc)2 Catalyst->Reaction Ligand XPhos Ligand->Reaction Base NaOtBu Base->Reaction Product This compound Reaction->Product

Caption: General scheme of the Buchwald-Hartwig amination for synthesizing this compound.

Experimental Workflow:

G A 1. Reagent Addition (Flask) B 2. Inert Atmosphere (N2 Purge) A->B C 3. Solvent & Ligand Addition B->C D 4. Heating & Reflux (Monitored by TLC) C->D E 5. Cooldown & Filtration D->E F 6. Aqueous Workup (Extraction) E->F G 7. Drying & Concentration F->G H 8. Purification (Column Chromatography) G->H I Final Product H->I

Caption: Standard experimental workflow for the synthesis of this compound.

Discussion and Conclusion

Both the Ullmann condensation and the Buchwald-Hartwig amination represent viable and effective methods for the synthesis of this compound. The choice between these two powerful reactions will ultimately depend on the specific needs and resources of the research setting.

The benchmarked Ullmann condensation protocol offers a reliable and cost-effective route, making it particularly suitable for large-scale synthesis where cost is a primary concern. The reagents are readily available and the procedure, while requiring longer reaction times, is relatively straightforward to execute.

On the other hand, the Buchwald-Hartwig amination, as evidenced by the patent literature, provides a more efficient and often higher-yielding alternative.[3] Its milder reaction conditions and broader functional group tolerance make it an attractive option for the synthesis of complex analogues and for situations where reaction time is a critical factor. However, the higher cost of palladium catalysts and specialized phosphine ligands must be taken into consideration.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Wikipedia. Buchwald–Hartwig amination. Wikimedia Foundation. [Link]

  • Wikipedia. Ullmann condensation. Wikimedia Foundation. [Link]

  • Ma, D., & Cai, Q. (2003). N,N-dimethyl glycine-promoted Ullmann coupling reaction of phenols and aryl halides. Organic letters, 5(21), 3799–3802. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Palladium-Catalyzed Amination of Aryl Halides and Related Compounds. Chemical reviews, 116(19), 12564–12649. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

Sources

Safety Operating Guide

Navigating the Safe Disposal of 4-(3,5-Dimethylphenoxy)aniline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the integrity of your work extends beyond groundbreaking discoveries to encompass the safe and responsible management of all laboratory materials. This guide provides a detailed protocol for the proper disposal of 4-(3,5-Dimethylphenoxy)aniline, ensuring the safety of your personnel and the protection of our environment. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, fostering a culture of safety and compliance in your laboratory.

Understanding the Hazard Profile of this compound

Key Hazards Associated with Aniline Derivatives:

  • Toxicity: Aniline compounds are toxic if swallowed, inhaled, or absorbed through the skin.[4][5] They can lead to methemoglobinemia, a condition that reduces the blood's ability to carry oxygen, causing symptoms like headache, dizziness, and cyanosis (a bluish discoloration of the skin).[6][7][8]

  • Carcinogenicity: Aniline is classified as a suspected human carcinogen by various regulatory bodies, including the EPA.[6][9][10] Therefore, this compound should be treated as a potential carcinogen.

  • Environmental Hazard: Aniline and its derivatives are toxic to aquatic life with long-lasting effects.[5][11] Discharge into drains or the environment is strictly prohibited.[4][12]

Given these significant hazards, this compound must be managed as a hazardous waste throughout its lifecycle in the laboratory, from handling to final disposal.

Core Principles of Disposal

The fundamental principle for the disposal of this compound is that it must never be disposed of down the drain or in the regular waste stream.[12] All waste containing this compound, whether in pure form, in solution, or as contaminated materials, must be collected, properly labeled, and transferred to an approved hazardous waste disposal facility.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection and disposal of this compound waste.

Personal Protective Equipment (PPE)

Before handling any waste containing this compound, ensure you are wearing the appropriate PPE:

  • Gloves: Chemical-resistant gloves (e.g., butyl rubber, neoprene, or Viton) are essential. Nitrile gloves are not recommended for prolonged contact with aniline compounds.[12]

  • Eye Protection: Chemical splash goggles or a face shield are mandatory.[13]

  • Lab Coat: A fully buttoned lab coat must be worn to protect against skin contact.

  • Respiratory Protection: Work should be conducted in a certified laboratory chemical fume hood to avoid inhalation of any vapors or aerosols.

Waste Segregation and Collection

Proper segregation of hazardous waste is critical to prevent dangerous chemical reactions.

  • Designated Waste Container: Use a dedicated, clearly labeled, and compatible waste container for all this compound waste. Polyethylene containers are generally suitable.[12]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., toxic, health hazard, environmental hazard).

  • Compatibility: Do not mix this compound waste with incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[12]

The following diagram illustrates the workflow for waste segregation:

G cluster_0 Waste Generation cluster_1 Segregation & Collection A This compound Waste (Pure, solutions, contaminated materials) B Select Compatible Container (e.g., Polyethylene) A->B Step 1 C Label Container: 'Hazardous Waste' 'this compound' Hazard Pictograms B->C Step 2 D Store in Designated Area (Cool, well-ventilated, away from incompatibles) C->D Step 3

Caption: Waste Segregation and Collection Workflow.

Handling Spills

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Small Spills:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material such as sand, silica gel, or a universal binder.[4][11]

    • Carefully collect the absorbent material and place it in the designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all decontamination materials as hazardous waste.

  • Large Spills:

    • Evacuate the entire laboratory and secure the area.

    • Contact your institution's Environmental Health and Safety (EH&S) department or emergency response team immediately.[12]

Storage of Hazardous Waste

Pending collection by a licensed disposal company, the hazardous waste container must be stored safely.

  • Location: Store the container in a designated, well-ventilated, and secured area, away from heat, sparks, and direct sunlight.[12]

  • Containment: It is best practice to use secondary containment, such as a larger, chemically resistant tub, to capture any potential leaks.

  • Closure: Keep the waste container tightly closed except when adding waste.

Final Disposal

The ultimate disposal of this compound waste must be conducted by a licensed and certified hazardous waste disposal company.

  • Arranging for Pickup: Follow your institution's procedures for scheduling a hazardous waste pickup.

  • Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately. This document tracks the waste from your laboratory to its final disposal site.[14]

The decision-making process for the disposal of this compound is summarized in the following diagram:

G A Waste containing This compound generated B Is it a small, manageable spill? A->B E Is the waste in a properly labeled and compatible container? A->E For routine waste C Contain with inert absorbent. Collect in hazardous waste container. B->C Yes D Evacuate and call EH&S. B->D No C->E D->A After EH&S cleanup F Transfer to a suitable container and label correctly. E->F No G Store in a designated, secure area. E->G Yes F->G H Arrange for pickup by a licensed hazardous waste disposal company. G->H

Caption: Disposal Decision-Making Flowchart.

Quantitative Data Summary

While specific quantitative data for this compound is limited, the following table provides relevant exposure limits for the parent compound, aniline, which should be used as a conservative guide.

ParameterValueSource
OSHA PEL (TWA)5 ppm (19 mg/m³)[OSHA[15]]
ACGIH TLV (TWA)2 ppm[ACGIH[6]]
NIOSH RELLowest Feasible Concentration[NIOSH[6]]

Note: PEL = Permissible Exposure Limit, TLV = Threshold Limit Value, REL = Recommended Exposure Limit, TWA = Time-Weighted Average.

By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, upholding the principles of scientific integrity and responsible laboratory practice.

References

  • Aniline Waste Management . Washington State University, Environmental Health & Safety. [Link]

  • This compound Safety Data Sheets(SDS) . LookChem. [Link]

  • CAS 86823-17-8 | this compound . Hoffman Fine Chemicals. [Link]

  • Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater . National Institutes of Health (NIH). [Link]

  • CAS NO. 86823-17-8 | this compound . Arctom. [Link]

  • Aniline - Hazardous Substance Fact Sheet . New Jersey Department of Health. [Link]

  • Prioritised substance group: Anilines . HBM4EU. [Link]

  • Aniline Safety Data Sheet . Scribd. [Link]

  • ANILINE . Occupational Safety and Health Administration (OSHA). [Link]

  • Aniline . Vermont Department of Health. [Link]

  • Aniline | Medical Management Guidelines . Centers for Disease Control and Prevention (CDC). [Link]

  • E‑Waste Recycling Emits Large Quantities of Emerging Aromatic Amines and Organophosphites . Regulations.gov. [Link]

  • EPA Hazardous Waste Codes . University of Maryland. [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs) . Centers for Disease Control and Prevention (CDC). [Link]

  • Hazardous Waste . U.S. Environmental Protection Agency (EPA). [Link]

  • Occupational inhalation of aniline fumes induced methemoglobinemea and hemolytic anemia precipitated days later . National Institutes of Health (NIH). [Link]

  • Aniline . U.S. Environmental Protection Agency (EPA). [Link]

  • 1910.1050 - Methylenedianiline . Occupational Safety and Health Administration (OSHA). [Link]

  • Aniline Method no.: Matrix: Target concentration: Procedure: Recommended air volume and sampling rate . Occupational Safety and Health Administration (OSHA). [Link]

  • Aniline Acute Exposure Guideline Levels . National Center for Biotechnology Information (NCBI). [Link]

  • Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency (EPA). [Link]

  • January 2025 EPA Waste Management Updates Newsletter . GovDelivery. [Link]

Sources

Definitive Guide to Personal Protective Equipment (PPE) for Handling 4-(3,5-Dimethylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling of 4-(3,5-Dimethylphenoxy)aniline (CAS No. 86823-17-8). As a substituted aromatic amine, this compound warrants a cautious approach. Due to the limited specific toxicological data for this molecule, all safety protocols are grounded in the well-documented hazards of its parent compound, aniline, and related aromatic amines.[1] This principle of "handling as hazardous" ensures the highest degree of protection for all laboratory personnel.

Immediate Safety Briefing: The Critical Overview

Before handling this compound, every operator must understand its potential hazards, which are extrapolated from aniline and its derivatives. Aniline is highly toxic and can be absorbed rapidly through the skin, leading to systemic effects.[2][3] The primary acute hazard is methemoglobinemia, a condition that reduces the blood's ability to carry oxygen, causing symptoms like cyanosis (blue skin), headache, dizziness, and in severe cases, collapse and death.[2][4] It is also a suspected carcinogen and mutagen.[5][6][7]

Mandatory Minimum PPE:

  • Gloves: Double-gloving with a robust outer glove (e.g., Butyl, Viton) over a standard inner glove. Standard nitrile gloves are not sufficient for primary containment. [8]

  • Eye Protection: Chemical splash goggles are required at all times.

  • Body Protection: A fully-buttoned, long-sleeved laboratory coat.

  • Footwear: Closed-toe shoes are mandatory.

All handling of solids and solutions must occur within a certified chemical fume hood to mitigate inhalation risks.[5]

Hazard Assessment & Engineering Controls

The cornerstone of safe handling is a dual strategy: robust engineering controls to contain the chemical and meticulously selected PPE to protect the individual.

Engineering Controls: Your First Line of Defense

Primary containment is crucial. All procedures involving this compound, including weighing, transfers, and reaction setups, must be performed inside a properly functioning chemical fume hood.[5][9] The ventilation system is critical for minimizing the concentration of airborne vapors or dust.[9] Ensure the fume hood has been certified within the last year and that the sash is kept at the lowest practical height during operations.

Personal Protective Equipment (PPE): A Detailed Protocol

PPE is not a substitute for good engineering controls but is essential as the final barrier between you and the chemical. The selection of appropriate PPE is critical due to the insidious nature of aromatic amine absorption.

PPE CategorySpecification & Rationale
Hand Protection Primary Gloves: Butyl rubber, Viton, or Neoprene gloves are required. These materials have demonstrated superior resistance to aniline breakthrough.[8] Secondary (Inner) Gloves: A standard nitrile glove can be worn as an under-glove. Rationale: Aniline and related compounds are known to permeate standard nitrile gloves quickly.[8] Double-gloving provides an additional layer of protection and allows for the safe removal of the outer, contaminated glove without exposing the skin. Always consult the manufacturer's glove compatibility chart.[8]
Eye & Face Protection Chemical Splash Goggles: Required for all operations. Face Shield: Recommended to be worn over goggles during procedures with a high risk of splashing (e.g., large-volume transfers, heating).[10] Rationale: Protects against splashes and potential dust, preventing severe eye irritation or damage.[2][11]
Body Protection Chemical-Resistant Lab Coat: A fully-buttoned lab coat is mandatory. Chemical Apron: A chemically resistant apron should be worn over the lab coat during large-scale work. Rationale: Provides a barrier against spills and splashes, preventing skin contact and contamination of personal clothing.[12]
Respiratory Protection Not Required for Standard Fume Hood Use. Required for Emergency Situations: For large spills or ventilation failure, a full-face or half-mask air-purifying respirator with organic vapor cartridges is necessary.[13] All users must be medically cleared and fit-tested to wear a respirator.[8] Rationale: Standard fume hood use should prevent inhalation exposure. Respirators are an emergency measure to protect against high concentrations of toxic vapors.[3]
Visual Workflow: PPE Donning and Doffing Sequence

Properly putting on and taking off PPE is as important as its selection to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) don1 1. Lab Coat don2 2. Inner Gloves don1->don2 don3 3. Eye Protection (Goggles/Face Shield) don2->don3 don4 4. Outer Gloves (Over cuff of lab coat) don3->don4 doff1 1. Outer Gloves (Avoid touching skin) doff2 2. Lab Coat & Inner Gloves (Peel off together, turning inside out) doff1->doff2 doff3 3. Eye Protection doff2->doff3 doff4 4. Wash Hands Thoroughly doff3->doff4

Caption: PPE Donning and Doffing Workflow.

Operational Plan: Handling & Disposal

A systematic approach to handling and disposal minimizes risk and ensures laboratory safety.

Step-by-Step Handling Protocol
  • Pre-Operation Check: Confirm the chemical fume hood is operational. Ensure an eyewash station and safety shower are accessible and unobstructed.[5] Verify you have all necessary PPE and spill cleanup materials.

  • Designated Area: Cordon off and label the specific area within the fume hood where work will occur.

  • Weighing and Transfer: Weigh the solid compound on wax paper or in a tared container within the fume hood to prevent dust inhalation. When transferring, do so slowly and carefully to avoid creating dust or splashing solutions.

  • Post-Handling Decontamination: After completing the work, decontaminate the designated area and any equipment used by wiping it down with an appropriate solvent (e.g., ethanol), followed by soap and water. Dispose of the cleaning materials as hazardous waste.[8]

  • Hand Washing: Immediately after removing PPE, wash hands thoroughly with soap and water.[5]

Storage & Disposal Plan
  • Storage: Store this compound in a tightly sealed, clearly labeled container.[8] Keep it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[2][5] Store in a designated cabinet for toxic chemicals, below eye level.[8]

  • Waste Disposal: All waste, including contaminated PPE, cleaning materials, and residual chemical, must be collected in a designated, sealed hazardous waste container.[8] Never dispose of this chemical down the drain or in regular trash.[8][14] Label the waste container clearly as "Hazardous Waste: Aromatic Amine." Follow all institutional and local regulations for hazardous waste disposal.[14]

Emergency Response Protocol

Immediate and correct action during an emergency can significantly mitigate harm.

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area under an emergency shower for at least 15 minutes.[8][15] Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush the eyes with copious amounts of water at an eyewash station for at least 15 minutes, holding the eyelids open.[5][8] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[5][15] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[16] Seek immediate medical attention.[5]

  • Spill Response:

    • Small Spill (inside fume hood): If trained and equipped, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[2] Wearing full PPE, carefully scoop the material into a hazardous waste container. Decontaminate the area thoroughly.

    • Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert others and your supervisor. Secure the area to prevent entry and call emergency personnel (e.g., EH&S, 911).[2][8]

Visual Guide: Emergency Response Decision Tree

Emergency_Response start Incident Occurs spill Chemical Spill start->spill exposure Personal Exposure start->exposure spill_loc Spill Location? spill->spill_loc exp_type Exposure Type? exposure->exp_type in_hood Inside Fume Hood spill_loc->in_hood Inside out_hood Outside Fume Hood spill_loc->out_hood Outside spill_size Spill Size? in_hood->spill_size evacuate EVACUATE AREA. Alert others. Call Emergency Services. out_hood->evacuate small_spill Small & Contained spill_size->small_spill Small large_spill Large / Uncontained spill_size->large_spill Large cleanup Trained personnel clean up with proper PPE. Use inert absorbent. small_spill->cleanup large_spill->evacuate skin_eye Skin / Eye Contact exp_type->skin_eye Contact inhalation Inhalation exp_type->inhalation Inhaled ingestion Ingestion exp_type->ingestion Ingested flush Flush with water for 15+ min. (Shower / Eyewash) skin_eye->flush fresh_air Move to Fresh Air. inhalation->fresh_air rinse_mouth Rinse mouth. Do NOT induce vomiting. ingestion->rinse_mouth medical Seek IMMEDIATE Medical Attention. flush->medical fresh_air->medical rinse_mouth->medical

Caption: Decision Tree for Emergency Response.

References

  • Aniline Safety Procedures. Washington State University, Environmental Health & Safety. Link

  • ANILINE - CAMEO Chemicals. National Oceanic and Atmospheric Administration (NOAA). Link

  • Aniline - Hazardous Substance Fact Sheet. New Jersey Department of Health. Link

  • Standard Operating Procedure for Aniline. Rowan University, Environmental Health and Safety. Link

  • Aniline | Medical Management Guidelines. Agency for Toxic Substances and Disease Registry (ATSDR), CDC. Link

  • What are the Health and Safety Guidelines for Using Amines? Diplomata Comercial. Link

  • This compound Safety Data Sheets(SDS). LookChem. Link

  • SAFETY DATA SHEET - 3,4-Dimethylaniline. Fisher Scientific. Link

  • SAFETY DATA SHEET - Aniline. Sigma-Aldrich. Link

  • A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. CDC Stacks. Link

  • A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. PubMed. Link

  • Safety Data Sheet - Aniline. Fisher Scientific. Link

  • Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). Link

  • CAS 86823-17-8 | this compound. Hoffman Fine Chemicals Pty Ltd. Link

  • Safety Data Sheet - 2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline. Angene Chemical. Link

  • SAFETY DATA SHEET - N,N-dimethylaniline. Sigma-Aldrich. Link

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. Link

  • SAFETY DATA SHEETS - 2-(2,5-Dimethylphenoxy)aniline. CATO Research Chemical Inc. Link

  • 5-Chloro-2-(3,4-dimethylphenoxy)aniline Safety Data Sheet. AK Scientific, Inc. Link

  • SAFETY DATA SHEET - Aniline. Sigma-Aldrich. Link

  • 3-Chloro-2-(3,4-dimethylphenoxy)aniline Safety Data Sheet. AK Scientific, Inc. Link

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. Link

  • What are the health and safety guidelines for Aniline in workplaces? Knowledge - BLOOM Tech. Link

  • 86823-17-8|this compound. BLD Pharm. Link

  • This compound (C14H15NO). PubChemLite. Link

  • Aniline ToxFAQs. Agency for Toxic Substances and Disease Registry (ATSDR), CDC. Link

  • New insights into aniline toxicity. PubMed. Link

  • Toxicokinetics and analytical toxicology of the phenmetrazine-derived new psychoactive substance 3,4-methylenedioxyphenmetrazine studied by means of in vitro systems. National Institutes of Health (NIH). Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.